Palmitoyl-L-carnitine-d3Hydrochloride
Description
Properties
IUPAC Name |
[(2R)-3-carboxy-2-hexadecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H/t21-;/m1./s1/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMKNLFIHBMGQT-HZBHYVOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334532-26-1 | |
| Record name | 1-Propanaminium, 3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-[(1-oxohexadecyl)oxy]-, chloride (1:1), (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334532-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Palmitoyl-L-carnitine-d3 Hydrochloride: A Comprehensive Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Indispensable Role of Isotopically Labeled Standards in Metabolomics
In the intricate landscape of metabolic research, the precise quantification of endogenous molecules is paramount to unraveling complex biological processes. Palmitoyl-L-carnitine, a long-chain acylcarnitine, is a key metabolite in the transport of fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production.[1] Its levels can be indicative of the state of fatty acid metabolism and have been implicated in various physiological and pathological conditions, including myocardial ischemia and metabolic disorders.[2][3] To accurately measure fluctuations in its concentration within biological matrices, a reliable internal standard is not just advantageous, but essential. This guide provides a detailed technical overview of Palmitoyl-L-carnitine-d3 Hydrochloride, a deuterated analog that serves as a gold-standard internal standard for mass spectrometry-based quantification.
The incorporation of three deuterium atoms onto one of the N-methyl groups introduces a +3 Dalton mass shift compared to the endogenous analyte.[4] This mass difference is the cornerstone of its utility in stable isotope dilution assays, allowing for the unambiguous differentiation between the spiked standard and the endogenous palmitoyl-L-carnitine during mass spectrometric analysis. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its handling and preparation for experimental use.[5] This guide will delve into the chemical and physical properties of Palmitoyl-L-carnitine-d3 Hydrochloride, its structural features, and provide a detailed protocol for its application in quantitative metabolomics.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a standard is critical for its effective use in any analytical workflow. The key properties of Palmitoyl-L-carnitine-d3 Hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1334532-26-1 | [6][7][8][9] |
| Molecular Formula | C₂₃H₄₃D₃ClNO₄ | [4][6][7][8] |
| Molecular Weight | 439.09 g/mol | [4][6][7][8] |
| Appearance | Solid powder | [4][10] |
| Melting Point | 166 °C (literature) | [4] |
| Solubility | Ethanol (~20 mg/ml), DMSO (~10 mg/ml), DMF (~20 mg/ml), Water (25 mg/mL with heat or sonication) | [9][10][11] |
| Storage | -20°C | [6][10][12] |
| Stability | ≥ 4 years at -20°C | [10][11] |
| Purity | ≥98% (Palmitoyl-L-carnitine) | [10] |
| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₃); ≤1% d₀ | [10][11] |
The high purity and isotopic enrichment of commercially available Palmitoyl-L-carnitine-d3 Hydrochloride are crucial for minimizing analytical interference and ensuring accurate quantification.[10][11] The specified storage conditions are vital to maintain its long-term stability and prevent degradation.
Structural Elucidation and Key Features
The molecular structure of Palmitoyl-L-carnitine-d3 Hydrochloride is fundamental to its function. It consists of a carnitine molecule esterified with palmitic acid, a 16-carbon saturated fatty acid. The key distinguishing feature is the presence of three deuterium atoms on one of the N,N-dimethyl groups.
Caption: Chemical structure of Palmitoyl-L-carnitine-d3 Hydrochloride.
Structural Identifiers:
-
SMILES: [Cl-].[2H]C([2H])([2H])(C)CO)OC(=O)CCCCCCCCCCCCCCC[6]
-
InChI: InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H/t21-;/m1./s1/i2D3;[6]
The stereochemistry at the chiral center of the carnitine moiety is crucial for its biological activity, with the L-enantiomer being the naturally occurring and active form.[9]
Application in Quantitative Mass Spectrometry: A Protocol
The primary application of Palmitoyl-L-carnitine-d3 Hydrochloride is as an internal standard for the accurate quantification of endogenous palmitoyl-L-carnitine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][13] The principle of this method relies on the addition of a known amount of the deuterated standard to the sample prior to sample preparation. The standard co-elutes with the endogenous analyte and is detected at a different mass-to-charge ratio (m/z). The ratio of the peak area of the endogenous analyte to that of the internal standard is then used to calculate the concentration of the analyte, correcting for any sample loss during preparation and variations in instrument response.
Experimental Workflow: Quantification of Palmitoyl-L-carnitine in Plasma
Caption: A typical workflow for the quantification of palmitoyl-L-carnitine.
Step-by-Step Protocol:
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh a known amount of Palmitoyl-L-carnitine-d3 Hydrochloride.
-
Dissolve it in a suitable solvent, such as methanol or ethanol, to create a concentrated stock solution (e.g., 1 mg/mL).[10] Store this stock solution at -20°C.
-
-
Preparation of Working Internal Standard Solution:
-
Dilute the stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a working concentration (e.g., 5 ng/mL).[13] The optimal concentration will depend on the expected levels of endogenous palmitoyl-L-carnitine in the samples and the sensitivity of the mass spectrometer.
-
-
Sample Preparation:
-
Protein Precipitation:
-
Add a volume of cold acetonitrile (e.g., 400 µL) to the plasma-internal standard mixture to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the clear supernatant to a new microcentrifuge tube or a vial for LC-MS/MS analysis, being cautious not to disturb the protein pellet.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the supernatant onto a suitable liquid chromatography column (e.g., a C18 column) for separation.[13]
-
The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) to detect the precursor-to-product ion transitions for both endogenous palmitoyl-L-carnitine and the d3-labeled internal standard.[13][14]
-
Example Transitions:
-
Palmitoyl-L-carnitine: e.g., m/z 400.3 -> 85.1
-
Palmitoyl-L-carnitine-d3: e.g., m/z 403.3 -> 85.1[13]
-
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both the endogenous analyte and the internal standard.
-
Calculate the peak area ratio (Endogenous Analyte / Internal Standard).
-
Generate a standard curve using known concentrations of unlabeled palmitoyl-L-carnitine spiked with the same amount of internal standard.
-
Determine the concentration of palmitoyl-L-carnitine in the unknown samples by interpolating their peak area ratios from the standard curve.
-
Expert Insights and Causality
-
Why Deuterium Labeling? The use of deuterium, a stable, non-radioactive isotope of hydrogen, is ideal for internal standards. It minimally alters the chemical properties and chromatographic behavior of the molecule compared to its unlabeled counterpart, ensuring that it behaves similarly during sample preparation and analysis. The mass difference is easily resolved by modern mass spectrometers.
-
The Importance of the Hydrochloride Form: The hydrochloride salt increases the polarity and crystallinity of the compound, which generally improves its stability as a solid and its solubility in polar solvents commonly used for preparing stock solutions.[5]
-
Chromatographic Co-elution: A critical assumption in this method is that the labeled and unlabeled compounds co-elute from the liquid chromatography column. This is generally the case for deuterium-labeled standards, but it should always be verified during method development. Co-elution ensures that both compounds experience the same ionization suppression or enhancement effects in the mass spectrometer source, leading to more accurate quantification.
Conclusion
Palmitoyl-L-carnitine-d3 Hydrochloride is an indispensable tool for researchers in the fields of metabolomics, clinical chemistry, and drug development. Its well-defined chemical and physical properties, high isotopic purity, and commercial availability make it the standard of choice for the accurate and precise quantification of palmitoyl-L-carnitine. The use of this stable isotope-labeled standard in conjunction with LC-MS/MS provides a robust and reliable method for investigating the role of fatty acid metabolism in health and disease.
References
-
Anpel. (n.d.). Palmitoyl-L-carnitine-d3Hydrochloride. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). Palmitoyl-L-carnitine-d3 (chloride). Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of O-palmitoyl-dl-carnitine hydrochloride in methanol-d4 and methanol-d4/deuterium oxide mixed by volume ratio as 80:20 adding DSS-d6 for purity evaluation. Retrieved from [Link]
-
Restek. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]
-
Bevital. (n.d.). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke. Retrieved from [Link]
-
Wenderska, I. B., Chong, M., McNulty, J., Wright, G. D., & Burrows, L. L. (2011). Palmitoyl-DL-carnitine is a multitarget inhibitor of Pseudomonas aeruginosa biofilm development. Chembiochem, 12(18), 2759–2766. Retrieved from [Link]
-
Boeynaems, J. M., Ramboer, I., & Pirotton, S. (1989). Palmitoyl-L-carnitine increases the release of prostacyclin from vascular endothelial cells. Biochemical pharmacology, 38(19), 3261–3266. Retrieved from [Link]
-
Wikipedia. (n.d.). Palmitoylcarnitine. Retrieved from [Link]
Sources
- 1. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Palmitoyl-L-carnitine increases the release of prostacyclin from vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmitoyl-L-carnitine-(N-methyl-d3) hydrochloride 99 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS 6865-14-1: palmitoyl-dl-carnitine chloride [cymitquimica.com]
- 6. Palmitoyl-L-carnitine-d3 Hydrochloride | LGC Standards [lgcstandards.com]
- 7. scbt.com [scbt.com]
- 8. shjning.com [shjning.com]
- 9. Palmitoyl-L-carnitine-d3 (chloride) | CAS 1334532-26-1 | Cayman Chemical | Biomol.com [biomol.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Palmitoyl-L-carnitine-D3 (chloride), 1334532-26-1 | BroadPharm [broadpharm.com]
- 13. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 14. bevital.no [bevital.no]
The Gold Standard: A Senior Application Scientist's Guide to Deuterated Standards in Quantitative Mass Spectrometry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, particularly within regulated environments like drug development, the pursuit of precision and accuracy is paramount. Every decision, from sample preparation to data analysis, is a step toward minimizing variability and ensuring the integrity of our results. This guide moves beyond simple protocols to explore the fundamental principles and field-proven strategies behind the use of deuterated internal standards—the cornerstone of robust quantitative LC-MS/MS assays.
The Inherent Challenge: Navigating Analytical Variability in Mass Spectrometry
Before we can appreciate the solution, we must understand the problem. Quantitative mass spectrometry is not inherently a perfect science; it is susceptible to a range of variables that can introduce significant error if left uncorrected.[1][2] As a scientist, your primary challenge is to control for this variability, which stems from several key sources:
-
Sample Preparation Losses: During multi-step extraction procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction, it is virtually impossible to achieve 100% recovery of the analyte for every sample, every time. Physical loss and incomplete extraction can lead to significant underestimation of the true concentration.[1]
-
Matrix Effects: This is perhaps the most insidious challenge in LC-MS. Co-eluting endogenous components from the sample matrix (e.g., lipids, salts, and metabolites in plasma) can interfere with the ionization of the target analyte in the mass spectrometer's source.[3][4] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and unpredictable results.[3][4][5] The effect is highly variable from one sample matrix to another, making it a critical hurdle in bioanalysis.[3]
-
Instrumental Drift and Fluctuation: The performance of a mass spectrometer can vary over the course of an analytical run.[1] Factors like changes in ion source cleanliness, detector sensitivity, or even ambient temperature can cause the instrument's response to drift, affecting the signal intensity of your analyte.[1]
-
Injection Volume Inconsistency: While modern autosamplers are highly precise, minor variations in injection volume can still occur, leading to proportional changes in the observed signal intensity.[1]
Without a corrective mechanism, the combination of these factors creates analytical noise that renders a simple external calibration curve unreliable for high-stakes applications.[1]
The Solution: The Principle of Isotope Dilution Mass Spectrometry
This is where the internal standard (IS) becomes the molecular anchor in our analytical workflow.[1] The most effective type of internal standard is a Stable Isotope-Labeled (SIL) version of the analyte, with deuterated standards being a common and powerful choice.[6]
A deuterated internal standard is chemically identical to the analyte, with the critical difference that several hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H).[7][8] This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the standard, but it does not significantly alter the compound's chemical behavior.[6][7][8]
The technique of using a SIL-IS is known as isotope dilution . The core principle is elegant and robust: a known, fixed concentration of the deuterated standard is added to every sample, calibrator, and quality control (QC) sample at the very beginning of the workflow.[1] Because the deuterated standard is chemically identical to the analyte, it experiences the exact same sample preparation losses, matrix effects, and instrumental fluctuations.[9]
Instead of relying on the absolute signal of the analyte, we quantify using the ratio of the analyte's peak area to the internal standard's peak area .
Caption: How a deuterated IS compensates for variability.
If a matrix effect suppresses the analyte signal by 30%, it will also suppress the deuterated standard's signal by 30%. The ratio of their signals remains constant, providing a stable, reliable measurement that corrects for these variations in real-time.[9][10] This transforms a good analytical method into a regulatory-grade, scientifically defensible one.[1]
Field-Proven Insights: Selecting and Implementing a Deuterated Standard
The success of the isotope dilution method hinges entirely on the quality and suitability of the deuterated standard. Choosing the right one is a critical decision that requires careful consideration of several factors. A poor choice can undermine the entire validation process.
Key Selection Criteria for a Deuterated Internal Standard
| Criterion | Best Practice & Rationale | Potential Pitfall & Consequence |
| Isotopic Purity | Isotopic enrichment should be ≥98%.[7][8] Causality: High enrichment ensures minimal contribution of the unlabeled analyte from the standard itself, which is critical for measuring low concentrations accurately. | Low enrichment introduces a bias, as the standard itself contains the analyte you are trying to measure. This can compromise the lower limit of quantitation (LLOQ). |
| Chemical Purity | Chemical purity should be >99%.[7] Causality: This prevents interference from impurities that might co-elute with the analyte or standard, or introduce their own matrix effects. | Impurities can create interfering peaks in the chromatogram or suppress the ionization of the analyte or standard, leading to inaccurate results. |
| Degree of Deuteration | A mass shift of at least 3-4 Da is ideal. Typically, 3 to 6 deuterium atoms are incorporated.[1][6] Causality: This provides a clear mass difference, preventing isotopic crosstalk where the natural isotope abundance of the analyte (M+1, M+2) might interfere with the signal of the standard. | Insufficient mass shift (e.g., d1 or d2) can lead to spectral overlap, especially with analytes containing chlorine or bromine, making accurate quantification difficult. |
| Label Position | Deuterium atoms must be placed on stable, non-exchangeable positions (e.g., aromatic or aliphatic carbons).[1][6] Causality: This prevents the deuterium from exchanging with hydrogen atoms from the solvent (e.g., water) or matrix, which would compromise the isotopic purity and mass of the standard.[6][11] | Placing labels on heteroatoms (-OH, -NH) or carbons alpha to a carbonyl group can lead to back-exchange, resulting in a loss of the isotopic label and a failure of the standard.[6] |
| Chromatographic Co-elution | The deuterated standard should co-elute perfectly with the analyte. Causality: For the standard to perfectly compensate for matrix effects, it must be present in the ion source at the exact same time as the analyte.[9] | A significant retention time shift (sometimes seen with heavy deuteration) can cause the analyte and standard to experience different matrix effects as they elute, defeating the purpose of the IS.[2] |
A Self-Validating System: Experimental Workflow & Protocol
A robust protocol is a self-validating one. The proper use of a deuterated standard provides an internal check on the consistency of every single sample.
Step-by-Step Bioanalytical Workflow Using a Deuterated Standard
Caption: Standard workflow for LC-MS/MS using a deuterated IS.
Protocol Details:
-
Preparation of Standards:
-
Prepare a calibration curve by spiking known concentrations of the analyte into a blank matrix (e.g., control plasma).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same blank matrix.
-
-
Sample Processing:
-
Aliquot a specific volume of each sample (calibrator, QC, or unknown study sample) into a labeled microcentrifuge tube.
-
Crucial Step: Add a small, fixed volume of the deuterated internal standard working solution to every tube. This must be done before any cleanup steps to account for recovery losses.[1]
-
Vortex briefly to mix.
-
Perform the sample cleanup procedure. For example, in protein precipitation, add 3-4 volumes of cold acetonitrile, vortex thoroughly, and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new set of tubes.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solution.
-
-
LC-MS/MS Analysis:
-
Develop a Multiple Reaction Monitoring (MRM) method with at least one transition for the analyte and one for the deuterated internal standard.
-
Inject the reconstituted samples and acquire the data. Verify that the analyte and internal standard peaks are sharp, symmetrical, and co-elute.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both the analyte and the internal standard in each injection.
-
Calculate the Peak Area Ratio (PAR) = (Analyte Peak Area / IS Peak Area).
-
Generate a calibration curve by plotting the PAR for the calibrators against their known concentrations. The curve should be linear with a correlation coefficient (r²) > 0.99.
-
Use the regression equation from the calibration curve to determine the concentration of the analyte in the unknown samples based on their measured PAR.
-
By monitoring the absolute response of the internal standard across the run, you also gain a valuable diagnostic tool. A significant drift or drop in the IS signal can alert you to problems with the extraction, instrument performance, or matrix effects, ensuring the trustworthiness of the entire analytical batch.[1]
Conclusion: Beyond Correction to Confidence
Deuterated internal standards are more than just a tool for correction; they are a fundamental component of building robust, reliable, and defensible quantitative mass spectrometry methods.[12] By mirroring the behavior of the analyte from the moment of spiking to the point of detection, they effectively cancel out a host of unpredictable variables. This principle of isotope dilution elevates the quality of data, ensuring that results from pharmacokinetic studies, clinical trials, and environmental testing are not just numbers, but trustworthy insights.[1][7] In the highly regulated world of drug development, this level of confidence is not just an advantage—it is a necessity.
References
-
Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: SciSpace URL: [Link]
-
Title: Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry Source: ResearchGate URL: [Link]
-
Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES Source: GSC Biological and Pharmaceutical Sciences URL: [Link]
-
Title: The Value of Deuterated Internal Standards Source: KCAS Bio URL: [Link]
-
Title: A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Deuterated Polymers: Complete Guide Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation Source: PubMed URL: [Link]
-
Title: The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays Source: University of Missouri-St. Louis URL: [Link]
-
Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]
-
Title: Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure Source: CDC Stacks URL: [Link]
-
Title: When Should an Internal Standard be Used? Source: LCGC International URL: [Link]
-
Title: How to remove matrix effect in LC-MS/MS? Source: ResearchGate URL: [Link]
-
Title: Analysis of Opioids Using Isotope Dilution With GC/MS/MS Source: American Laboratory URL: [Link]
-
Title: Deuterium Labeled Compounds Source: ZEOCHEM URL: [Link]
-
Title: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: Chromatography Today URL: [Link]
-
Title: Deuterium in drug discovery: progress, opportunities and challenges Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Interference Testing and Mitigation in LC-MS/MS Assays Source: myadlm.org URL: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. scispace.com [scispace.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. myadlm.org [myadlm.org]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. resolvemass.ca [resolvemass.ca]
- 9. waters.com [waters.com]
- 10. texilajournal.com [texilajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
Unlocking Cellular Secrets: An In-depth Technical Guide to Isotopic Labeling in Metabolomics Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of stable isotope labeling in metabolomics. Moving beyond a simple recitation of protocols, this document delves into the underlying principles, the strategic design of experiments, and the robust methodologies required to generate high-fidelity data for elucidating metabolic pathways and quantifying metabolic fluxes.
The Principle: From Static Snapshots to Dynamic Understanding
Traditional metabolomics provides a static snapshot of the metabolite pool within a biological system at a single point in time. While incredibly valuable, this approach cannot delineate the rates of metabolic reactions or the flow of atoms through intricate biochemical networks.[1] Isotopic labeling overcomes this limitation by introducing molecules enriched with stable (non-radioactive) isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a system.[2]
These labeled compounds, or "tracers," are chemically identical to their naturally abundant counterparts and are processed by enzymes in the same manner.[3] By tracking the incorporation of these heavy isotopes into downstream metabolites, we can trace the path of atoms through metabolic pathways, effectively transforming a static picture into a dynamic movie of cellular metabolism.[1][2] This technique is the cornerstone of Metabolic Flux Analysis (MFA) , a powerful methodology to quantify the rates (fluxes) of metabolic reactions.[4]
Strategic Experimental Design: The Art of Choosing the Right Tracer
The success of an isotopic labeling experiment hinges on the thoughtful selection of the isotopic tracer. This choice is not arbitrary; it is dictated by the specific biological question being investigated.
Uniformly vs. Positionally Labeled Tracers
-
Uniformly Labeled Tracers (e.g., [U-¹³C]-glucose): In these tracers, all atoms of a specific element are the heavy isotope. For instance, in [U-¹³C]-glucose, all six carbon atoms are ¹³C. These are excellent for obtaining a broad overview of the metabolic fate of a substrate and are often used in initial exploratory studies.
-
Positionally Labeled Tracers (e.g., [1,2-¹³C₂]-glucose): Here, only specific atoms are labeled. This allows for the targeted investigation of particular pathways. For example, [1,2-¹³C₂]-glucose is highly effective for precisely estimating the fluxes through glycolysis and the pentose phosphate pathway (PPP).[5][6] The differential processing of these specifically labeled carbons in competing pathways leads to unique labeling patterns in downstream metabolites, which can be deconvoluted to determine the relative activity of each path.
Common Tracers and Their Applications
| Tracer | Primary Metabolic Pathways Investigated | Rationale |
| [U-¹³C]-glucose | Central Carbon Metabolism (Glycolysis, TCA Cycle, PPP), Biosynthesis of amino acids, nucleotides, and lipids | Provides a global view of glucose utilization and its contribution to various biosynthetic pathways. |
| [1,2-¹³C₂]-glucose | Glycolysis vs. Pentose Phosphate Pathway (PPP) | The C1 and C2 carbons of glucose are differentially metabolized in glycolysis and the oxidative PPP, leading to distinct labeling patterns in downstream metabolites like lactate and ribose-5-phosphate. |
| [U-¹³C₅]-glutamine | TCA Cycle Anaplerosis, Amino Acid Metabolism | Glutamine is a key anaplerotic substrate for the TCA cycle in many cell types, particularly cancer cells. This tracer helps quantify the contribution of glutamine to TCA cycle intermediates.[5] |
| [¹⁵N]-amino acids | Amino Acid Metabolism, Transamination Reactions | Used to trace the fate of nitrogen atoms in amino acid synthesis and degradation pathways. |
| [²H]-labeled water (D₂O) | De novo lipid synthesis, Glycogen synthesis | Deuterium from heavy water is incorporated into newly synthesized fatty acids and glycogen, allowing for the measurement of their synthesis rates. |
The Experimental Workflow: A Self-Validating System
A robust and reproducible isotopic labeling workflow is critical for generating high-quality data. Each step must be meticulously executed to preserve the in vivo metabolic state of the system under investigation.
General Experimental Workflow
The following diagram illustrates the key stages of a typical isotopic labeling experiment in cell culture.
Sources
Palmitoyl-L-carnitine-d3 Hydrochloride: An In-depth Technical Guide for Fatty Acid Metabolism Studies
Introduction: The Critical Role of Fatty Acid Oxidation and the Need for Precise Quantification
Fatty acid oxidation (FAO) is a fundamental metabolic process, providing a significant source of energy for various tissues, especially during periods of fasting or prolonged exercise.[1][2] This intricate pathway involves the breakdown of fatty acids into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP.[3] The transport of long-chain fatty acids into the mitochondrial matrix, where β-oxidation occurs, is a tightly regulated and rate-limiting step.[4][5] This process is facilitated by the carnitine shuttle system, which involves the enzymatic conversion of fatty acyl-CoAs to acylcarnitines.[3][4][6]
Palmitoyl-L-carnitine, an ester derivative of carnitine and the saturated fatty acid palmitic acid, is a key intermediate in this pathway.[3] Its levels can reflect the rate of fatty acid transport and oxidation. Consequently, the accurate quantification of palmitoyl-L-carnitine and other acylcarnitines is crucial for studying metabolic diseases such as type 2 diabetes, obesity, and inborn errors of metabolism.[7][8]
This technical guide provides a comprehensive overview of the use of Palmitoyl-L-carnitine-d3 Hydrochloride as an internal standard for the precise and accurate quantification of endogenous palmitoyl-L-carnitine in fatty acid metabolism studies. We will delve into the underlying principles of stable isotope dilution mass spectrometry, provide detailed experimental protocols, and discuss the interpretation of results in the context of metabolic flux analysis.
The Principle of Stable Isotope Dilution Mass Spectrometry
The gold standard for quantitative analysis in complex biological matrices is liquid chromatography-mass spectrometry (LC-MS) coupled with stable isotope dilution.[9][10][11] This technique relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes like deuterium (²H or D).[9][10][12]
Palmitoyl-L-carnitine-d3 Hydrochloride is an ideal internal standard for quantifying palmitoyl-L-carnitine.[13][14] The three deuterium atoms on the N-methyl group provide a 3 Dalton mass shift, allowing it to be distinguished from the endogenous, unlabeled analyte by the mass spectrometer.[15]
The core advantages of this approach are:
-
Correction for Matrix Effects: Biological samples are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement.[10][15] Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects.[9][11][12] By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized.[11]
-
Compensation for Sample Loss: During sample preparation, which can involve extraction, derivatization, and purification steps, some of the analyte may be lost.[12][16] By adding a known amount of the deuterated internal standard at the beginning of the workflow, any losses will affect both the analyte and the standard proportionally, ensuring the accuracy of the final quantification.[11]
-
Improved Precision and Accuracy: The use of a co-eluting internal standard significantly improves the reproducibility and accuracy of the quantification, making it a reliable method for clinical and research applications.[9][16]
The Carnitine Shuttle: The Gateway to Fatty Acid Oxidation
To understand the significance of measuring palmitoyl-L-carnitine, it is essential to grasp the mechanism of the carnitine shuttle. Long-chain fatty acids are first activated to their acyl-CoA esters in the cytoplasm.[17] However, the inner mitochondrial membrane is impermeable to these large molecules.[3][4] The carnitine shuttle facilitates their transport into the mitochondrial matrix through a series of enzymatic steps:
-
CPT1 (Carnitine Palmitoyltransferase I): Located on the outer mitochondrial membrane, this enzyme catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming acylcarnitine (e.g., palmitoyl-L-carnitine).[4][5][6]
-
CACT (Carnitine-Acylcarnitine Translocase): This transporter, located in the inner mitochondrial membrane, exchanges acylcarnitine from the intermembrane space for free carnitine from the mitochondrial matrix.[5][6]
-
CPT2 (Carnitine Palmitoyltransferase II): Situated on the matrix side of the inner mitochondrial membrane, CPT2 converts the acylcarnitine back to acyl-CoA and free carnitine.[3][6][18]
The newly formed acyl-CoA is then available for β-oxidation within the mitochondrial matrix.[17]
Diagram: The Carnitine Shuttle System
A diagram of the Carnitine Shuttle.
Experimental Workflow: From Sample to Data
A robust and validated workflow is essential for obtaining reliable data. The following sections outline a typical experimental protocol for the quantification of palmitoyl-L-carnitine using Palmitoyl-L-carnitine-d3 Hydrochloride as an internal standard.
I. Sample Preparation
The goal of sample preparation is to efficiently extract acylcarnitines from the biological matrix while minimizing degradation and contamination.
Materials:
-
Biological sample (e.g., plasma, serum, tissue homogenate, cell lysate)
-
Palmitoyl-L-carnitine-d3 Hydrochloride internal standard solution (e.g., in methanol)
-
Acetonitrile or methanol (LC-MS grade)
-
Formic acid (optional, for acidification)
-
Centrifuge
-
Vortex mixer
Protocol:
-
Sample Collection and Storage: Collect samples using appropriate methods to minimize enzymatic activity. Store samples at -80°C until analysis.
-
Internal Standard Spiking: Thaw the biological sample on ice. To a known volume or weight of the sample, add a precise amount of the Palmitoyl-L-carnitine-d3 Hydrochloride internal standard solution. The concentration of the internal standard should be chosen to be within the linear range of the assay and comparable to the expected endogenous concentration of palmitoyl-L-carnitine.
-
Protein Precipitation: Add a sufficient volume of cold acetonitrile or methanol (typically 3-4 times the sample volume) to precipitate proteins. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acylcarnitines, and transfer it to a new tube.
-
Drying and Reconstitution (Optional): The supernatant can be dried down under a gentle stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase for LC-MS analysis. This step can help to concentrate the sample and improve sensitivity.
II. LC-MS/MS Analysis
Liquid chromatography is used to separate the acylcarnitines before they are detected by the mass spectrometer. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification.[8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source[15]
Typical LC Conditions:
-
Column: A reversed-phase C8 or C18 column is commonly used for acylcarnitine analysis.[19]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid
-
Gradient: A gradient elution is typically employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the more hydrophobic long-chain acylcarnitines.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for UHPLC).
-
Injection Volume: 1-10 µL
Typical MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification due to its high selectivity and sensitivity.[8]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the endogenous palmitoyl-L-carnitine and the deuterated internal standard. A common fragmentation of acylcarnitines results in a product ion at m/z 85.[7]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Palmitoyl-L-carnitine | 400.3 | 85.1 |
| Palmitoyl-L-carnitine-d3 | 403.3 | 85.1 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Diagram: Experimental Workflow for Acylcarnitine Quantification
A flowchart of the acylcarnitine quantification workflow.
III. Data Analysis and Quantification
The quantification of endogenous palmitoyl-L-carnitine is based on the ratio of its peak area to the peak area of the deuterated internal standard.
Steps:
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard in the MRM channels.
-
Calculate Response Ratio: For each sample, calculate the ratio of the peak area of the endogenous palmitoyl-L-carnitine to the peak area of Palmitoyl-L-carnitine-d3.
-
Generate a Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled palmitoyl-L-carnitine and a constant concentration of the deuterated internal standard. Analyze these standards using the same LC-MS/MS method. Plot the response ratio (analyte/IS) against the concentration of the analyte.
-
Determine Unknown Concentrations: Use the calibration curve to determine the concentration of palmitoyl-L-carnitine in the unknown biological samples based on their measured response ratios.
Application in Metabolic Flux Analysis
Beyond simple quantification, stable isotope-labeled compounds are invaluable for metabolic flux analysis (MFA).[20][21][22] MFA is a powerful technique used to study the rates of metabolic reactions in a biological system.[22][23][24] By introducing a stable isotope-labeled substrate (e.g., ¹³C-labeled glucose or fatty acids) into cells or an organism, researchers can trace the path of the labeled atoms through various metabolic pathways.[20][25]
Palmitoyl-L-carnitine-d3 can be used in conjunction with ¹³C-labeled fatty acids to dissect the dynamics of fatty acid transport and oxidation. For instance, by providing ¹³C-palmitate to cells, one can measure the rate of formation of ¹³C-palmitoyl-L-carnitine, providing a direct measure of CPT1 activity. The subsequent appearance of ¹³C-labeled intermediates in the TCA cycle would indicate the flux through β-oxidation. The deuterated standard ensures the accurate quantification of both the labeled and unlabeled pools of palmitoyl-L-carnitine.
Troubleshooting and Method Validation
Self-Validating System:
A well-designed experimental protocol using a stable isotope-labeled internal standard is inherently self-validating to a degree. Consistent recovery of the internal standard across samples indicates a robust sample preparation process.
Key Validation Parameters:
-
Linearity: The calibration curve should demonstrate a linear response over the expected concentration range of the analyte.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Selectivity: The method should be free from interference from other endogenous compounds in the matrix.
-
Matrix Effect: Evaluated by comparing the response of the analyte in the presence and absence of the biological matrix.
-
Stability: The stability of the analyte and internal standard should be assessed under various storage and handling conditions.
Conclusion
Palmitoyl-L-carnitine-d3 Hydrochloride is an indispensable tool for researchers investigating fatty acid metabolism. Its use as an internal standard in LC-MS/MS-based quantification enables highly accurate and precise measurements of endogenous palmitoyl-L-carnitine. This, in turn, provides critical insights into the regulation of fatty acid oxidation in both health and disease. The principles and protocols outlined in this guide offer a solid foundation for the successful implementation of this powerful analytical technique in your research endeavors.
References
-
Wikipedia. Palmitoylcarnitine. [Link]
-
Kumps, A., Duez, P., & Mardens, Y. (2016). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of lipid research, 57(7), 1347–1357. [Link]
-
Hui, S., Ghergurovich, J. M., & Rabinowitz, J. D. (2017). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Nature protocols, 12(5), 1056–1082. [Link]
-
Patti, G. J., Yanes, O., & Siuzdak, G. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Nature reviews. Molecular cell biology, 13(5), 335–342. [Link]
-
Wikipedia. Carnitine palmitoyltransferase I. [Link]
-
MASONACO. (n.d.). Stable isotopes in metabolomic studies. [Link]
-
Yang, C., & You, L. (2020). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 10(10), 393. [Link]
-
Yang, C., & You, L. (2020). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. ResearchGate. [Link]
-
Neubauer, S., & Mewes, H. W. (2013). Isotopic labeling-assisted metabolomics using LC–MS. Analytical and bioanalytical chemistry, 405(16), 5037–5041. [Link]
-
van de Merbel, N. C., & van den Broek, I. (2013). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using o-nitrobenzyl esters. Analytical and bioanalytical chemistry, 405(23), 7389–7397. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Scott, D., Frazee, C. C., 3rd, Heese, B., & Garg, U. (2022). Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders. Methods in molecular biology (Clifton, N.J.), 2546, 27–34. [Link]
-
SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Vernez, L., Hopfgartner, G., Wenk, M., & Krähenbühl, S. (2003). Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization– Mass Spectrometry. Clinical Chemistry, 49(4), 652–659. [Link]
-
Chen, Y., Liu, Y., & Liu, Y. (2021). Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy?. Frontiers in pharmacology, 12, 682058. [Link]
-
Anonymous. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. [Link]
-
Chen, Y., Liu, Y., & Liu, Y. (2021). Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy?. ResearchGate. [Link]
-
Choi, J., Seok, S., & Lee, J. (2023). Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner. The Journal of biological chemistry, 299(2), 102871. [Link]
-
Pike, L. S., Smift, A. L., & Croteau, D. L. (2014). Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. Methods in molecular biology (Clifton, N.J.), 1198, 261–272. [Link]
-
Anonymous. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1), 1-6. [Link]
-
Wu, Y., & Li, Y. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Frontiers in pharmacology, 14, 1140954. [Link]
-
Strnad, P., & Wolk, V. (2018). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Journal of visualized experiments : JoVE, (139), 58288. [Link]
-
Wikipedia. Palmitoyl-CoA. [Link]
-
Anonymous. (2006). Fatty acid oxidation assay V.1. protocols.io. [Link]
-
Wu, Y., & Chen, J. (2006). Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes. American journal of physiology. Heart and circulatory physiology, 290(3), H1204–H1210. [Link]
-
Wu, Y., & Chen, J. (2006). Different effects of palmitoyl-l-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes. American Physiological Society Journal. [Link]
-
Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay. [Link]
-
Assay Genie. (n.d.). TECHNICAL MANUAL Fatty Acid Oxidation (FAO) Assay Kit. [Link]
-
bevital. (n.d.). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke. [Link]
-
Arduini, A., Mancinelli, G., Radatti, G. L., Dottori, S., & Ramsay, R. R. (1992). Palmitoyl-L-carnitine, a metabolic intermediate of the fatty acid incorporation pathway in erythrocyte membrane phospholipids. Biochemical and biophysical research communications, 187(1), 353–358. [Link]
-
Montoto, S., Muraca, G., & Ruiz, M. E. (2021). A quality by design approach for the synthesis of palmitoyl-L-carnitine-loaded nanoemulsions as drug delivery systems. Pharmaceutical development and technology, 26(1), 11–21. [Link]
-
Brecher, P. (1983). Palmitoylcarnitine, a surface-active metabolite. Molecular and cellular biochemistry, 57(1), 3–15. [Link]
-
Montoto, S., Muraca, G., & Ruiz, M. E. (2020). A quality by design approach for the synthesis of palmitoyl carnitine loaded nanoemulsions as drug delivery systems. ChemRxiv. [Link]
Sources
- 1. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
- 4. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 6. Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 13. caymanchem.com [caymanchem.com]
- 14. isotope.com [isotope.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. texilajournal.com [texilajournal.com]
- 17. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
- 18. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PMC [pmc.ncbi.nlm.nih.gov]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 25. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Significance of Long-Chain Acylcarnitines in Plasma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Long-chain acylcarnitines (LCACs) are essential intermediates in cellular energy metabolism, primarily known for their role in transporting long-chain fatty acids into the mitochondria for β-oxidation.[1][2][3] While vital for tissues with high energy demands like cardiac and skeletal muscle, the accumulation of LCACs in plasma is increasingly recognized as a potent indicator of metabolic dysfunction.[4][5] Elevated LCAC levels are implicated in a spectrum of pathologies, including inborn errors of metabolism, cardiovascular diseases, insulin resistance, and mitochondrial dysfunction.[5][6][7] This guide provides a comprehensive overview of the biochemistry, pathophysiological significance, and analytical quantification of LCACs. It further explores their emerging role as critical biomarkers in disease diagnostics and as actionable tools in the drug development pipeline, offering insights into safety assessment and patient stratification.
Biochemical Foundations: The Dual Role of Long-Chain Acylcarnitines
Acylcarnitines are formed when a fatty acid, activated to its acyl-CoA derivative, is esterified to L-carnitine, a quaternary ammonium compound synthesized in the liver and kidneys.[8] This process is central to the carnitine shuttle , a transport system essential for moving long-chain fatty acids (LCFAs) across the inner mitochondrial membrane, a barrier they cannot cross on their own.[8][9][10]
The shuttle operates via a coordinated enzymatic sequence:
-
Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs to long-chain acylcarnitines.[9]
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter facilitates the movement of LCACs across the inner mitochondrial membrane into the matrix.[9]
-
Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner membrane, CPT2 reverses the process, converting LCACs back to long-chain acyl-CoAs, which then enter the β-oxidation spiral to produce acetyl-CoA for the TCA cycle.[9]
This shuttle is fundamental for energy production in tissues like the heart, which derives the majority of its ATP from fatty acid oxidation (FAO).[7][9] However, when the rate of fatty acid influx into the mitochondria exceeds the capacity of β-oxidation, a metabolic bottleneck occurs. This leads to the accumulation of LCACs within the mitochondria and their subsequent efflux into the cytoplasm and eventually into the plasma.[11] This accumulation transforms LCACs from essential metabolic intermediates into potent signaling molecules and biomarkers of cellular stress.
Caption: The Carnitine Shuttle mechanism for fatty acid transport.
Pathophysiological Significance: When Balance is Lost
Elevated plasma LCACs are a hallmark of a mismatch between fatty acid supply and mitochondrial oxidative capacity.[5] This imbalance can stem from genetic defects, as seen in inborn errors of metabolism, or from acquired conditions like obesity, diabetes, and heart failure.[5][7][12] The resulting accumulation of LCACs is not merely a passive marker but an active contributor to cellular pathology through several mechanisms:
-
Mitochondrial Dysfunction: High concentrations of LCACs can directly impair mitochondrial function. They have been shown to inhibit the adenine nucleotide translocator, reducing the exchange of ADP and ATP across the mitochondrial membrane.[13] This leads to a collapse of the mitochondrial membrane potential, impaired ATP production, and increased production of reactive oxygen species (ROS).[6][14]
-
Cellular Calcium Dyshomeostasis: LCACs, such as palmitoylcarnitine, can induce an overload of cytosolic Ca2+ by affecting L-type calcium channels and promoting calcium release from the sarcoplasmic reticulum.[6] This calcium overload can trigger hypercontracture and cell death, particularly in cardiomyocytes.[6]
-
Pro-inflammatory and Pro-apoptotic Signaling: LCACs can activate cellular stress pathways, including MAP kinases (JNK, ERK, p38), leading to the production of pro-inflammatory cytokines like IL-6.[4][15] At higher concentrations, their detergent-like properties can disrupt cell membrane integrity, leading to necrosis and apoptosis.[15]
-
Insulin Resistance: In skeletal muscle and liver, the accumulation of LCACs is associated with incomplete fatty acid oxidation.[12][16] The corresponding buildup of cytosolic lipid intermediates, such as diacylglycerols and ceramides, can activate protein kinase C and other pathways that attenuate insulin signaling.[12]
Caption: Pathophysiological consequences of LCAC accumulation.
LCACs as Critical Biomarkers of Disease
The measurement of plasma acylcarnitine profiles provides a powerful window into cellular metabolic status. Specific patterns of LCAC elevation are diagnostic for a range of conditions.
| Disease Category | Key Associated Long-Chain Acylcarnitines | Clinical Significance |
| Inborn Errors of Metabolism | C14, C16, C18, C18:1, C18:2 | Diagnostic for disorders like VLCAD and CPT-II deficiency. Used in newborn screening.[17][18] |
| Cardiovascular Disease & Heart Failure | C14, C16, C18, C18:1 | Elevated levels are associated with increased risk of cardiovascular mortality and disease severity in heart failure patients.[7][14] |
| Type 2 Diabetes & Insulin Resistance | C16, C18:1 | High levels are predictive of developing T2D and are associated with incomplete fatty acid oxidation in muscle.[7][12] |
| Mitochondrial Myopathies | Hydroxylated Long-Chain Acylcarnitines | Elevated concentrations, particularly of hydroxylated species, serve as biomarkers for mitochondrial muscle diseases.[19] |
Analytical Methodologies: Ensuring Data Integrity
The gold standard for quantifying acylcarnitines in plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20][21][22] This technique offers high sensitivity, specificity, and the ability to resolve isomeric species that are crucial for differential diagnosis.[21][22][23]
Self-Validating Experimental Protocol: Quantification of LCACs in Plasma
This protocol is designed to be self-validating through the incorporation of stable isotope-labeled internal standards for each analyte, ensuring correction for matrix effects and analytical variability.
A. Sample Preparation (Protein Precipitation)
-
Causality: The primary goal is to remove high-abundance proteins (e.g., albumin) that interfere with LC-MS/MS analysis and can damage the analytical column. Acetonitrile is an effective precipitating agent and is compatible with reversed-phase chromatography.
-
Step 1: Thaw plasma samples on ice to prevent degradation.
-
Step 2: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Step 3: Add 200 µL of ice-cold acetonitrile containing a mixture of stable isotope-labeled internal standards (e.g., C16-d3-carnitine). The internal standard is critical for accurate quantification, correcting for variations in sample extraction and instrument response.
-
Step 4: Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Step 5: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Step 6: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
B. LC-MS/MS Analysis
-
Causality: Chromatographic separation is essential to resolve isobaric and isomeric acylcarnitines (e.g., different fatty acid structures with the same mass), which is not possible with direct infusion methods. A C18 reversed-phase column is used to separate the acylcarnitines based on the hydrophobicity of their acyl chains.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).[21]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) to elute acylcarnitines in order of increasing chain length.
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions: A specific precursor-to-product ion transition is monitored for each acylcarnitine and its corresponding internal standard. The precursor ion is typically the molecular ion [M+H]+, and the characteristic product ion for all acylcarnitines is m/z 85, resulting from the fragmentation of the carnitine moiety.
-
C. Data Analysis and Quality Control
-
Causality: A multi-point calibration curve is constructed to establish the relationship between the analyte/internal standard peak area ratio and concentration. Quality control (QC) samples are analyzed alongside unknown samples to ensure the accuracy and precision of the analytical run.
-
Calibration: Prepare a calibration curve using a series of known concentrations of acylcarnitine standards spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Quantification: The concentration of each LCAC in the unknown samples is determined by calculating the peak area ratio of the analyte to its stable isotope-labeled internal standard and interpolating this value against the calibration curve.
-
Trustworthiness: The inclusion of low, medium, and high concentration QC samples in each analytical batch provides a continuous monitor of assay performance. The acceptance criteria for a run are typically that the calculated concentrations of at least two-thirds of the QC samples must be within ±15% of their nominal value.
Caption: LC-MS/MS workflow for plasma acylcarnitine analysis.
Applications in Drug Development
The role of LCACs extends into the pharmaceutical and biotechnology sectors, where they serve as valuable biomarkers for both safety and efficacy.
-
Preclinical Safety and Toxicology: Changes in acylcarnitine profiles can indicate off-target drug effects on mitochondrial function.[7] For example, certain medications can induce secondary carnitine deficiency or inhibit FAO enzymes, leading to a characteristic accumulation of specific acylcarnitines. Monitoring these profiles in preclinical toxicology studies can provide an early warning of potential mitochondrial toxicity.[7]
-
Patient Stratification: In clinical trials for metabolic or cardiovascular diseases, baseline LCAC levels can be used to stratify patients. Individuals with higher levels of LCACs may represent a subgroup with more severe mitochondrial dysfunction who might respond differently to a therapeutic intervention.
-
Monitoring Therapeutic Response: For drugs designed to improve mitochondrial function or enhance fatty acid oxidation, a reduction in elevated plasma LCAC levels can serve as a pharmacodynamic biomarker, providing objective evidence that the drug is engaging its target and having the desired metabolic effect.
Conclusion and Future Directions
Long-chain acylcarnitines are far more than simple intermediates of fat metabolism. Their levels in plasma reflect the delicate balance between fatty acid uptake and mitochondrial oxidation, and their accumulation is a clear and quantifiable indicator of metabolic stress. As analytical technologies continue to improve, enabling more comprehensive and sensitive profiling, the clinical utility of LCACs is set to expand. For researchers and drug developers, a deep understanding of LCAC biology and analytics is indispensable for dissecting disease mechanisms, identifying novel therapeutic targets, and developing safer, more effective medicines for a host of metabolic disorders.
References
- Plasma acylcarnitine levels increase with healthy aging - PMC - NIH. (2020-06-16).
- Dissecting Cellular Mechanisms of Long-Chain Acylcarnitines-Driven Cardiotoxicity: Disturbance of Calcium Homeostasis, Activation of Ca2+-Dependent Phospholipases, and Mitochondrial Energetics Collapse. MDPI.
- Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma - PMC. (2019-02-21).
- L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. MDPI.
- Long-Chain Acyl-Carnitines Interfere with Mitochondrial ATP Production Leading to Cardiac Dysfunction in Zebrafish. MDPI.
- Long-Chain Acyl-Carnitines Interfere with Mitochondrial ATP Production Leading to Cardiac Dysfunction in Zebrafish. (2021-08-06). PubMed.
- Biomarkers of Cardiac Metabolic Flexibility in Health, HFrEF and HFpEF. MDPI.
- long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC.
- Corresponding increase in long-chain acyl-CoA and acylcarnitine after exercise in muscle from VLCAD mice - PMC.
- Acylcarnitine profiling by low-resolution LC-MS | PLOS One. (2019-08-15). PLOS.
- What Is the Role of L-Carnitine in Weight Management?. (2025-12-29). Global Cities Research Center.
- Plasma acylcarnitine profiling indicates increased fatty acid oxidation relative to tricarboxylic acid cycle capacity in young, healthy low birth weight men - PMC. (2016-09-30).
- Hydroxylated Long-Chain Acylcarnitines are Biomarkers of Mitochondrial Myopathy | The Journal of Clinical Endocrinology & Metabolism. Oxford Academic.
- Acylcarnitines What are They and Wh
- An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues.
- Importance of acylcarnitine profile analysis for disorders of lipid metabolism in adolescent patients with recurrent rhabdomyolysis: Report of two cases.
- Plasma acylcarnitines and risk of cardiovascular disease: effect of Mediterranean diet interventions - PMC.
- CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC.
- Plasma Acylcarnitine Profiles Suggest Incomplete Long-Chain Fatty Acid β-Oxidation and Altered Tricarboxylic Acid Cycle Activity in Type 2 Diabetic African-American Women.
- (PDF) An LC-MS/MS method to quantify acylcarnitine species including isomeric. (2025-08-08).
- Acylcarnitine Profile | Nicklaus Children's Hospital. (2020-03-06). Nicklaus Children's Hospital.
- LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. (2023-05-18). Restek.
- Acylcarnitine Functions and Analysis Methods.
- How to use acylcarnitine profiles to help diagnose inborn errors of metabolism. (2025-11-19).
- Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL.
- Acylcarnitine Metabolomic Profiles Inform Clinically-Defined Major Depressive Phenotypes. MDPI.
Sources
- 1. Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Chain Acyl-Carnitines Interfere with Mitochondrial ATP Production Leading to Cardiac Dysfunction in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. Plasma acylcarnitine levels increase with healthy aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma acylcarnitines and risk of cardiovascular disease: effect of Mediterranean diet interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. globalcitieshub.org [globalcitieshub.org]
- 9. mdpi.com [mdpi.com]
- 10. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma Acylcarnitine Profiles Suggest Incomplete Long-Chain Fatty Acid β-Oxidation and Altered Tricarboxylic Acid Cycle Activity in Type 2 Diabetic African-American Women - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Corresponding increase in long-chain acyl-CoA and acylcarnitine after exercise in muscle from VLCAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plasma acylcarnitine profiling indicates increased fatty acid oxidation relative to tricarboxylic acid cycle capacity in young, healthy low birth weight men - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Importance of acylcarnitine profile analysis for disorders of lipid metabolism in adolescent patients with recurrent rhabdomyolysis: Report of two cases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 21. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 22. msacl.org [msacl.org]
- 23. researchgate.net [researchgate.net]
Palmitoyl-L-Carnitine: A Pivotal Biomarker in the Landscape of Metabolic Syndrome
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Lipid Metabolism and Systemic Disease
Metabolic syndrome represents a constellation of cardiometabolic risk factors, including insulin resistance, abdominal obesity, dyslipidemia, and hypertension, that collectively elevate the risk for developing type 2 diabetes and cardiovascular disease.[1] At the heart of this complex pathology lies a profound dysregulation of cellular energy metabolism, particularly the oxidation of fatty acids. Palmitoyl-L-carnitine, a long-chain acylcarnitine, has emerged as a critical molecular player and a promising biomarker in understanding and evaluating metabolic syndrome.[2][3] This guide provides a comprehensive technical overview of palmitoyl-L-carnitine, from its fundamental role in fatty acid metabolism to its implications as a biomarker and a target for therapeutic intervention in metabolic syndrome.
The Carnitine Shuttle: A Gateway for Fatty Acid Oxidation
Long-chain fatty acids are a primary energy source for tissues such as the heart and skeletal muscle. However, they cannot passively cross the inner mitochondrial membrane to undergo β-oxidation. The entry of these fatty acids into the mitochondrial matrix is facilitated by the carnitine shuttle system, a multi-enzyme process where palmitoyl-L-carnitine is a key intermediate.[4][5]
The process begins with the activation of palmitate to palmitoyl-CoA in the cytoplasm. Carnitine palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane, then catalyzes the conversion of palmitoyl-CoA and L-carnitine into palmitoyl-L-carnitine.[6][7] Palmitoyl-L-carnitine is subsequently transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT). Once inside the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) reverses the process, regenerating palmitoyl-CoA and L-carnitine. The liberated palmitoyl-CoA can then enter the β-oxidation spiral to produce acetyl-CoA for the tricarboxylic acid (TCA) cycle and subsequent ATP production.[5]
Caption: The Carnitine Shuttle Pathway.
Palmitoyl-L-Carnitine in Metabolic Syndrome: From Metabolic Intermediate to Pathogenic Mediator
In the context of metabolic syndrome, characterized by nutrient excess and insulin resistance, the delicate balance of fatty acid oxidation is disrupted. Elevated circulating levels of long-chain acylcarnitines, including palmitoyl-L-carnitine, are consistently observed in individuals with metabolic syndrome and type 2 diabetes.[2][3][8] This accumulation is thought to stem from an imbalance between the rate of fatty acid entry into the mitochondria and the capacity of the TCA cycle to completely oxidize the resulting acetyl-CoA.[5]
This incomplete fatty acid oxidation leads to a build-up of acyl-CoA species within the mitochondria, which are then converted to acylcarnitines and exported out of the mitochondria and the cell. The elevated levels of palmitoyl-L-carnitine are not merely a passive indicator of metabolic dysfunction but are now understood to actively contribute to the pathophysiology of insulin resistance and mitochondrial dysfunction.[9][10]
The Mechanistic Link to Insulin Resistance
Elevated intracellular concentrations of palmitoyl-L-carnitine can directly impair insulin signaling. While the precise mechanisms are still under investigation, evidence suggests that long-chain acylcarnitines can activate inflammatory pathways and stress-activated kinases, such as JNK and IKK, which in turn phosphorylate the insulin receptor substrate 1 (IRS-1) at inhibitory serine residues. This inhibitory phosphorylation prevents the downstream propagation of the insulin signal, leading to impaired glucose uptake and utilization.[11]
Furthermore, the accumulation of palmitoyl-L-carnitine and other lipid intermediates can lead to the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, both of which are known to contribute to insulin resistance.[9][10]
Caption: Proposed Mechanism of Palmitoyl-L-Carnitine-Induced Insulin Resistance.
Quantification of Palmitoyl-L-Carnitine: An Analytical Workflow
The accurate and precise quantification of palmitoyl-L-carnitine in biological matrices, primarily plasma, is crucial for its validation and use as a biomarker. The gold-standard analytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[3][12][13]
Experimental Protocol: Quantification of Palmitoyl-L-Carnitine in Human Plasma by LC-MS/MS
This protocol outlines a typical workflow for the quantification of palmitoyl-L-carnitine.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., d3-palmitoyl-L-carnitine). The internal standard is essential for correcting for variations in sample processing and instrument response.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
2. Chromatographic Separation (LC)
-
Column: A C18 reversed-phase column is typically used for the separation of acylcarnitines.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic long-chain acylcarnitines like palmitoyl-L-carnitine.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly employed.
-
Injection Volume: 5-10 µL of the prepared sample extract.
3. Mass Spectrometric Detection (MS/MS)
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used, as the quaternary amine group of carnitine readily accepts a proton.[12]
-
Multiple Reaction Monitoring (MRM): This is a highly specific and sensitive mode of operation for tandem mass spectrometers. It involves monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.
-
Palmitoyl-L-carnitine: The precursor ion (m/z) corresponds to the protonated molecule [M+H]+. A characteristic product ion is m/z 85, which results from the fragmentation of the carnitine moiety.[12]
-
Internal Standard (d3-palmitoyl-L-carnitine): The precursor and product ions will be shifted by 3 mass units.
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of palmitoyl-L-carnitine in the sample by referencing a calibration curve prepared with known concentrations of the analyte.
Caption: Analytical Workflow for Palmitoyl-L-Carnitine Quantification.
Data Presentation: Palmitoyl-L-Carnitine Levels in Metabolic Syndrome
The following table summarizes representative data on plasma palmitoyl-L-carnitine concentrations in individuals with and without metabolic syndrome.
| Cohort | N | Plasma Palmitoyl-L-Carnitine (µM) | Fold Change | p-value | Reference |
| Control | 663 | 0.12 ± 0.05 | - | - | [3] |
| Metabolic Syndrome | 529 | 0.15 ± 0.07 | 1.25 | <0.001 | [3] |
Data are presented as mean ± standard deviation.
Applications in Research and Drug Development
The role of palmitoyl-L-carnitine as a biomarker for metabolic syndrome opens up several avenues for research and therapeutic development.
-
Early Diagnosis and Risk Stratification: Monitoring plasma levels of palmitoyl-L-carnitine could aid in the early identification of individuals at high risk for developing metabolic syndrome and its complications.
-
Monitoring Therapeutic Interventions: Changes in palmitoyl-L-carnitine levels can be used to assess the efficacy of lifestyle modifications (diet and exercise) and pharmacological interventions aimed at improving metabolic health.
-
Drug Discovery and Development: The enzymes involved in the carnitine shuttle, such as CPT1, represent potential drug targets.[6][14] Modulating the activity of these enzymes could help to rebalance fatty acid metabolism and reduce the accumulation of pathogenic acylcarnitines. Furthermore, screening new chemical entities for their effects on acylcarnitine profiles can provide valuable insights into their potential metabolic liabilities.
Conclusion
Palmitoyl-L-carnitine has transitioned from being viewed as a simple metabolic intermediate to a key player in the pathophysiology of metabolic syndrome. Its elevated levels reflect a state of mitochondrial stress and incomplete fatty acid oxidation, and it actively contributes to the development of insulin resistance. The robust and sensitive analytical methods available for its quantification make it an attractive and clinically relevant biomarker. For researchers and drug development professionals, a thorough understanding of the biology and analytical chemistry of palmitoyl-L-carnitine is essential for advancing our ability to diagnose, monitor, and treat metabolic syndrome.
References
-
Millington, D. S., Kodo, N., Norwood, D. L., & Roe, C. R. (1990). Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Journal of inherited metabolic disease, 13(3), 321–324. [Link]
-
Smith, E. H., & Matern, D. (2010). Acylcarnitine analysis by tandem mass spectrometry. Current protocols in human genetics, Chapter 17, Unit17.8. [Link]
-
Schlömmer, A., Schimke, E., & Schwenen, M. (2011). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of lipid research, 52(11), 2135–2143. [Link]
-
Lepage, N., Aucoin, S., & Dallaire, M. (2006). Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization. Clinical biochemistry, 39(4), 386–392. [Link]
-
Heid, I. M., Wagner, S. A., & Kastenmüller, G. (2019). Acylcarnitine profiling by low-resolution LC-MS. PloS one, 14(8), e0221344. [Link]
-
Bevital. (n.d.). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke. Bevital. [Link]
-
Li, J., Zhang, H., & Wang, Y. (2010). Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes. American journal of physiology. Heart and circulatory physiology, 298(1), H233–H241. [Link]
-
Kim, J., Lee, S., & Park, J. (2024). Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells. PloS one, 19(11), e0313507. [Link]
-
Li, J., Zhang, H., & Wang, Y. (2010). Different effects of palmitoyl-l-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes. American Journal of Physiology-Heart and Circulatory Physiology, 298(1), H233-H241. [Link]
-
Kim, J., Lee, S., & Park, J. (2024). Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells. PloS one, 19(11), e0313507. [Link]
-
Asadi, A., Ghasemi, S., & Hadaegh, F. (2023). The association between acylcarnitine and amino acids profile and metabolic syndrome and its components in Iranian adults: Data from STEPs 2016. Frontiers in Endocrinology, 14, 1118442. [Link]
-
Asadi, A., Ghasemi, S., & Hadaegh, F. (2023). The association between acylcarnitine and amino acids profile and metabolic syndrome and its components in Iranian adults: Data from STEPs 2016. Frontiers in endocrinology, 14, 1118442. [Link]
-
Al-Sulaiti, H., Diboun, I., & Agha, M. V. (2019). Exploratory metabolomics of metabolic syndrome: A status report. World journal of diabetes, 10(6), 335–350. [Link]
-
Vernez, L., Hopfgartner, G., & Wenk, M. R. (2013). Quantification of Plasma Carnitine and Acylcarnitines by High-Performance Liquid Chromatography-Tandem Mass Spectrometry Using Online Solid-Phase Extraction. Analytical chemistry, 85(17), 8347–8354. [Link]
-
Asadi, A., Ghasemi, S., & Hadaegh, F. (2023). The association between acylcarnitine and amino acids profile and metabolic syndrome and its components in Iranian adults: Data from STEPs 2016. Frontiers in endocrinology, 14, 1118442. [Link]
-
Stančáková, A., & Laakso, M. (2024). Metabolomics and Lipidomics for Studying Metabolic Syndrome: Insights into Cardiovascular Diseases, Type 1 & 2 Diabetes, and MASLD. Biomedicines, 12(7), 1709. [Link]
-
Vernez, L., Hopfgartner, G., & Wenk, M. R. (2013). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction. Analytical chemistry, 85(17), 8347–8354. [Link]
-
Li, L., Liu, L., & Wang, Y. (2020). Discovery of metabolite profiles of metabolic syndrome using untargeted and targeted LC-MS based lipidomics approach. Journal of pharmaceutical and biomedical analysis, 177, 112848. [Link]
-
Libert, S., Kiela, P. R., & Ghishan, F. K. (2018). Metabolomic analysis of obesity, metabolic syndrome, and type 2 diabetes: amino acid and acylcarnitine levels change along a spectrum of metabolic wellness. PeerJ, 6, e5422. [Link]
-
Lee, J., Choi, J., & Kim, Y. (2015). Carnitine Palmitoyltransferase 1b Deficiency Protects Mice from Diet-Induced Insulin Resistance. PloS one, 10(6), e0128856. [Link]
-
Wikipedia contributors. (2023, November 29). Carnitine palmitoyltransferase I. In Wikipedia, The Free Encyclopedia. Retrieved 18:00, January 21, 2026, from [Link]
-
Kim, J., Lee, S., & Park, J. (2024). Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells. PloS one, 19(11), e0313507. [Link]
-
Houten, S. M., & Wanders, R. J. (2010). Acylcarnitines: reflecting or inflicting insulin resistance?. Diabetes, 59(1), 4–5. [Link]
-
Koves, T. R., Ussher, J. R., & Noland, R. C. (2008). Carnitine palmitoyltransferase 2 knockout potentiates palmitate-induced insulin resistance in C2C12 myotubes. American journal of physiology. Endocrinology and metabolism, 295(4), E991–E1000. [Link]
-
Gagné, A., Langlois, F., & Weisnagel, S. J. (2016). Association between Metabolite Profiles, Metabolic Syndrome and Obesity Status. Metabolites, 6(2), 19. [Link]
-
Bruce, C. R., Hoy, A. J., & Turner, N. (2009). Overexpression of Carnitine Palmitoyltransferase-1 in Skeletal Muscle Is Sufficient to Enhance Fatty Acid Oxidation and Improve High-Fat Diet–Induced Insulin Resistance. Diabetes, 58(3), 550–558. [Link]
-
Asadi, A., Ghasemi, S., & Hadaegh, F. (2023). The association between acylcarnitine and amino acids profile and metabolic syndrome and its components in Iranian adults: Data from STEPs 2016. Frontiers in endocrinology, 14, 1118442. [Link]
-
Schymanski, E. L., Sinclair, D. J., & Dambrova, M. (2022). Acylcarnitines: Nomenclature, Biomarkers, Therapeutic Potential, Drug Targets, and Clinical Trials. Pharmacological reviews, 74(3), 639–678. [Link]
-
Schymanski, E. L., Sinclair, D. J., & Dambrova, M. (2022). Acylcarnitines: Nomenclature, Biomarkers, Therapeutic Potential, Drug Targets, and Clinical Trials. Pharmacological reviews, 74(3), 639–678. [Link]
-
Zhang, Y., & Ye, Z. (2022). Acylcarnitines: Can They Be Biomarkers of Diabetic Nephropathy?. Diabetes, metabolic syndrome and obesity: targets and therapy, 15, 249–261. [Link]
-
Oakes, N. D., Cooney, G. J., & Camilleri, S. (2001). Prolonged Inhibition of Muscle Carnitine Palmitoyltransferase-1 Promotes Intramyocellular Lipid Accumulation and Insulin Resistance in Rats. Diabetes, 50(1), 128–135. [Link]
-
CADTH. (2013). Quantification of Acylcarnitines and Amino Acids in Dried Blood Spots Using MS/MS (43 Diseases). CADTH. [Link]
-
Chen, S., Ogawa, A., & Ohneda, M. (2003). Alteration of the Malonyl-CoA/Carnitine Palmitoyltransferase I Interaction in the β-Cell Impairs Glucose-Induced Insulin Secretion. Diabetes, 52(7), 1689–1697. [Link]
-
LabPlus. (2024). Plasma acylcarnitines. LabPlus. [Link]
-
Boyer, B. B., Ebbesson, S. O., & Voruganti, V. S. (2013). Genetic polymorphisms in carnitine palmitoyltransferase 1A gene are associated with variation in body composition and fasting lipid traits in Yup'ik Eskimos. The Journal of lipid research, 54(5), 1466–1474. [Link]
-
Keung, W., Ussher, J. R., & Lopaschuk, G. D. (2011). Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice. Diabetes, 60(10), 2548–2557. [Link]
-
Dehghani, F., & Brosnan, M. E. (2025). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites, 15(10), 1016. [Link]
-
Gillingham, M. B., Harding, C. O., & Purnell, J. Q. (2020). Effects of fasting, feeding and exercise on plasma acylcarnitines among subjects with CPT2D, VLCADD and LCHADD/TFPD. Molecular genetics and metabolism, 131(1-2), 126–134. [Link]
-
Metabolic Support UK. (n.d.). Carnitine Palmitoyltransferase I Deficiency. Metabolic Support UK. [Link]
-
Al-Sulaiti, H., Diboun, I., & Agha, M. V. (2019). Exploratory metabolomics of metabolic syndrome: A status report. World journal of diabetes, 10(6), 335–350. [Link]
-
Koczok, K., & Karcagi, V. (2017). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. Current medicinal chemistry, 24(29), 3179–3192. [Link]
-
Carpentier, A. C., Richard, C., & Frisch, F. (2018). Plasma Palmitoyl-Carnitine (AC16:0) Is a Marker of Increased Postprandial Nonesterified Incomplete Fatty Acid Oxidation Rate in Adults With Type 2 Diabetes. Canadian journal of diabetes, 42(2), 161–168. [Link]
-
Sangsefidi, Z. S., Yaghoubi, A., & Haj-Mirzaian, A. (2020). L-Carnitine's Effect on the Biomarkers of Metabolic Syndrome: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Nutrients, 12(9), 2738. [Link]
-
Sangsefidi, Z. S., Yaghoubi, A., & Haj-Mirzaian, A. (2020). L-Carnitine's Effect on the Biomarkers of Metabolic Syndrome: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Nutrients, 12(9), 2738. [Link]
-
Sangsefidi, Z. S., Yaghoubi, A., & Haj-Mirzaian, A. (2020). L-Carnitine's Effect on the Biomarkers of Metabolic Syndrome: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Nutrients, 12(9), 2738. [Link]
Sources
- 1. Exploratory metabolomics of metabolic syndrome: A status report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. The association between acylcarnitine and amino acids profile and metabolic syndrome and its components in Iranian adults: Data from STEPs 2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Carnitine Palmitoyltransferase 1b Deficiency Protects Mice from Diet-Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 8. Frontiers | The association between acylcarnitine and amino acids profile and metabolic syndrome and its components in Iranian adults: Data from STEPs 2016 [frontiersin.org]
- 9. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Gatekeepers of Mitochondrial Fatty Acid Oxidation: A Technical Guide to Carnitine Palmitoyltransferase (CPT) and Acylcarnitine Formation
Abstract
This technical guide provides a comprehensive exploration of the carnitine palmitoyltransferase (CPT) system, a critical enzymatic gateway for long-chain fatty acid oxidation within the mitochondria. We will delve into the intricate biochemical mechanisms of acylcarnitine formation, the distinct roles and regulation of CPT isoforms, and the profound implications of this system in metabolic health and disease. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the causality behind experimental choices and providing detailed, validated protocols for the study of CPT activity and acylcarnitine profiling.
Introduction: The Carnitine Shuttle and the Central Role of CPT
Mitochondrial fatty acid β-oxidation (FAO) is a fundamental bioenergetic process, particularly during periods of fasting or prolonged exercise when glucose availability is limited.[1][2] However, the inner mitochondrial membrane is impermeable to long-chain fatty acids (LCFAs). The carnitine shuttle system evolved to overcome this barrier, and at its heart lies the carnitine palmitoyltransferase (CPT) enzyme family.[3][4] The CPT system is responsible for the conjugation of LCFAs to L-carnitine, forming acylcarnitines that can be transported into the mitochondrial matrix for subsequent β-oxidation.[5][6] This process is not merely a transport mechanism; it is a critical regulatory checkpoint in cellular energy metabolism.
The CPT System: Isoforms and Mechanisms
The CPT system comprises two main enzymatic entities, CPT1 and CPT2, which work in concert with a translocase to facilitate the entry of LCFAs into the mitochondrial matrix.
Carnitine Palmitoyltransferase 1 (CPT1): The Rate-Limiting Step
CPT1 is located on the outer mitochondrial membrane and is the rate-limiting enzyme in the carnitine shuttle.[7][8] It catalyzes the conversion of long-chain acyl-CoAs and carnitine into acylcarnitines.[4] There are three known isoforms of CPT1 with distinct tissue distributions and regulatory properties:[6][8]
-
CPT1A (liver isoform): Predominantly expressed in the liver, kidney, and pancreas.[6]
-
CPT1B (muscle isoform): Primarily found in skeletal muscle, heart, and brown adipose tissue.[6]
-
CPT1C: Expressed in the brain, although its enzymatic activity is debated.[6]
The distinct tissue expression and kinetic properties of CPT1A and CPT1B reflect the different metabolic demands of these organs.
Carnitine-Acylcarnitine Translocase (CACT)
Once formed, the acylcarnitine is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) in exchange for a molecule of free carnitine.[9][10]
Carnitine Palmitoyltransferase 2 (CPT2): Re-esterification in the Matrix
Located on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1.[6][11] It transfers the acyl group from the imported acylcarnitine to mitochondrial coenzyme A, regenerating the long-chain acyl-CoA, which then enters the β-oxidation spiral.[4] CPT2 has a broad substrate specificity, acting on medium- and long-chain acylcarnitines.[12]
Regulation of CPT1 Activity: The Malonyl-CoA Switch
The activity of CPT1 is exquisitely regulated to prevent futile cycles of simultaneous fatty acid synthesis and degradation. The primary allosteric inhibitor of CPT1 is malonyl-CoA, the first committed intermediate in de novo lipogenesis.[13][14]
When cellular energy levels are high and glucose is abundant, acetyl-CoA carboxylase (ACC) is active, leading to the production of malonyl-CoA. Malonyl-CoA binds to a regulatory site on CPT1, inducing a conformational change that reduces its affinity for long-chain acyl-CoAs, thereby inhibiting fatty acid entry into the mitochondria.[14] Conversely, during fasting or exercise, ACC is inactivated, malonyl-CoA levels decrease, and the inhibition of CPT1 is relieved, allowing for increased fatty acid oxidation.[13]
Beyond allosteric regulation, the expression of CPT genes is also subject to transcriptional control by hormones such as insulin and thyroid hormone, as well as by fatty acids themselves.[15][16]
Clinical Significance: Acylcarnitine Profiling in Health and Disease
The measurement of acylcarnitine profiles in biological fluids, such as plasma and dried blood spots, has become a cornerstone in the diagnosis and monitoring of inherited metabolic disorders.[17][18] Dysregulation of CPT activity or other enzymes involved in fatty acid oxidation leads to the accumulation of specific acylcarnitine species, which serve as valuable biomarkers.[19][20]
CPT Deficiencies
Genetic deficiencies in CPT1 and CPT2 are rare but serious inherited metabolic disorders.
-
CPT1 Deficiency: This typically presents in infancy with hypoketotic hypoglycemia, hepatomegaly, and seizures, often triggered by fasting or illness.[21]
-
CPT2 Deficiency: This disorder has three main clinical presentations: a lethal neonatal form, a severe infantile hepatocardiomuscular form, and a milder myopathic form that is the most common and is characterized by exercise-induced muscle pain and myoglobinuria.[22][23]
Acylcarnitine Profiles in Other Metabolic Diseases
Altered acylcarnitine profiles are not limited to rare genetic disorders. They have also been implicated in a range of more common metabolic conditions, including:
-
Type 2 Diabetes and Insulin Resistance: Elevated levels of long-chain acylcarnitines are associated with mitochondrial dysfunction and impaired insulin signaling.[19][20]
-
Cardiovascular Disease: Accumulation of acylcarnitines in cardiac tissue can contribute to arrhythmias and ischemic injury.[19]
-
Neurological Disorders: Altered acylcarnitine levels may reflect changes in brain energy metabolism and mitochondrial function in neurodegenerative diseases.[19][24]
Table 1: Representative Acylcarnitine Profile Alterations in Disease
| Disease State | Short-Chain Acylcarnitines (C2-C5) | Medium-Chain Acylcarnitines (C6-C12) | Long-Chain Acylcarnitines (C14-C20) |
| Healthy (Fasted) | Baseline | Baseline | Baseline |
| CPT1 Deficiency | Normal to Low | Normal to Low | Markedly Decreased |
| CPT2 Deficiency | Normal | Elevated (esp. C16, C18:1) | Markedly Elevated |
| MCAD Deficiency | Normal | Markedly Elevated (esp. C8) | Normal |
| Type 2 Diabetes | Variable | Variable | Elevated |
Experimental Methodologies
The study of CPT activity and acylcarnitine metabolism requires robust and sensitive analytical techniques.
Measurement of CPT Enzyme Activity
CPT activity can be measured in isolated mitochondria or permeabilized cells. A common method is a spectrophotometric assay that follows the production of Coenzyme A.
Protocol 1: Spectrophotometric Assay for CPT Activity
-
Preparation of Mitochondria: Isolate mitochondria from tissue or cultured cells using standard differential centrifugation protocols.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, EDTA, and DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).
-
Substrate Addition: Add a known concentration of palmitoyl-CoA to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding L-carnitine.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the free thiol group of Coenzyme A with DTNB to produce 2-nitro-5-thiobenzoate (TNB).
-
Calculation of Activity: Calculate the specific activity of CPT based on the rate of TNB formation and the protein concentration of the mitochondrial sample.
Causality Behind Experimental Choices: The use of DTNB provides a continuous and sensitive colorimetric readout of Coenzyme A production, directly reflecting CPT activity. The choice of palmitoyl-CoA as a substrate is common as it is a primary substrate for CPT1.
Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry is the gold standard for the sensitive and specific quantification of acylcarnitine species in biological samples.[17][25][26]
Protocol 2: Acylcarnitine Profiling by LC-MS/MS
-
Sample Preparation:
-
For plasma, precipitate proteins with a solvent like methanol containing a mixture of stable isotope-labeled internal standards for each acylcarnitine species.
-
For dried blood spots, punch out a small disc and extract the acylcarnitines using a similar solvent system.
-
-
Derivatization: Convert the acylcarnitines to their butyl esters by reacting with acidified butanol. This improves their chromatographic and mass spectrometric properties.[25]
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the different acylcarnitine species based on their chain length and polarity using a suitable LC gradient.
-
Utilize electrospray ionization (ESI) to generate charged molecules.
-
Perform precursor ion scanning or multiple reaction monitoring (MRM) to specifically detect and quantify the acylcarnitines based on their characteristic fragmentation patterns.[17][25]
-
-
Data Analysis: Quantify the concentration of each acylcarnitine species by comparing the signal intensity of the endogenous analyte to its corresponding stable isotope-labeled internal standard.
Causality Behind Experimental Choices: The use of stable isotope-labeled internal standards is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response.[17] Derivatization to butyl esters enhances the volatility and ionization efficiency of the acylcarnitines, leading to improved sensitivity. LC separation is important to resolve isobaric and isomeric species, ensuring accurate identification and quantification.
Conclusion and Future Directions
The carnitine palmitoyltransferase system is a master regulator of mitochondrial fatty acid oxidation, playing a pivotal role in cellular energy homeostasis. The formation of acylcarnitines is a critical step in this process, and the analysis of their profiles has provided invaluable insights into a wide range of metabolic diseases. Future research in this field will likely focus on the development of novel therapeutic strategies targeting the CPT system for the treatment of metabolic disorders such as obesity, type 2 diabetes, and certain cancers where altered fatty acid metabolism is a key feature.[6][7] A deeper understanding of the tissue-specific regulation of CPT isoforms and the downstream effects of acylcarnitine accumulation will be crucial for the development of targeted and effective therapies.
References
-
Millington, D. S., & Stevens, R. D. (2011). Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. Methods in Molecular Biology, 708, 55–72. [Link]
-
Wang, Y., et al. (2020). The role and therapeutic implication of CPTs in fatty acid oxidation and cancers progression. American Journal of Cancer Research, 10(3), 748–761. [Link]
-
FEBS Network. (2024). Acylcarnitines in health and disease. 49th FEBS Congress. [Link]
-
Reactome Pathway Database. Mitochondrial Fatty Acid Beta-Oxidation. [Link]
-
Al-Dirbashi, O. Y., & Rashed, M. S. (2022). Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders. Methods in Molecular Biology, 2546, 27–34. [Link]
-
Houten, S. M., et al. (2016). The Biochemistry and Physiology of Mitochondrial Fatty Acid β-Oxidation and Its Genetic Disorders. Annual Review of Physiology, 78, 23–44. [Link]
-
Matern, D. (2010). Acylcarnitine analysis by tandem mass spectrometry. Current Protocols in Human Genetics, Chapter 17, Unit 17.8. [Link]
-
Harvey, R. A., & Ferrier, D. R. (2021). Lippincott's Illustrated Reviews: Biochemistry (8th ed.). Wolters Kluwer. [Link]
-
Koves, T. R., et al. (2002). Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle. The Journal of Clinical Investigation, 110(11), 1687–1693. [Link]
-
Houten, S. M., & Wanders, R. J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of Inherited Metabolic Disease, 33(5), 469–477. [Link]
-
Wikipedia. Beta oxidation. [Link]
-
Brindle, N. P., Zammit, V. A., & Pogson, C. I. (1985). Regulation of carnitine palmitoyltransferase activity by malonyl-CoA in mitochondria from sheep liver, a tissue with a low capacity for fatty acid synthesis. The Biochemical journal, 232(1), 177–182. [Link]
-
Koves, T. R., et al. (2002). Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle. The Journal of Clinical Investigation, 110(11), 1687–1693. [Link]
-
Matern, D. (2010). Acylcarnitine analysis by tandem mass spectrometry. Current Protocols in Human Genetics, Chapter 17, Unit 17.8. [Link]
-
Koves, T. R., et al. (2002). Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle. The Journal of Clinical Investigation, 110(11), 1687–1693. [Link]
-
McCoin, C. S., et al. (2015). Acylcarnitines—old actors auditioning for new roles in metabolic physiology. Nature Reviews Endocrinology, 11(10), 617–625. [Link]
-
Violante, S., et al. (2013). Carnitine palmitoyltransferase 2 and carnitine/acylcarnitine translocase are involved in the mitochondrial synthesis and export of acylcarnitines. FASEB journal, 27(5), 2039–2044. [Link]
-
Choi, J., et al. (2024). Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner. Cell Reports, 43(12), 115006. [Link]
-
McCoin, C. S., et al. (2015). Acylcarnitines—old actors auditioning for new roles in metabolic physiology. Nature Reviews Endocrinology, 11(10), 617–625. [Link]
-
Isackson, P. J., & Bennett, M. J. (2004). Carnitine Palmitoyltransferase II Deficiency. In GeneReviews®. University of Washington, Seattle. [Link]
-
Cedars-Sinai. Carnitine Palmitoyltransferase Deficiency. [Link]
-
Kaddurah-Daouk, R., et al. (2011). Acylcarnitine metabolomic profiles inform clinically-defined major depressive phenotypes. Journal of psychiatric research, 45(10), 1309–1316. [Link]
-
Iacobazzi, V., et al. (2016). Transcriptional Regulation of the Mitochondrial Citrate and Carnitine/Acylcarnitine Transporters: Two Genes Involved in Fatty Acid Biosynthesis and β-oxidation. Genes, 7(12), 108. [Link]
-
McGarry, J. D., & Foster, D. W. (1980). Regulation of hepatic fatty acid oxidation and ketone body production. Annual review of biochemistry, 49, 395–420. [Link]
-
Wu, Y., et al. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Frontiers in Pharmacology, 14, 1150036. [Link]
-
Cook, G. A., & Park, E. A. (1999). Expression and regulation of carnitine palmitoyltransferase-Ialpha and -Ibeta genes. The American journal of the medical sciences, 318(1), 43–48. [Link]
-
Dambrova, M., et al. (2022). Acylcarnitines: Nomenclature, Biomarkers, Therapeutic Potential, Drug Targets, and Clinical Trials. Pharmacological reviews, 74(3), 506–551. [Link]
-
Choi, J., et al. (2024). Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner. Cell Reports, 43(12), 115006. [Link]
-
Louet, J. F., et al. (2002). Regulation of liver carnitine palmitoyltransferase I gene expression by hormones and fatty acids. Biochemical Society transactions, 30(Pt 6), 1085–1090. [Link]
-
Jones, L. L., et al. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites, 11(11), 774. [Link]
-
Morash, A. J., et al. (2010). Intertissue regulation of carnitine palmitoyltransferase I (CPTI): mitochondrial membrane properties and gene expression in rainbow trout (Oncorhynchus mykiss). The Journal of experimental biology, 213(Pt 2), 294–302. [Link]
-
Gungor, S., et al. (2016). Importance of acylcarnitine profile analysis for disorders of lipid metabolism in adolescent patients with recurrent rhabdomyolysis: Report of two cases. The Turkish journal of pediatrics, 58(2), 209–212. [Link]
-
Sh-P, H., et al. (2007). Regulation of carnitine palmitoyltransferase I (CPT-Iα) gene expression by the peroxisome proliferator activated receptor gamma coactivator (PGC-1) isoforms. Biochimica et biophysica acta, 1769(4), 231–238. [Link]
-
Violante, S., et al. (2009). Carnitine palmitoyltransferase 2: new insights on the substrate specificity and implications for acylcarnitine profiling. The Biochemical journal, 424(3), 361–369. [Link]
-
G.F. Hoffmann, et al. (2010). How to use acylcarnitine profiles to help diagnose inborn errors of metabolism. Archives of Disease in Childhood - Education and Practice, 95(5), 154-160. [Link]
-
Liang Tong Lab at Columbia University. The Carnitine Acyltransferases Project. [Link]
-
Nicklaus Children's Hospital. (2020). Acylcarnitine Profile. [Link]
-
Metabolic Support UK. Carnitine Palmitoyltransferase II Deficiency. [Link]
-
Labcorp Women's Health. Carnitine palmitoyltransferase II deficiency. [Link]
-
Baby's First Test. (2020). Newborn screening information for carnitine palmitoyl transferase type II deficiency. [Link]
-
Wikipedia. Carnitine palmitoyltransferase I. [Link]
-
Divakaruni, A. S., et al. (2021). Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. STAR protocols, 2(3), 100676. [Link]
-
ResearchGate. (a) Specific activity of recombinant CPT II wild type and variants... [Link]
-
Stiborová, M., et al. (2004). Experimental approaches to evaluate activities of cytochromes P450 3A. General physiology and biophysics, 23(2), 143–157. [Link]
Sources
- 1. annualreviews.org [annualreviews.org]
- 2. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid β-oxidation [ns1.almerja.com]
- 4. Carnitine and carnitine palmitoyltransferase in fatty acid oxidation and ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. The role and therapeutic implication of CPTs in fatty acid oxidation and cancers progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JCI - Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle [jci.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Expression and regulation of carnitine palmitoyltransferase-Ialpha and -Ibeta genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 19. 2025.febscongress.org [2025.febscongress.org]
- 20. semanticscholar.org [semanticscholar.org]
- 21. Carnitine Palmitoyltransferase Deficiency | Cedars-Sinai [cedars-sinai.org]
- 22. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. metabolicsupportuk.org [metabolicsupportuk.org]
- 24. Acylcarnitine Metabolomic Profiles Inform Clinically-Defined Major Depressive Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Stable Isotope Dilution Assays for Lipids
Foreword: The Pursuit of Quantitative Truth in the Lipidome
The lipidome, with its staggering structural diversity and profound biological significance, presents a formidable analytical challenge. From their role as simple energy stores to their function as critical signaling molecules and structural components of membranes, lipids govern a vast array of physiological and pathological processes. Consequently, the ability to accurately quantify these molecules in complex biological matrices is paramount for researchers, clinicians, and drug development professionals.
This guide eschews a simplistic, one-size-fits-all template. Instead, it is structured to provide a deep, mechanistic understanding of Stable Isotope Dilution (SID) mass spectrometry, the unequivocal gold standard for lipid quantification. We will explore not just the "how," but the fundamental "why" behind each experimental choice, empowering the reader to design, execute, and interpret these powerful assays with confidence and scientific rigor. Our narrative is built on a foundation of self-validating systems, where every step is designed to ensure the integrity and accuracy of the final quantitative result.
The Core Principle: Conquering Variability with a Perfect Internal Control
At its heart, a stable isotope dilution assay is an elegant solution to a complex problem. The core challenge in quantitative mass spectrometry is that the instrument's response to an analyte can be influenced by a myriad of factors, including sample loss during extraction, matrix-induced ion suppression, and fluctuations in instrument performance. The SID methodology overcomes this by introducing a "perfect" internal standard (IS).
This perfect standard is a stable isotope-labeled version of the analyte of interest. Stable isotopes (e.g., ¹³C, ²H, ¹⁵N) are non-radioactive and behave almost identically to their naturally abundant (light) counterparts in all chemical and physical processes.[1][2][3] A known quantity of this "heavy" standard is added to the sample at the earliest possible stage.[4] From that point on, the endogenous (light) analyte and the spiked (heavy) internal standard travel through the entire analytical workflow together. Any loss, suppression, or enhancement that affects the analyte will affect the internal standard to the same degree.
The mass spectrometer, by its very nature, can easily differentiate between the light and heavy versions of the molecule based on their mass-to-charge ratio (m/z). Quantification is therefore not based on the absolute signal intensity of the analyte, but on the ratio of the signal from the endogenous analyte to the signal from the known amount of internal standard.[5][6][7] This ratio remains constant regardless of sample loss or matrix effects, providing an exceptionally accurate and precise measurement.
Caption: Principle of Stable Isotope Dilution.
The Heart of the Assay: Selection and Rationale of Internal Standards
The validity of an SID assay rests entirely on the quality and appropriateness of the internal standard. An ideal internal standard is a structural and chemical mirror of the analyte.
Key Characteristics of an Optimal Internal Standard:
-
Structural Identity: The IS should be chemically identical to the analyte, differing only in its isotopic composition. This ensures identical behavior during extraction, chromatography, and ionization.[4][8]
-
Stable Isotope Labeling: It must be enriched with stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).
-
Sufficient Mass Shift: The mass difference between the labeled IS and the unlabeled analyte must be large enough to prevent spectral overlap from the natural isotopic abundance of the analyte. A mass shift of +3 Da or more is generally recommended.
-
Purity and Concentration: The isotopic purity of the standard must be high, and its concentration must be known with great accuracy.
-
Exogenous Origin: The chosen internal standard should not be naturally present in the biological sample.[9]
For targeted quantification of a specific lipid, a dedicated stable isotope-labeled version of that exact lipid is the gold standard.[4] For broader, class-based quantification in lipidomics, researchers often use one or more representative labeled lipids for each lipid class (e.g., a deuterated phosphatidylcholine to quantify all phosphatidylcholines).[9] While pragmatic, this latter approach introduces a potential for error, as the ionization efficiency can vary between different species within the same lipid class (e.g., based on fatty acid chain length and saturation).
| Stable Isotope | Natural Abundance (%) | Advantages | Disadvantages |
| ¹³C | ~1.1 | Universal label for organic molecules; Stable C-C bonds minimize isotopic exchange. | Higher cost compared to ²H. |
| ²H (D) | ~0.015 | Cost-effective; Can be introduced via precursors like heavy water (D₂O). | Potential for kinetic isotope effects; Can be lost in certain biochemical reactions (e.g., desaturation).[1] |
| ¹⁵N | ~0.37 | Specific for nitrogen-containing lipids (e.g., sphingolipids, phosphatidylethanolamine). | Limited to specific lipid classes.[1] |
A Self-Validating Experimental Workflow
The following protocol is designed as a self-validating system. The causality is clear: by adding the internal standard at the very beginning, it becomes an internal control that validates the integrity of every subsequent step for each individual sample.
Caption: The Stable Isotope Dilution Workflow.
Step-by-Step Methodology
1. Sample Preparation and Homogenization
-
Rationale: Lipids are metabolically active and susceptible to enzymatic degradation. To preserve the in vivo lipid profile, immediate processing or flash-freezing in liquid nitrogen is critical to quench all enzymatic activity.[10]
-
Protocol:
-
Weigh the frozen tissue or aliquot the cell pellet/biofluid in a glass tube.
-
Add a cold homogenization buffer. To prevent oxidation of unsaturated lipids, it is advisable to include an antioxidant like butylated hydroxytoluene (BHT).[10]
-
Homogenize the sample thoroughly using a probe sonicator or bead beater, ensuring the sample remains cold throughout.
-
2. Internal Standard Spiking: The Point of No Return
-
Rationale: This is the most critical step for ensuring accuracy. The IS must be added before lipid extraction so that it experiences the exact same extraction efficiency and potential for loss as the endogenous analyte.[4]
-
Protocol:
-
Prepare a comprehensive Internal Standard Mix (ISM) containing all the necessary stable isotope-labeled lipids at a known concentration in an appropriate solvent (e.g., methanol). Ready-made commercial mixes like SPLASH™ LIPIDOMIX® are also available.[11]
-
Using a calibrated syringe, add a precise volume of the ISM directly to the homogenized sample. For a typical extraction, 10-20 µL of the ISM is added.[12]
-
Vortex the sample for 30 seconds to ensure complete mixing of the ISM with the sample matrix.
-
3. Lipid Extraction
-
Rationale: To separate lipids from other cellular components (proteins, aqueous metabolites), a liquid-liquid extraction is performed. The Bligh & Dyer method is a classic and robust choice.[13] It uses a monophasic mixture of chloroform and methanol to solubilize lipids, followed by the addition of water to induce a phase separation. Lipids preferentially partition into the lower chloroform layer.
-
Protocol (Modified Bligh & Dyer):
-
To the homogenized sample (already containing the ISM), add chloroform and methanol to achieve a final single-phase solvent ratio of Chloroform:Methanol:Water of approximately 1:2:0.8 (v/v/v), accounting for the water already in the sample.
-
Vortex vigorously for 2 minutes and allow to incubate at room temperature for 30 minutes.
-
Add additional chloroform and water to break the monophase, achieving a final biphasic ratio of approximately 2:2:1.8.
-
Vortex again and centrifuge (e.g., 2000 x g for 10 min) to achieve clear phase separation.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.[10]
-
Dry the extracted lipids under a gentle stream of nitrogen gas. Store the dried extract at -80°C until analysis.
-
4. LC-MS/MS Analysis: Specific and Sensitive Detection
-
Rationale: Liquid Chromatography (LC) separates the complex mixture of lipids prior to detection. Tandem Mass Spectrometry (MS/MS), often using a triple quadrupole (QQQ) instrument, provides exceptional specificity and sensitivity through a technique called Multiple Reaction Monitoring (MRM).[14] In MRM, the first quadrupole selects a specific precursor ion (the intact lipid), which is then fragmented in the second quadrupole. The third quadrupole selects a specific fragment ion characteristic of that lipid. This precursor-product ion "transition" is highly specific to the target molecule.
-
Protocol:
-
Reconstitute the dried lipid extract in an appropriate solvent for LC analysis (e.g., 100 μL of hexane/ethanol 97:3).[12]
-
Inject the sample onto an LC system, typically using a reversed-phase column (e.g., C18 or C30) that separates lipids based on their hydrophobicity.
-
The LC eluent is directed into the mass spectrometer's ion source, most commonly an Electrospray Ionization (ESI) source, which is well-suited for ionizing polar lipids.[15]
-
Set up the MS/MS method to monitor the specific MRM transitions for each endogenous (light) analyte and its corresponding stable isotope-labeled (heavy) internal standard.
-
Example MRM Parameter Table:
| Lipid Class | Analyte | Internal Standard | Analyte MRM (m/z) | IS MRM (m/z) |
| Phosphatidylcholine | PC 16:0/18:1 | PC 16:0/18:1-d9 | 760.6 → 184.1 | 769.6 → 184.1 |
| Triglyceride | TG 16:0/18:1/18:2 | TG 16:0/18:1/18:2-d5 | 884.8 → 601.5 | 889.8 → 606.5 |
| Cholesterol Ester | CE 18:1 | CE 18:1-d7 | 649.6 → 369.4 | 656.6 → 369.4 |
| Free Fatty Acid | Palmitic Acid (16:0) | Palmitic Acid-d31 | 255.2 → 255.2 | 286.4 → 286.4 |
5. Data Analysis and Final Quantification
-
Rationale: The final step is to determine the peak area ratio and calculate the concentration using a calibration curve. The calibration curve is essential for validating the linear response of the assay and ensuring accuracy across a range of concentrations.
-
Protocol:
-
Integrate the chromatographic peaks for each light analyte and its heavy IS partner.
-
Generate a calibration curve by preparing a series of standard solutions with known concentrations of the light analyte and a fixed concentration of the heavy IS.
-
Plot the peak area ratio (Analyte Area / IS Area) against the known concentration of the analyte.
-
For the unknown samples, calculate their Analyte Area / IS Area ratio and determine the concentration by interpolating from the linear regression of the calibration curve.[5][16]
-
Conclusion: A Commitment to Analytical Excellence
Stable isotope dilution mass spectrometry is more than a technique; it is a framework for achieving the highest possible analytical specificity and accuracy in lipid quantification.[5][17] By embracing the principle of a perfectly matched internal standard, the method inherently corrects for the unavoidable variations that plague complex bioanalysis. This guide has laid out the theoretical underpinnings and practical execution of these assays, emphasizing the causal links between each step and the integrity of the final result. For researchers in basic science and professionals in drug development, mastering the SID workflow is a commitment to producing data that is not only precise but demonstrably trustworthy and robust.
References
-
Murphy, R. C. (2014). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. Available at: [Link]
-
Blair, I. A. (2007). Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. ResearchGate. Available at: [Link]
-
Gelhaus, S. L., Mesaros, A. C., & Blair, I. A. (2022). Cellular Lipid Extraction: Targeted Stable Isotope Dilution Liquid Chromatography. YouTube. Available at: [Link]
-
Britannica. (2025). Isotope dilution. Britannica. Available at: [Link]
-
Wang, M., Wang, C., & Han, X. (2017). Mass Spectrometry Methodology in Lipid Analysis. MDPI. Available at: [Link]
-
Guo, Z. (2011). Mass Spectrometry in Analytical Lipidomics. Spectroscopy Online. Available at: [Link]
-
Burla, B., Arita, M., Arita, M., Bendt, A. K., Cazenave-Gassiot, A., Dennis, E. A., ... & Wenk, M. R. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. ResearchGate. Available at: [Link]
-
Lipidomicstandards.org. Lipid Species Quantification. Available at: [Link]
-
Gelhaus, S. L., Mesaros, C., & Blair, I. A. (2011). Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. JoVE. Available at: [Link]
-
McDonald, J. G., Thompson, B. M., McCrum, E. C., & Russell, D. W. (2007). LIPID MAPS MASS SPECTROMETRY METHODS CHAPTERS. LIPID MAPS. Available at: [Link]
-
Burla, B., Arita, M., Arita, M., Bendt, A. K., Cazenave-Gassiot, A., Dennis, E. A., ... & Wenk, M. R. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI. Available at: [Link]
-
Burla, B., Arita, M., Arita, M., Bendt, A. K., Cazenave-Gassiot, A., Dennis, E. A., ... & Wenk, M. R. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. PMC. Available at: [Link]
-
Reis, A., Domingues, P., & Domingues, M. R. (2020). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. MDPI. Available at: [Link]
-
Wikipedia. Isotope dilution. Available at: [Link]
-
Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research. Available at: [Link]
-
Bowden, J. A., Heckle, V. A., & Devereaux, E. J. (2017). Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes. Journal of Lipid Research. Available at: [Link]
-
Wolrab, D., Jirásko, R., & Cífková, E. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. ACS Publications. Available at: [Link]
-
Rampler, E., Hermann, G., & Koellensperger, G. (2021). A Novel Lipidomics Workflow for Improved Human Plasma Identification and Quantification Using RPLC-MSn Methods and Isotope Dilution Strategies. ResearchGate. Available at: [Link]
-
Magara, M., & Minakawa, M. (2021). Hands-On Model of the Principle of Isotope Dilution Analysis for Use in an Interactive Teaching and Learning Classroom Exercise. ACS Publications. Available at: [Link]
-
Biotech Co., Ltd. (2023). How to Extract Lipids in Lipid Metabolomics Research. Biotech Co., Ltd. Available at: [Link]
-
Avanti Polar Lipids. Lipidomics standards & support. Available at: [Link]
-
Weir, J. M., Wong, G., & Meikle, P. J. (2023). Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry. ACS Publications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidomicstandards.org [lipidomicstandards.org]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 7. Isotope dilution - Wikipedia [en.wikipedia.org]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 11. avantiresearch.com [avantiresearch.com]
- 12. lipidmaps.org [lipidmaps.org]
- 13. How to Extract Lipids in Lipid Metabolomics Research [en.biotech-pack.com]
- 14. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 15. mdpi.com [mdpi.com]
- 16. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Profiling of Plasma Acylcarnitines using a Validated LC-MS/MS Method
Introduction: The Clinical Significance of Acylcarnitines
Acylcarnitines are fatty acid esters of L-carnitine, essential molecules that facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a core process of cellular energy production.[1][2] The concentration and composition of the acylcarnitine pool in plasma provide a direct window into the state of mitochondrial fatty acid and amino acid metabolism.[3][4] Aberrant plasma acylcarnitine profiles are recognized as critical biomarkers for a range of inborn errors of metabolism (IEMs), including fatty acid oxidation (FAO) disorders and organic acidurias.[5][6][7] Furthermore, dysregulation of acylcarnitine homeostasis has been increasingly linked to complex, age-related diseases such as cardiovascular disease, type 2 diabetes, and insulin resistance, highlighting their broad diagnostic and research utility.[2][8]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the definitive analytical technology for acylcarnitine quantification.[1][6] Its high sensitivity, specificity, and multiplexing capability allow for the simultaneous measurement of a wide array of acylcarnitine species, from short-chain to long-chain, in a single analytical run. This application note provides a comprehensive, field-proven protocol for the robust quantification of acylcarnitines in human plasma, designed for researchers, clinical scientists, and drug development professionals. The methodology emphasizes analytical accuracy through the use of stable isotope-labeled internal standards and chemical derivatization to enhance analytical performance.
Principle of the Method
This method employs a validated workflow involving plasma sample preparation, chemical derivatization, chromatographic separation by HPLC, and detection by tandem mass spectrometry.
-
Sample Preparation: Proteins in the plasma matrix are first precipitated using ice-cold methanol. This step efficiently removes the majority of interfering macromolecules. Crucially, a mixture of stable isotope-labeled (e.g., d3, d9) acylcarnitines is added prior to precipitation.[9][10][11] These internal standards (IS) are chemically identical to their endogenous counterparts but differ in mass, allowing them to co-elute chromatographically while being distinguished by the mass spectrometer. The use of IS is paramount as it corrects for variations in sample recovery during preparation and for matrix effects (ion suppression or enhancement) during analysis, ensuring the highest degree of quantitative accuracy.[5]
-
Derivatization: Acylcarnitines are zwitterionic molecules, which can present chromatographic challenges and variable ionization efficiency. To overcome this, the carboxylic acid group of each acylcarnitine is converted to its butyl ester via incubation with acidified n-butanol (e.g., 3N HCl in n-butanol).[3][6] This butylation neutralizes the negative charge, rendering the molecule permanently positively charged and more hydrophobic. This single chemical modification offers two key advantages:
-
Enhanced Chromatographic Retention & Separation: The increased hydrophobicity improves retention on reversed-phase columns (e.g., C8, C18), allowing for better separation of structurally similar or isomeric acylcarnitines.[12][13]
-
Improved Ionization Efficiency: The derivatized molecules exhibit superior and more consistent ionization in the electrospray ionization (ESI) source, leading to enhanced sensitivity.[3]
-
-
LC-MS/MS Analysis: The derivatized sample extract is injected into an HPLC system for chromatographic separation. The eluent is then introduced into a tandem mass spectrometer operating in positive ESI mode. Quantification is achieved using the Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the derivatized analyte (the precursor ion). This isolated ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to detect a specific, characteristic fragment ion (the product ion). For butylated acylcarnitines, a common fragmentation pathway involves the neutral loss of the butylated trimethylamine headgroup, resulting in a prominent product ion at m/z 85.[3] This highly specific precursor-to-product ion transition minimizes chemical noise and ensures that only the target analyte is quantified.
Materials and Reagents
-
Solvents & Chemicals:
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
n-Butanol (ACS Grade or higher)
-
Acetyl Chloride or Hydrochloric Acid (ACS Grade)
-
Formic Acid (LC-MS Grade)
-
-
Standards:
-
Acylcarnitine analytical standards (unlabeled)
-
Stable isotope-labeled acylcarnitine internal standard mix (e.g., containing d3-acetylcarnitine, d3-propionylcarnitine, d9-isovalerylcarnitine, d3-octanoylcarnitine, d3-palmitoylcarnitine, etc.).[14] Commercially available certified reference material mixes are highly recommended.[9]
-
-
Plasma:
-
Human plasma (EDTA) for sample analysis.
-
Pooled human plasma or charcoal-stripped plasma for building calibration curves and quality control (QC) samples.
-
Detailed Experimental Protocol
Preparation of Reagents
-
Internal Standard (IS) Working Solution: Prepare a stock solution of the stable isotope-labeled acylcarnitine mix in methanol. Dilute this stock to a working concentration (e.g., 10x final concentration) in methanol. The exact concentrations should be optimized based on the instrument's sensitivity and the expected physiological range of the analytes.[14]
-
Derivatization Reagent (3N HCl in n-Butanol): Slowly and carefully add acetyl chloride to ice-cold n-butanol in a fume hood to achieve a final concentration of approximately 3N HCl. Alternatively, bubble anhydrous HCl gas through n-butanol. This reagent is corrosive and moisture-sensitive; prepare fresh or store in small, tightly sealed aliquots under inert gas.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Preparation Workflow
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or QC sample.
-
Internal Standard Addition: Add 10 µL of the IS Working Solution to each tube.
-
Protein Precipitation: Add 200 µL of ice-cold methanol. Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Scientist's Note: Performing this step on ice minimizes enzymatic activity and ensures efficient precipitation. Vigorous vortexing is critical for releasing analytes from protein binding sites.
-
-
Centrifugation: Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a new tube or a 96-well plate, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to complete dryness using a centrifugal vacuum concentrator or a gentle stream of nitrogen at 30-40°C.
-
Scientist's Note: Ensuring complete dryness is crucial, as residual water will quench the derivatization reaction.
-
-
Derivatization: Add 60 µL of the 3N HCl in n-Butanol reagent to each dried sample. Seal the tubes/plate and incubate at 65°C for 20 minutes.[3]
-
Final Evaporation: Evaporate the derivatization reagent to dryness under nitrogen or in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A / 5% Mobile Phase B). Vortex briefly and centrifuge to pellet any insoluble material.
-
Analysis: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
Diagram: Acylcarnitine Sample Preparation Workflow
Caption: Workflow from plasma sample to LC-MS/MS injection.
LC-MS/MS Parameters
The following are typical starting parameters and should be optimized for the specific instrument and column used.
| Parameter | Typical Setting |
| LC System | |
| Column | C18 or C8 Reversed-Phase, 2.1 x 100 mm, <3 µm particle size |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 | |
| MS System | |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | +4500 to +5500 V |
| Source Temperature | 450-550 °C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Q1/Q3 Resolution | Unit (0.7 Da FWHM) |
| Dwell Time | 20-50 ms per transition |
MRM Transitions
The exact m/z for precursor ions will be the mass of the butyl-ester derivative. The product ion is typically m/z 85.0 for most acylcarnitines. Collision energies (CE) and other compound-dependent parameters must be optimized for each analyte.
| Analyte | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Typical CE (V) |
| Free Carnitine (C0) | d9-Carnitine | 218.2 | 85.0 | 25 |
| Acetylcarnitine (C2) | d3-Acetylcarnitine | 260.2 | 85.0 | 27 |
| Propionylcarnitine (C3) | d3-Propionylcarnitine | 274.2 | 85.0 | 28 |
| Butyrylcarnitine (C4) | d3-Butyrylcarnitine | 288.2 | 85.0 | 29 |
| Isovalerylcarnitine (C5) | d9-Isovalerylcarnitine | 302.2 | 85.0 | 30 |
| Octanoylcarnitine (C8) | d3-Octanoylcarnitine | 344.3 | 85.0 | 33 |
| Palmitoylcarnitine (C16) | d3-Palmitoylcarnitine | 456.5 | 85.0 | 40 |
| Oleoylcarnitine (C18:1) | d3-Oleoylcarnitine | 482.5 | 85.0 | 42 |
Data Analysis and Quantification
Quantification is performed by calculating the peak area ratio of the endogenous analyte to its corresponding stable isotope-labeled internal standard. A calibration curve is constructed by plotting these area ratios against the known concentrations of the calibrators. A linear regression with 1/x or 1/x² weighting is typically used to fit the curve. The concentrations of unknown samples and QCs are then interpolated from this curve.
Method Validation
For use in clinical research or regulated drug development, the method must be fully validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[15][16][17][18]
Diagram: Bioanalytical Method Validation Pillars
Caption: Core parameters for bioanalytical method validation.
Key validation parameters to assess include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analytes and IS in blank matrix from at least six different sources.
-
Accuracy and Precision: Analysis of QC samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% of nominal (±20% at the LLOQ), and precision (%CV) should not exceed 15% (20% at the LLOQ).[19]
-
Calibration Curve: Demonstrate linearity over the expected physiological and pathological concentration range.
-
Sensitivity: The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[20]
-
Matrix Effect: Assessed by comparing the response of an analyte in post-extraction spiked blank matrix to the response in a pure solution.
-
Stability: Analyte stability must be confirmed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[7]
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of a wide range of acylcarnitines in human plasma. The protocol, centered on stable isotope dilution and chemical derivatization, provides the high sensitivity, specificity, and accuracy required for both clinical research and regulated bioanalysis. Proper method validation is essential to ensure that the data generated is of the highest quality and suitable for making critical scientific and clinical determinations.
References
-
Millington, D. S., Kodo, N., Norwood, D. L., & Roe, C. R. (1990). Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Journal of Inherited Metabolic Disease. [Link]
-
Rinaldo, P., Cowan, T. M., & Matern, D. (2008). Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. Current Protocols in Human Genetics. [Link]
-
Schymanski, E. L., et al. (2012). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. [Link]
-
Vernez, L., Hopfgartner, G., & Wenk, M. R. (2003). Separation of carnitine and acylcarnitines in biological samples: a review. Journal of Chromatography B. [Link]
-
Garg, U., et al. (2022). Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders. Methods in Molecular Biology. [Link]
-
Zhang, Y., et al. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. [Link]
-
Bruce, S. (2018). Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL Conference Poster. [Link]
-
Millington, D. S., et al. (1990). Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Journal of Inherited Metabolic Disease. [Link]
-
Liesering, J., et al. (2013). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using a standard addition method. Analytical and Bioanalytical Chemistry. [Link]
-
Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Application Note. [Link]
-
The Newcastle upon Tyne Hospitals. Acylcarnitines, plasma - Test Catalogue. Laboratory Handbook. [Link]
-
Brejchova, K., et al. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]
-
Ruiz-Canela, M., et al. (2017). Plasma acylcarnitines and risk of cardiovascular disease: effect of Mediterranean diet interventions. The American Journal of Clinical Nutrition. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Resource Page. [Link]
-
Leal, G. F., et al. (2012). Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry. Brazilian Journal of Medical and Biological Research. [Link]
-
Minkler, P. E., et al. (2017). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. PDF Document. [Link]
-
Lustgarten, M. S., et al. (2011). Plasma Acylcarnitines Are Associated With Physical Performance in Elderly Men. The Journals of Gerontology: Series A. [Link]
-
Fiehn, O., et al. (2020). Plasma acylcarnitine levels increase with healthy aging. Aging. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation. Guidance Document. [Link]
-
Ng, T. P., et al. (2020). Plasma Acylcarnitines as Metabolic Signatures of Declining Health-Related Quality of Life Measure in Community-Dwelling Older Adults: A Combined Cross-sectional and Longitudinal Pilot Study. The Journals of Gerontology: Series A. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. PDF Document. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Plasma acylcarnitine levels increase with healthy aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma Acylcarnitines Are Associated With Physical Performance in Elderly Men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 8. Plasma acylcarnitines and risk of cardiovascular disease: effect of Mediterranean diet interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isotope.com [isotope.com]
- 10. isotope.com [isotope.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Separation of carnitine and acylcarnitines in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 14. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. fda.gov [fda.gov]
- 18. nebiolab.com [nebiolab.com]
- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 20. files01.core.ac.uk [files01.core.ac.uk]
Application Note: Quantitative Bioanalysis Using Palmitoyl-L-carnitine-d3 as an Internal Standard
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the proper utilization of Palmitoyl-L-carnitine-d3 as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Palmitoyl-L-carnitine in biological matrices. The protocols and methodologies detailed herein are grounded in established principles of bioanalytical chemistry, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. We will explore the theoretical basis for using a SIL-IS, provide detailed, field-proven protocols for sample preparation and analysis, and discuss the necessary validation steps to ensure data integrity and regulatory compliance.
The Foundational Principle: Why an Internal Standard is Non-Negotiable
In quantitative bioanalysis, the ultimate goal is to determine the precise concentration of a target analyte within a complex biological matrix such as plasma, serum, or tissue lysate. The journey from raw sample to final concentration is fraught with potential sources of variability, including inconsistent sample recovery during extraction, fluctuations in instrument injection volume, and matrix-induced ion suppression or enhancement in the mass spectrometer source.[1][2]
An internal standard (IS) is a compound added at a known, constant concentration to every sample—including calibration standards, quality controls (QCs), and unknown study samples—at the very beginning of the sample preparation process.[3][4] Its purpose is to co-experience the same procedural losses and analytical variations as the target analyte. By measuring the ratio of the analyte's response to the IS's response, we can normalize for this variability, dramatically improving the accuracy and precision of the final measurement.[5]
The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)
The ideal internal standard is a stable isotope-labeled version of the analyte itself.[1][3] Palmitoyl-L-carnitine-d3 is the deuterated analogue of Palmitoyl-L-carnitine.[6][7] This makes it the preferred IS for several critical reasons:
-
Identical Physicochemical Properties: It shares the same chemical structure, pKa, and polarity as the endogenous analyte. This ensures it behaves identically during sample extraction, chromatography, and ionization.[4]
-
Co-elution: The SIL-IS and the native analyte will elute from the liquid chromatography (LC) column at virtually the same time. This is crucial for compensating for matrix effects, which are highly dependent on the retention time.[4]
-
Mass-Based Differentiation: While chemically identical, the SIL-IS is differentiated from the analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, allowing for simultaneous but distinct detection.[5]
The U.S. Food and Drug Administration (FDA) strongly recommends the use of a SIL-IS for bioanalytical method validation due to its ability to provide the most reliable data.[3][8]
Caption: Workflow: Sample Preparation & Extraction.
Step-by-Step Procedure:
-
Sample Aliquoting: Pipette 50 µL of each sample (calibrator, QC, or unknown) into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: This is the most critical step. Add 20 µL of the 250 ng/mL IS Working Solution to every tube. [9][10]Ensure the pipette tip is below the surface of the plasma to avoid loss.
-
Vortex: Vortex the tubes for 30 seconds to ensure the IS is thoroughly mixed with the plasma.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation and extraction of the analytes into the solvent.
-
Incubation & Centrifugation: Incubate the samples at 4°C for 10 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. [11]7. Supernatant Transfer: Carefully transfer the clear supernatant to a new, clean tube, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., Mobile Phase A from the LC method). Vortex to ensure the residue is fully dissolved. The sample is now ready for injection.
Protocol 3: LC-MS/MS Instrumental Analysis
The following parameters serve as a robust starting point for analysis on a standard triple quadrupole mass spectrometer. Instrument-specific optimization is always recommended.
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatography | ||
| Column | HILIC or C18 (e.g., Raptor ARC-18, 100 x 2.1 mm, 2.7 µm) [11] | HILIC provides good retention for polar compounds like carnitines. [9]C18 is also widely used. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and aids in chromatographic peak shaping. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for elution. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5-10 µL | Balances sensitivity with potential for column overload. |
| Gradient | Optimized to separate analyte from interferences | A typical gradient might start at high organic content for HILIC or low for C18, ramping to elute the analyte. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Carnitines contain a quaternary amine that readily forms positive ions. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| MRM Transitions | ||
| Palmitoyl-L-carnitine | Precursor: 400.4 m/z -> Product: 341.3 m/z [12] | Corresponds to the protonated molecule and a characteristic fragment. |
| Palmitoyl-L-carnitine-d3 | Precursor: 403.4 m/z -> Product: 341.3 m/z [12] | The +3 Da shift in the precursor confirms the deuterated standard. The product ion can be the same. |
Data Analysis and Method Validation: Ensuring Trustworthiness
Quantitative Analysis
-
Peak Integration: The instrument software integrates the peak area for both the analyte and the IS MRM transitions at the correct retention time.
-
Response Ratio Calculation: For each injection, a Peak Area Ratio is calculated: (Analyte Peak Area) / (IS Peak Area).
-
Calibration Curve Construction: The Peak Area Ratios for the calibration standards are plotted against their known concentrations. A linear regression with a 1/x² weighting is typically applied to generate the calibration curve.
-
Concentration Determination: The concentrations of the analyte in the QC and unknown samples are calculated from their measured Peak Area Ratios using the regression equation from the calibration curve.
Bioanalytical Method Validation (BMV)
A full method validation should be performed according to regulatory guidelines (e.g., FDA M10 guidance) to ensure the method is reliable and reproducible. [8][13]Key parameters to assess include:
-
Selectivity & Specificity: Demonstrate that matrix components do not interfere with the detection of the analyte or IS. [14]* Calibration Curve & LLOQ: The curve must be reproducible, with a defined Lower Limit of Quantification (LLOQ) where accuracy is within ±20% and precision is ≤20% CV. [14]* Accuracy & Precision: Assessed at multiple QC levels (low, medium, high), accuracy should be within ±15% of the nominal value, and precision (CV) should be ≤15%. [3]* Matrix Effect: Evaluate the impact of the biological matrix on ionization efficiency.
-
Stability: Confirm the stability of the analyte and IS under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).
By adhering to these principles and protocols, researchers can confidently use Palmitoyl-L-carnitine-d3 to generate high-quality, reproducible, and defensible quantitative data for a wide range of research and development applications.
References
-
Ranea-Robles, P., et al. (2014). A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells. Journal of Chromatography B, 970, 40-46. [Link]
-
Liu, Z., et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of fatty acid β-oxidation. Rapid Communications in Mass Spectrometry, 22(19), 3054-3062. [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA Official Website. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
Garg, U., et al. (2022). Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry. Methods in Molecular Biology, 2546, 95-104. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA Official Website. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
-
ResearchGate. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? | Request PDF. ResearchGate. [Link]
-
He, J., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 944, 155-162. [Link]
-
Spanier, B., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered species. Journal of Lipid Research, 56(8), 1645-1654. [Link]
-
U.S. Food and Drug Administration (FDA). (2001). Bioanalytical Method Validation. FDA Guidance Document Archive. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Restek. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek Technical Library. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2017). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Innovare Academic Sciences. [Link]
-
Metabolomics Workbench. (2014). Preparation of Calibration and Internal Standard Solutions. Metabolomics Workbench Protocol. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. texilajournal.com [texilajournal.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. caymanchem.com [caymanchem.com]
- 8. fda.gov [fda.gov]
- 9. bevital.no [bevital.no]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Note: Robust Sample Preparation Protocol for Acylcarnitine Analysis in Tissues by LC-MS/MS
Introduction: The Critical Role of Tissue Acylcarnitine Profiling
Acylcarnitines, esters of L-carnitine and fatty acids, are indispensable intermediates in mitochondrial energy metabolism. They facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation.[1] Consequently, the qualitative and quantitative profile of acylcarnitines within a specific tissue provides a direct snapshot of fatty acid oxidation (FAO) and organic acid metabolism.[1][2] Aberrations in these profiles can serve as crucial biomarkers for inborn errors of metabolism, mitochondrial dysfunction, and metabolic diseases such as insulin resistance and certain cancers.[3][4]
However, unlike plasma, which represents a systemic pool, tissue-level measurements offer a more precise understanding of organ-specific metabolic processes.[5] The analysis of acylcarnitines in tissues like the liver, heart, muscle, and brain is paramount, yet it presents unique challenges.[1] The complex, lipid- and protein-rich matrix requires a robust and reproducible sample preparation protocol to ensure the efficient extraction of target analytes, removal of interfering substances, and preservation of analyte integrity.
This application note provides a detailed, field-proven protocol for the preparation of tissue samples for quantitative acylcarnitine analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology emphasizes not just the procedural steps, but the underlying scientific principles that ensure data of the highest quality and reliability.
Principle of the Method
The protocol is designed to achieve comprehensive extraction of a broad range of acylcarnitines (from short-chain to long-chain) from a complex tissue matrix. The core workflow involves:
-
Rapid Homogenization: Mechanical disruption of the tissue structure at low temperatures to release cellular contents and halt enzymatic activity.
-
Protein Precipitation & Metabolite Extraction: Simultaneous removal of proteins and extraction of polar and semi-polar metabolites, including acylcarnitines, using an ice-cold organic solvent.
-
Internal Standard Normalization: Addition of a stable isotope-labeled (SIL) internal standard mixture early in the process to correct for analyte loss during preparation and for matrix effects during LC-MS/MS analysis.
-
Final Preparation: Concentration and reconstitution of the extract in a solvent compatible with the LC-MS/MS system.
This approach ensures high recovery, minimizes analyte degradation, and provides a clean extract suitable for sensitive and accurate quantification.
Workflow Overview
Sources
- 1. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 2. Carnitine and Acylcarnitine Analysis Service | LC–MS/MS Quantification - Creative Proteomics [creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. Plasma Acylcarnitine Profiles Suggest Incomplete Long-Chain Fatty Acid β-Oxidation and Altered Tricarboxylic Acid Cycle Activity in Type 2 Diabetic African-American Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma acylcarnitines inadequately reflect tissue acylcarnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enhancing Acylcarnitine Detection by GC-MS through Chemical Derivatization
Introduction: The Challenge of Acylcarnitine Analysis
Acylcarnitines are critical biomarkers for diagnosing inborn errors of metabolism, particularly fatty acid oxidation disorders and certain organic acidemias.[1] These esterified carnitine molecules play a pivotal role in transporting fatty acids into the mitochondrial matrix for β-oxidation.[2][3] Consequently, their accurate quantification in biological matrices like plasma and urine is of paramount clinical importance.
While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool known for its high chromatographic resolution and sensitivity, it is not inherently suited for the direct analysis of acylcarnitines.[4] The primary obstacles are:
-
Low Volatility: Acylcarnitines are zwitterionic, possessing both a permanent positive charge on the quaternary ammonium group and a negative charge on the carboxyl group at physiological pH. This salt-like character makes them non-volatile, preventing them from transitioning into the gas phase required for GC analysis.
-
Thermal Instability: The inherent structure of acylcarnitines makes them susceptible to thermal degradation at the high temperatures used in the GC injector and column.
To overcome these limitations, chemical derivatization is an essential prerequisite. This process modifies the functional groups of the acylcarnitine molecule, masking the polar sites and converting the analyte into a volatile and thermally stable derivative suitable for GC-MS analysis.[5][6][7] This application note provides a detailed guide to the principles, methods, and protocols for the derivatization of acylcarnitines to achieve sensitive and reliable quantification by GC-MS.
Principles of Acylcarnitine Derivatization for GC-MS
The goal of derivatization is to replace active hydrogen atoms on the carboxyl and hydroxyl groups with nonpolar, thermally stable moieties. This neutralizes the zwitterionic nature and increases the vapor pressure of the analyte. Several strategies have been successfully employed, each with distinct advantages.
Key Derivatization Strategies
The most common approaches involve esterification of the carboxyl group, silylation of carboxyl and hydroxyl groups, or a more complex cyclization reaction.
-
Esterification: This is a widely used technique that converts the carboxylic acid group into an ester (e.g., propyl or butyl ester).[8][9][10] This is typically achieved by heating the sample with an alcohol (like n-butanol) in the presence of an acid catalyst (like HCl or acetyl chloride).[9][10] The resulting ester is significantly more volatile than the parent molecule.
-
Silylation: This powerful and common derivatization technique replaces active hydrogens in hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group.[5][11] Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and produce volatile and thermally stable TMS-ethers and TMS-esters.[5]
-
Cyclization to Acyloxylactones: A more specific and highly sensitive method involves the transformation of acylcarnitines into their corresponding acyloxylactone derivatives.[12][13] This intramolecular reaction creates a stable, cyclic structure that is well-suited for GC-MS analysis and has been shown to enable detection in the sub-nanomolar range.[12][13]
The choice of method depends on the specific acylcarnitines of interest, the required sensitivity, and the available laboratory instrumentation. For robust, sensitive, and comprehensive profiling of C2-C18 acylcarnitines, the acyloxylactone formation method is particularly effective.[12][13]
Table 1: Comparison of Common Derivatization Strategies for Acylcarnitines
| Derivatization Strategy | Target Functional Group(s) | Common Reagents | Advantages | Disadvantages |
| Esterification | Carboxyl | n-Butanol/HCl, Propyl Chloroformate | Simple, well-established, effective for increasing volatility.[8][10] | Harsh acidic conditions can potentially cause hydrolysis of the acyl-ester bond.[14] |
| Silylation | Carboxyl, Hydroxyl | MSTFA, BSTFA | Highly effective, produces stable derivatives, targets multiple functional groups.[5][6] | Reagents are highly sensitive to moisture, requiring anhydrous conditions.[6] |
| Cyclization | Carboxyl, Hydroxyl | (Inferred) Involves reagents promoting intramolecular lactonization. | Highly sensitive and specific, enables sub-nanomolar detection.[12][13] | Can be a more complex, multi-step procedure compared to simple esterification. |
Workflow for Acylcarnitine Analysis by Derivatization GC-MS
A successful analysis requires a systematic workflow, from sample purification to data acquisition. The following diagram outlines the critical steps.
Caption: Overview of the workflow from sample preparation to GC-MS analysis.
Detailed Protocol: Acyloxylactone Derivatization
This protocol details the conversion of plasma acylcarnitines into acyloxylactones, a method validated for high-sensitivity quantitative profiling.[12][13]
Principle
Isolated acylcarnitines are chemically transformed into their corresponding acyloxylactone derivatives. This cyclization neutralizes the charged groups and creates a volatile structure amenable to GC-MS analysis. Using stable isotope-labeled internal standards allows for accurate quantification via isotope dilution mass spectrometry.[13]
Materials and Reagents
-
Solvents: Methanol, Ethyl acetate (analytical grade)
-
Internal Standards: Stable isotope-labeled acylcarnitine standards (e.g., d3-acetylcarnitine, d3-octanoylcarnitine, etc.)
-
Extraction Columns: Solid-phase cation exchange (PRS-type) columns
-
Elution Solution: Barium chloride solution
-
Derivatization Reagents: Reagents for lactone formation (specific reagents may be proprietary or detailed in original literature, often involving activators for intramolecular esterification).
-
GC-MS System: Gas chromatograph coupled to a mass spectrometer, preferably with chemical ionization (CI) capabilities.
-
GC Column: Capillary column suitable for separating medium-polarity compounds (e.g., DB-5ms or equivalent).
-
General Lab Equipment: Centrifuge, nitrogen evaporator, heating block, autosampler vials.
Step-by-Step Methodology
Part A: Sample Extraction and Purification
-
Sample Spiking: To 100 µL of plasma, add a known quantity of the stable isotope-labeled internal standard mixture.
-
Protein Precipitation: Add 400 µL of methanol, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a cation exchange SPE column according to the manufacturer's instructions.
-
Load the supernatant from the previous step onto the column. The positively charged acylcarnitines will be retained.
-
Wash the column with methanol to remove neutral and anionic interferents.
-
Elute the acylcarnitines from the column using a barium chloride solution.[12][13]
-
-
Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen.
Part B: Derivatization to Acyloxylactones
-
Reaction Setup: To the dried residue, add the necessary derivatization reagents to facilitate the conversion to acyloxylactones.
-
Incubation: Seal the vial and incubate at an elevated temperature (e.g., 60-80°C) for the required time (e.g., 30-60 minutes) to drive the reaction to completion.
-
Final Evaporation: After incubation, cool the vials and evaporate the reagents to dryness under nitrogen.
Caption: Conversion of acylcarnitine to a volatile acyloxylactone derivative.
Part C: GC-MS Analysis
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent for injection (e.g., 50 µL of ethyl acetate).
-
Injection: Inject 1-2 µL of the reconstituted sample into the GC-MS system.
-
GC-MS Parameters: Utilize a method optimized for the separation and detection of the target derivatives. Chemical Ionization (CI) with isobutane is recommended as it provides sensitive detection with a common fragment ion at m/z+ and the protonated molecular ion, which is highly selective for these derivatives.[12][13]
Table 2: Example GC-MS Parameters
| Parameter | Setting | Rationale |
| Injector | Splitless, 250°C | Ensures efficient vaporization of derivatives without discrimination. |
| Carrier Gas | Helium, 1.0 mL/min | Standard carrier gas providing good efficiency. |
| Oven Program | Initial 80°C, ramp to 300°C | A temperature gradient is required to elute acylcarnitines of varying chain lengths. |
| Column | 30m x 0.25mm ID, 0.25µm film | Standard capillary column for good separation of medium-polarity analytes. |
| Ion Source | Chemical Ionization (CI) | "Soft" ionization minimizes fragmentation and preserves the molecular ion.[12][13] |
| Reactant Gas | Isobutane | Provides selective and sensitive detection of the acyloxylactone derivatives.[12][13] |
| Acquisition | Selected Ion Monitoring (SIM) | Maximizes sensitivity by monitoring specific ions (e.g., m/z 85 and [M+H]+).[12] |
Conclusion and Best Practices
Chemical derivatization is an indispensable step for the sensitive and reliable analysis of acylcarnitines by GC-MS. The conversion of these non-volatile biomolecules into thermally stable derivatives, such as acyloxylactones or simple esters, unlocks the full potential of GC-MS for their quantification.
For robust and reproducible results, researchers should adhere to the following best practices:
-
Use High-Purity Reagents: Solvents and derivatizing agents must be of the highest purity and anhydrous to prevent side reactions and interferences.[6]
-
Incorporate Internal Standards: The use of stable isotope-labeled internal standards for each analyte is critical for correcting variations in extraction, derivatization, and instrument response, ensuring accurate quantification.[12][13]
-
Optimize GC-MS Conditions: The separation and detection parameters must be carefully optimized for the specific derivatives being analyzed to achieve the best sensitivity and resolution.
By implementing the protocols and understanding the principles outlined in this note, researchers and drug development professionals can confidently establish high-sensitivity GC-MS assays for the quantitative profiling of acylcarnitines, aiding in both clinical diagnostics and metabolic research.
References
-
Costa, C. G., Struys, E. A., Bootsma, A., ten Brink, H. J., Dorland, L., de Almeida, I. T., & Jakobs, C. (1997). Quantitative analysis of plasma acylcarnitines using gas chromatography chemical ionization mass fragmentography. Journal of Lipid Research, 38(1), 173–182. [Link]
-
Poorthuis, B. J., Jager, W., & Hop, W. C. (1991). Analysis of Acylcarnitines as Their N-demethylated Ester Derivatives by Gas Chromatography-Chemical Ionization Mass Spectrometry. Analytical Biochemistry, 199(1), 98–105. [Link]
-
Costa, C. G., Struys, E. A., Bootsma, A., ten Brink, H. J., Dorland, L., de Almeida, I. T., & Jakobs, C. (1997). Quantitative analysis of plasma acylcarnitines using gas chromatography chemical ionization mass fragmentography. ResearchGate. [Link]
-
Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221342. [Link]
-
Wu, J., He, L., Li, M., Wu, Y., & Ouyang, Z. (2014). Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry. Analytical and Bioanalytical Chemistry, 406(29), 7595–7603. [Link]
-
Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PMC - NIH. [Link]
-
Schlaepfer, J., & Spingler, B. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(9), 1857–1867. [Link]
-
Esteghamati, A., Asgari, S., Morteza, A., Mousavizadeh, M., & Nakhjavani, M. (2021). Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy. Scientific Reports, 11(1), 1–11. [Link]
-
Wang, G., Li, W., Li, Y., & Guo, Y. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 91(4), 2855–2862. [Link]
-
SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. SCIEX. [Link]
-
Minkler, P. E., Stoll, M. S., Ingalls, S. T., Yang, S., Kerner, J., & Hoppel, C. L. (2017). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 7(4), 54. [Link]
-
Albreht, A., Zupančič, B., & Vovk, I. (2014). A Novel Derivatization Procedure and Chiral Gas Chromatographic Method for Enantiomeric Purity Screening of L-Carnitine. Acta Chimica Slovenica, 61(2), 341–347. [Link]
-
Bibel, M. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
-
Reyes, M. C. C., & Balbuena, M. F. P. (2024). Plasma Acylcarnitine and Urinary Organic Acid Profiling for the diagnosis of Fatty Acid Oxidation Disorder and Organic Acidurias using tandem mass spectrometry (MS/MS) and gas chromatography tandem with mass spectrometry (GC-MS): A Retrospective Study. ResearchGate. [Link]
-
Regis Technologies. (n.d.). GC Derivatization. Regis Technologies. [Link]
-
J. Chrom. Sci. (n.d.). Derivatization Methods in GC and GC/MS. Journal of Chromatographic Science. [Link]
-
Chen, Y., Liu, Y., & Liu, Y. (2019). Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma. Metabolites, 9(2), 36. [Link]
-
Schlaepfer, J., & Spingler, B. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(9), 1857–1867. [Link]
-
ResearchGate. (n.d.). Derivatization steps prior to GC–MS analysis: a Silylation reactions... ResearchGate. [Link]
Sources
- 1. Acylcarnitines, Quantitative, Plasma | MLabs [mlabs.umich.edu]
- 2. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 3. Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. weber.hu [weber.hu]
- 8. Analysis of acylcarnitines as their N-demethylated ester derivatives by gas chromatography-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative analysis of plasma acylcarnitines using gas chromatography chemical ionization mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Quantitative Analysis of Fatty Acid Oxidation Intermediates by LC-MS/MS: A Methodological Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract Fatty acid oxidation (FAO) is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver.[1][2] Dysregulation of FAO is implicated in a range of pathologies, including inherited metabolic disorders, type 2 diabetes, and cardiovascular disease. The intermediates of this pathway, primarily acyl-CoAs and their acylcarnitine derivatives, serve as crucial biomarkers for diagnosing and monitoring these conditions, as well as for evaluating the efficacy of therapeutic interventions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of these intermediates due to its exceptional sensitivity, specificity, and high-throughput capabilities.[3] This guide provides a comprehensive overview and detailed protocols for the robust, quantitative analysis of FAO intermediates, with a focus on acylcarnitines in biological matrices. We delve into the rationale behind key experimental steps, from sample preparation to data analysis, to ensure methodological integrity and data trustworthiness.
The Central Role of Fatty Acid Oxidation
Fatty acid oxidation is the mitochondrial process by which fatty acids are broken down to produce acetyl-CoA, NADH, and FADH2.[4][5] This process is essential for generating ATP, especially during periods of fasting or prolonged exercise. Long-chain fatty acids are first activated to acyl-CoAs in the cytoplasm and then transported into the mitochondrial matrix via the carnitine shuttle.[1] It is within the matrix that the core process of β-oxidation occurs—a cyclical four-step process that shortens the fatty acyl chain by two carbons in each cycle, releasing acetyl-CoA.
The intermediates of this pathway, particularly the various chain-length acylcarnitines, are normally present at low, homeostatic concentrations. However, in cases of enzymatic defects or metabolic stress, specific intermediates can accumulate, providing a distinct biochemical signature of the underlying dysfunction.[6] For example, in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, there is a characteristic elevation of medium-chain (C6-C10) acylcarnitines.
Sources
- 1. aocs.org [aocs.org]
- 2. Plasma acylcarnitines [testguide.adhb.govt.nz]
- 3. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Khan Academy [khanacademy.org]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Precision and Accuracy in Lipidomics: A Guide to Palmitoyl-L-carnitine-d3 as an Internal Standard
Introduction: The Critical Role of Internal Standards in Quantitative Lipidomics
Lipidomics, the large-scale study of cellular lipids, offers profound insights into cellular physiology and pathology. Alterations in lipid metabolism are increasingly recognized as hallmarks of diseases ranging from metabolic disorders like diabetes to cardiovascular disease and cancer[1][2]. Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone of lipidomics research, enabling the sensitive and specific detection of hundreds to thousands of lipid species. However, the inherent variability in sample preparation and the complexities of mass spectrometry, such as matrix effects and ionization suppression, pose significant challenges to accurate and reproducible quantification.
To overcome these hurdles, the use of internal standards is indispensable. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer. Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in quantitative mass spectrometry[3]. These standards co-elute with the endogenous analyte and experience similar extraction efficiencies and ionization effects, thereby providing a reliable means to correct for analytical variability. This application note provides a comprehensive guide to the use of Palmitoyl-L-carnitine-d3 as an internal standard for the accurate quantification of palmitoylcarnitine and other long-chain acylcarnitines in lipidomics profiling.
Palmitoyl-L-carnitine-d3: Properties and Advantages as an Internal Standard
Palmitoyl-L-carnitine is a key long-chain acylcarnitine involved in the transport of palmitic acid into the mitochondria for β-oxidation, a fundamental process of energy metabolism[4]. Dysregulation of palmitoylcarnitine levels has been implicated in various disease states, making its accurate quantification crucial for both basic research and clinical applications.
Palmitoyl-L-carnitine-d3 is a deuterated analog of palmitoyl-L-carnitine, where three hydrogen atoms on the N-methyl groups have been replaced with deuterium. This seemingly minor modification has profound implications for its use as an internal standard.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₂₃H₄₂D₃NO₄ | Vendor Data |
| Molecular Weight | ~402.69 g/mol | Vendor Data |
| Deuterium Labeling | N-methyl-d3 | Vendor Data |
| Chemical Purity | Typically ≥98% | Vendor Data |
| Isotopic Purity | Typically ≥99% deuterated forms | Vendor Data |
The Rationale for Choosing Palmitoyl-L-carnitine-d3:
The selection of Palmitoyl-L-carnitine-d3 as an internal standard is underpinned by several key advantages:
-
Near-Identical Physicochemical Behavior: Being chemically almost identical to its endogenous counterpart, Palmitoyl-L-carnitine-d3 exhibits nearly the same extraction recovery, chromatographic retention time, and ionization efficiency. This ensures that any sample-to-sample variation in the analytical workflow affects both the analyte and the internal standard proportionally.
-
Co-elution with Analyte: In chromatographic separations, Palmitoyl-L-carnitine-d3 co-elutes with endogenous palmitoylcarnitine. This is critical for compensating for matrix effects that can vary across the chromatographic run.
-
Distinct Mass-to-Charge Ratio (m/z): The three deuterium atoms impart a 3-Dalton mass difference between the internal standard and the analyte. This mass difference is easily resolved by modern mass spectrometers, allowing for their simultaneous detection and quantification without isotopic overlap.
-
Minimal Isotope Effect: The deuterium labeling on the N-methyl group, a chemically stable position, minimizes the potential for kinetic isotope effects that could alter its chromatographic behavior or fragmentation pattern compared to the unlabeled analyte.
Principle of Stable Isotope Dilution Mass Spectrometry
The quantitative methodology relies on the principle of stable isotope dilution (SID). A known amount of Palmitoyl-L-carnitine-d3 is spiked into each biological sample at the earliest stage of sample preparation. The ratio of the mass spectrometric response of the endogenous analyte (palmitoylcarnitine) to that of the deuterated internal standard is then measured. This ratio is used to calculate the concentration of the endogenous analyte in the original sample by referencing a calibration curve prepared with known concentrations of the unlabeled analyte and a constant concentration of the internal standard.
Figure 1: Workflow for quantitative lipidomics using a stable isotope-labeled internal standard.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the quantification of palmitoylcarnitine in plasma samples using Palmitoyl-L-carnitine-d3 as an internal standard. This protocol can be adapted for other biological matrices with appropriate validation.
Materials and Reagents
-
Palmitoyl-L-carnitine (analytical standard)
-
Palmitoyl-L-carnitine-d3 (internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Plasma samples (stored at -80°C)
-
Microcentrifuge tubes
-
Pipettes and tips
Preparation of Standard and Internal Standard Stock Solutions
-
Palmitoyl-L-carnitine Stock Solution (1 mg/mL): Accurately weigh and dissolve Palmitoyl-L-carnitine in methanol.
-
Palmitoyl-L-carnitine-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Palmitoyl-L-carnitine-d3 in methanol.
-
Working Solutions: Prepare serial dilutions of the Palmitoyl-L-carnitine stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards. Prepare a working solution of Palmitoyl-L-carnitine-d3 at a concentration that yields a robust signal in the mass spectrometer.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting acylcarnitines from plasma.
-
Thaw Samples: Thaw plasma samples on ice.
-
Aliquot Sample: In a microcentrifuge tube, add 50 µL of plasma.
-
Spike Internal Standard: Add a specific volume (e.g., 10 µL) of the Palmitoyl-L-carnitine-d3 working solution to each plasma sample, quality control sample, and calibration standard.
-
Precipitate Proteins: Add 200 µL of cold acetonitrile to each tube.
-
Vortex: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The choice of chromatographic separation is crucial for resolving acylcarnitines from other matrix components. Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography can be employed. HILIC is often preferred for its ability to retain and separate polar compounds like acylcarnitines effectively[5][6].
Recommended LC-MS/MS Parameters (HILIC):
| Parameter | Setting | Rationale |
| LC Column | HILIC silica column (e.g., 2.1 x 100 mm, 1.7 µm) | Provides good retention and separation of polar acylcarnitines. |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid | Provides a source of protons for positive ionization and maintains a stable pH. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | The organic component of the mobile phase in HILIC. |
| Gradient | Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A. | Allows for the elution of analytes based on their polarity. |
| Flow Rate | 0.3 - 0.5 mL/min | A typical flow rate for analytical LC columns. |
| Column Temperature | 40°C | Improves peak shape and reproducibility. |
| Injection Volume | 5 - 10 µL | Dependent on the sensitivity of the mass spectrometer. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Acylcarnitines readily form positive ions. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
MRM Transitions:
The selection of precursor and product ions is critical for the specificity of the MRM analysis. For palmitoylcarnitine, a characteristic fragmentation involves the neutral loss of trimethylamine ((CH₃)₃N).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Palmitoyl-L-carnitine | 400.3 | 85.1 | Optimized for instrument |
| Palmitoyl-L-carnitine-d3 | 403.3 | 85.1 | Optimized for instrument |
The precursor ion corresponds to the protonated molecule [M+H]⁺. The common product ion at m/z 85.1 is characteristic of the carnitine backbone.
Figure 2: Fragmentation of Palmitoyl-L-carnitine in MS/MS.
Data Processing and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the endogenous palmitoylcarnitine and the Palmitoyl-L-carnitine-d3 internal standard.
-
Calculate Peak Area Ratios: For each sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct Calibration Curve: Plot the peak area ratios of the calibration standards against their known concentrations. Perform a linear regression to obtain the calibration curve.
-
Quantify Unknowns: Use the peak area ratios from the unknown samples to determine their concentrations from the calibration curve.
Method Validation and Quality Control
A robust and reliable quantitative method requires thorough validation. Key validation parameters include:
-
Linearity: The range over which the assay is accurate and precise.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at different concentrations within the linear range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Matrix Effect: Assessed by comparing the response of the analyte in the presence and absence of the biological matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions.
Including QC samples (pooled from the study samples) at regular intervals throughout the analytical run is crucial for monitoring the performance and reproducibility of the assay[7][8].
Conclusion: Ensuring Data Integrity in Lipidomics Research
The use of a stable isotope-labeled internal standard like Palmitoyl-L-carnitine-d3 is fundamental to achieving accurate and reproducible quantification in lipidomics. By compensating for variations in sample preparation and mass spectrometric analysis, it ensures the integrity and reliability of the data. The detailed protocol and methodologies presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to confidently profile and quantify palmitoylcarnitine and other long-chain acylcarnitines, thereby advancing our understanding of lipid metabolism in health and disease.
References
-
Liu, Z., et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of beta-oxidation. Rapid Communications in Mass Spectrometry, 22(21), 3434-3442. [Link]
-
Rocipon, A., et al. (2013). A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells. Journal of Chromatography B, 927, 108-114. [Link]
-
Gsenhesui, J., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(14), 9002-9011. [Link]
-
Koulman, A., et al. (2009). Rapid and sensitive HILIC-MS/MS analysis of carnitine and acetylcarnitine in biological fluids. Journal of Chromatography B, 877(26), 2843-2848. [Link]
-
An, Y., et al. (2005). High precision isotopic analysis of palmitoylcarnitine by liquid chromatography/electrospray ion-trap tandem mass spectrometry. Journal of Mass Spectrometry, 40(7), 883-891. [Link]
-
Gsenhesui, J., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. figshare. [Link]
-
Yang, K., & Han, X. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why? Mass Spectrometry Reviews, 35(6), 717-729. [Link]
-
Garg, U., & Smith, L. D. (2022). Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry. Methods in Molecular Biology, 2546, 95-104. [Link]
-
Yang, K., & Han, X. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Mass spectrometry reviews, 35(6), 717–729. [Link]
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
Guillarme, D. (2014). HILIC: The Pros and Cons. LCGC International, 27(9), 484-489. [Link]
-
LCI. (n.d.). HILIC – New Separation Principle in Chromatography? [Link]
-
Spanier, B., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(8), 1645-1656. [Link]
-
Zhang, Y., et al. (2023). Liver Lipidomics Analysis Revealed the Novel Ameliorative Mechanisms of L-Carnitine on High-Fat Diet-Induced NAFLD Mice. Nutrients, 15(6), 1359. [Link]
-
Li, Y., et al. (2021). Lipidomics reveals carnitine palmitoyltransferase 1C protects cancer cells from lipotoxicity and senescence. Journal of Pharmaceutical Analysis, 11(3), 340-350. [Link]
-
Koves, T. R., et al. (2008). Mitochondrial overload and incomplete fatty acid oxidation contribute to skeletal muscle insulin resistance. Cell Metabolism, 7(1), 45-56. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
Lee, B.-J., et al. (2016). Effects of L-carnitine supplementation on lipid profiles in patients with coronary artery disease. Nutrition Research and Practice, 10(4), 415-420. [Link]
-
Khan, A. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]
-
Zhang, Y., et al. (2023). Liver Lipidomics Analysis Revealed the Novel Ameliorative Mechanisms of L-Carnitine on High-Fat Diet-Induced NAFLD Mice. MDPI. [Link]
-
Sato, T., et al. (2009). Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes. American Journal of Physiology-Heart and Circulatory Physiology, 296(5), H1433-H1440. [Link]
Sources
- 1. Liver Lipidomics Analysis Revealed the Novel Ameliorative Mechanisms of L-Carnitine on High-Fat Diet-Induced NAFLD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipidomics reveals carnitine palmitoyltransferase 1C protects cancer cells from lipotoxicity and senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bevital.no [bevital.no]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. figshare.com [figshare.com]
Application Note & Protocol: Robust Solid-Phase Extraction of Acylcarnitines from Human Serum for Accurate Metabolic Profiling
Introduction: The Critical Role of Acylcarnitine Profiling
Acylcarnitines, esters of L-carnitine and fatty acids, are pivotal intermediates in cellular energy metabolism. They are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a primary energy-generating pathway. The profile of acylcarnitines in biological fluids such as serum provides a valuable snapshot of the metabolic state, and abnormal levels can be indicative of various inherited metabolic disorders, including fatty acid oxidation defects and organic acidurias.[1][2] Consequently, the accurate and reproducible quantification of a wide range of acylcarnitines, from short-chain to long-chain species, is of paramount importance in clinical diagnostics and biomedical research.
The complexity of the serum matrix, with its high protein content and vast array of endogenous molecules, presents a significant analytical challenge. Direct analysis of serum samples can lead to ion suppression in mass spectrometry and fouling of analytical columns. Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by effectively isolating and concentrating acylcarnitines while removing interfering matrix components. This application note provides a detailed protocol for the solid-phase extraction of acylcarnitines from human serum, grounded in the principles of ion-exchange and reversed-phase chromatography, and validated by established methodologies.
Principle of the SPE Method: A Dual-Mode Approach for Comprehensive Extraction
The protocol described herein leverages a mixed-mode solid-phase extraction strategy, combining strong cation-exchange (SCX) and reversed-phase functionalities. This dual-mode approach is particularly well-suited for the diverse chemical properties of the acylcarnitine family.
-
Cation-Exchange Interaction: Acylcarnitines possess a permanently positively charged quaternary ammonium group, making them ideal candidates for strong cation-exchange chromatography.[3] This interaction provides the primary mechanism for the retention of all acylcarnitine species, regardless of their acyl chain length, onto the SPE sorbent.
-
Reversed-Phase Interaction: The acyl chains of these molecules impart a degree of hydrophobicity, which increases with chain length. The reversed-phase character of the sorbent aids in the retention of longer-chain acylcarnitines and allows for the differential washing of hydrophilic and hydrophobic interferences.
This combination ensures high recovery and purity of the entire acylcarnitine profile, from the highly polar free carnitine to the lipophilic long-chain species.
Experimental Workflow Overview
The following diagram illustrates the key stages of the solid-phase extraction protocol for acylcarnitines from serum.
Caption: Workflow for Acylcarnitine Solid-Phase Extraction.
Detailed Protocol for Solid-Phase Extraction of Acylcarnitines from Serum
This protocol is designed for a mixed-mode, strong cation-exchange/reversed-phase SPE cartridge and has been adapted from validated methods in the scientific literature.[3][4]
Materials and Reagents:
-
Human serum samples
-
Mixed-mode SPE cartridges (e.g., Oasis MCX)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium hydroxide
-
Formic acid
-
Deionized water
-
Internal standards (e.g., deuterated acylcarnitine mixture)
Equipment:
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
Step-by-Step Procedure:
-
Sample Pre-treatment:
-
To 100 µL of serum in a microcentrifuge tube, add an appropriate amount of internal standard solution.
-
Vortex the mixture for 30 seconds.
-
Incubate at 4°C for 20 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent bed. Do not allow the cartridge to dry.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridges by passing 1 mL of deionized water through the sorbent bed. Ensure the sorbent remains wetted.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned and equilibrated SPE cartridge.
-
Apply a slow and steady flow rate (approximately 1 mL/min) to ensure efficient binding of the acylcarnitines to the sorbent.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar, unbound impurities.
-
Follow with a wash of 1 mL of methanol to remove non-polar, non-ionically bound interferences.
-
-
Elution:
-
Elute the acylcarnitines from the SPE cartridge by passing 1 mL of a 5% ammonium hydroxide in methanol solution through the sorbent. The basic pH of this elution solvent neutralizes the charge on the sorbent, releasing the positively charged acylcarnitines.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Quantitative Data Summary:
| Parameter | Value/Description | Rationale |
| Serum Volume | 100 µL | A standard volume for reproducible analysis. |
| Precipitation Solvent | Methanol (300 µL) | Efficiently precipitates proteins while keeping acylcarnitines in solution. |
| Conditioning Solvent | Methanol (1 mL) | Wets the sorbent and activates the reversed-phase functional groups. |
| Equilibration Solvent | Deionized Water (1 mL) | Prepares the sorbent for the aqueous sample and ion-exchange interactions. |
| Wash 1 | Deionized Water (1 mL) | Removes highly polar, water-soluble interferences. |
| Wash 2 | Methanol (1 mL) | Removes more non-polar interferences that are not retained by cation exchange. |
| Elution Solvent | 5% NH4OH in Methanol (1 mL) | The basic conditions disrupt the cation-exchange interaction, eluting the acylcarnitines. |
| Expected Recovery | 98-105%[5][6] | High recovery is expected for a wide range of acylcarnitines with this method. |
Mechanism of Acylcarnitine Separation in Mixed-Mode SPE
The following diagram illustrates the chemical interactions at each stage of the solid-phase extraction process.
Caption: Chemical Interactions during Mixed-Mode SPE.
Trustworthiness and Validation
The presented protocol is based on methodologies that have been rigorously validated and published in peer-reviewed scientific journals. Key performance characteristics of such methods include:
-
High Recovery: Recoveries for a broad range of acylcarnitines are consistently reported to be between 98% and 105%.[5][6]
-
Excellent Precision: Intra- and inter-day precision are typically below 15-20%, demonstrating the reproducibility of the method.[4][7]
-
Accuracy: Accuracy values are generally within ±25% of the target concentrations, ensuring reliable quantification.[4][7]
For clinical applications, it is imperative that each laboratory performs its own method validation to establish performance characteristics according to regulatory guidelines.[8]
Conclusion
This application note provides a comprehensive and reliable protocol for the solid-phase extraction of acylcarnitines from human serum. By utilizing a mixed-mode SPE approach, this method ensures the effective removal of matrix interferences and high recovery of a wide range of acylcarnitines. The resulting clean extract is highly amenable to sensitive and accurate analysis by LC-MS/MS, making this protocol an invaluable tool for researchers, scientists, and drug development professionals in the field of metabolic research and clinical diagnostics.
References
-
Marleen van der P, et al. (2015). Quantification of Plasma Carnitine and Acylcarnitines by High-Performance Liquid Chromatography-Tandem Mass Spectrometry Using Online Solid-Phase Extraction. Analytical Chemistry. [Link]
-
Minkler PE, et al. (2017). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. PMC - NIH. [Link]
-
Luque-Córdoba D, et al. (2022). Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum. PMC - NIH. [Link]
-
Miller MJ, et al. (2022). A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry. Journal of Chromatography A. [Link]
-
van der Ploeg M, et al. (2015). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction. ResearchGate. [Link]
-
Pozo OJ, et al. (2004). Determination of Carnitine and Acylcarnitines in Plasma by High-Performance Liquid chromatography/electrospray Ionization Ion Trap Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Luque-Córdoba D, et al. (2022). Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum. ResearchGate. [Link]
-
Meikopoulos T, et al. (2022). A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum. Scribd. [Link]
-
Meikopoulos T, et al. (2022). A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum. ResearchGate. [Link]
-
Vianey-Saban C, et al. (1998). [Study of plasma acylcarnitines using tandem mass spectrometry. Application to the diagnosis of metabolism hereditary diseases]. Archives de Pediatrie. [Link]
-
Gaugler S, et al. (2019). Validation of an Automated Extraction Procedure for Amino Acids and Acylcarnitines for Use with Tandem Mass Spectrometry for Newborn Screening. Semantic Scholar. [Link]
-
SCIEX (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. SCIEX. [Link]
-
Yang Q, et al. (2014). Direct and Quantitative Analysis of Underivatized Acylcarnitines in Serum and Whole Blood Using Paper Spray Mass Spectrometry. Analytical Chemistry. [Link]
-
Minkler PE, et al. (1988). Separation of acylcarnitines from biological samples using high-performance liquid chromatography. Analytical Biochemistry. [Link]
-
Scott D, et al. (2022). Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders. Methods in Molecular Biology. [Link]
Sources
- 1. [Study of plasma acylcarnitines using tandem mass spectrometry. Application to the diagnosis of metabolism hereditary diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Early Detection: High-Throughput Screening of Inborn Errors of Metabolism Using Acylcarnitine Profiling
Introduction: The Critical Need for Early and Broad Metabolic Screening
Inborn Errors of Metabolism (IEMs) represent a large and diverse group of genetic disorders where a specific enzyme defect disrupts normal metabolic pathways. While individually rare, their collective incidence is significant, posing a substantial public health challenge. Many of these disorders can lead to severe, irreversible neurological damage, developmental delays, or even death if not detected and managed early in life. The clinical presentation of IEMs is often nonspecific, making diagnosis based on symptoms alone a formidable challenge. This underscores the critical importance of newborn screening (NBS) programs, which aim to identify these conditions presymptomatically.
Historically, newborn screening relied on "one test, one disease" methodologies. However, the advent of tandem mass spectrometry (MS/MS) in the 1990s revolutionized the field, enabling the simultaneous analysis of multiple metabolites from a single dried blood spot (DBS). This technological leap paved the way for expanded newborn screening programs worldwide. Acylcarnitine profiling by MS/MS has become a cornerstone of these programs, allowing for the rapid and sensitive detection of dozens of IEMs, primarily fatty acid oxidation (FAO) disorders and organic acidemias.[1][2][3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and interpretation of high-throughput acylcarnitine profiling for the screening of IEMs.
The Biochemical Rationale: Why Acylcarnitines are Key Biomarkers
Carnitine and its acyl esters (acylcarnitines) are pivotal in intermediary metabolism. Their primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy.[5] When a specific enzyme in the fatty acid oxidation pathway is deficient, the corresponding acyl-CoA intermediate accumulates. This accumulation drives the formation of the corresponding acylcarnitine, which is then exported from the mitochondria and can be detected in blood.
Therefore, the pattern of elevated acylcarnitines in a blood sample serves as a "biochemical fingerprint" for a specific enzyme deficiency. For instance, a significant elevation of octanoylcarnitine (C8) is a hallmark of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, one of the most common FAO disorders. By analyzing a comprehensive profile of acylcarnitines of varying chain lengths, it is possible to pinpoint the location of the metabolic block and presumptively identify the underlying IEM.[6][7][8][9][10]
High-Throughput Screening Workflow: From Blood Spot to Result
The high-throughput screening process for IEMs using acylcarnitine profiling is a multi-step workflow designed for efficiency, accuracy, and scalability. The entire process, from sample receipt to data analysis, can be highly automated, allowing for the analysis of hundreds of samples per day.[11][12]
Figure 1: High-throughput acylcarnitine screening workflow.
Detailed Protocols and Methodologies
Sample Collection and Preparation
The standard specimen for newborn screening is a dried blood spot (DBS) collected on specialized filter paper.[5] This method offers significant advantages in terms of ease of collection, transport, and storage.[5]
Protocol for DBS Sample Preparation:
-
Specimen Collection: Aseptically collect a blood sample via a heel prick, ensuring the filter paper is evenly saturated. Allow the DBS to air dry completely for at least 3 hours in a horizontal position, away from direct sunlight and heat.[13]
-
Automated Punching: An automated puncher excises a small disc (typically 3.2 mm) from the DBS and places it into a 96-well microtiter plate. This high-throughput approach ensures consistency and minimizes manual handling.
-
Extraction: To each well containing a DBS punch, add an extraction solution containing a mixture of organic solvents (e.g., methanol or acetonitrile) and a cocktail of stable isotope-labeled internal standards. These internal standards are crucial for accurate quantification, as they mimic the behavior of the endogenous acylcarnitines during extraction and analysis.
-
Incubation and Elution: The plate is agitated for a set period (e.g., 45 minutes) to allow for the complete extraction of acylcarnitines from the filter paper.
-
Derivatization (Butylation): The supernatant is transferred to a new plate and dried under a stream of nitrogen. The dried residue is then reconstituted in a butanolic-HCl solution and heated. This derivatization process converts the acylcarnitines to their butyl ester forms, which enhances their ionization efficiency and analytical sensitivity in the mass spectrometer.[5]
-
Final Reconstitution: The derivatized sample is again dried down and reconstituted in the final mobile phase for injection into the MS/MS system.
Analytical Technique: Tandem Mass Spectrometry (MS/MS)
Flow injection analysis-tandem mass spectrometry (FIA-MS/MS) is the gold standard for high-throughput acylcarnitine profiling.[5] This technique offers a combination of speed, sensitivity, and specificity that is unmatched for this application.
The Causality Behind FIA-MS/MS:
-
Flow Injection Analysis (FIA): Unlike traditional chromatography, FIA involves the direct injection of the sample into a continuous stream of solvent that flows into the mass spectrometer. This eliminates the time-consuming separation step, allowing for very rapid analysis times (typically 1-3 minutes per sample).[12]
-
Tandem Mass Spectrometry (MS/MS): MS/MS provides two stages of mass analysis, which significantly enhances specificity.
-
MS1 (First Mass Analyzer): Selects the precursor ions of interest from the complex mixture introduced into the instrument.
-
Collision Cell: The selected precursor ions are fragmented by collision with an inert gas.
-
MS2 (Second Mass Analyzer): Analyzes the resulting product ions.
-
For acylcarnitine analysis, a "precursor ion scan" is commonly employed. All butylated acylcarnitines produce a characteristic product ion at a mass-to-charge ratio (m/z) of 85.[5] By setting the second mass analyzer to only detect this ion, the instrument can selectively identify all acylcarnitine species present in the sample.
| Parameter | Typical Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique that is well-suited for polar molecules like acylcarnitines, and they readily form positive ions. |
| Scan Type | Precursor Ion Scan of m/z 85 | This is highly specific for the butylated carnitine moiety, allowing for the selective detection of all acylcarnitines. |
| Collision Energy | Optimized for fragmentation | The energy is set to efficiently fragment the precursor ions to produce the characteristic m/z 85 product ion. |
| Dwell Time | ~10-20 ms per mass | This determines the time spent acquiring data for each mass unit and is balanced for sensitivity and scan speed. |
Table 1: Typical MS/MS Parameters for Acylcarnitine Profiling
While FIA-MS/MS is highly effective for screening, the co-elution of isobaric and isomeric acylcarnitines can present a challenge. For cases requiring further resolution, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed as a second-tier test to separate these structurally similar compounds.[14]
Data Analysis and Interpretation: Recognizing the Patterns of Disease
The output of the MS/MS analysis is a complex dataset of acylcarnitine concentrations. The interpretation of these profiles is a critical step that requires expertise in metabolic biochemistry.[1][7] It is not simply the elevation of a single analyte but the overall pattern of abnormalities that is diagnostic.[5][7]
Computer algorithms are used to process the raw data, calculate concentrations based on the internal standards, and flag samples with abnormal profiles. These flagged profiles are then reviewed by a qualified laboratory professional.
| Inborn Error of Metabolism | Key Elevated Acylcarnitine(s) | Other Notable Findings |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | C8 (Octanoylcarnitine) | Elevated C6, C10, C10:1; Low free carnitine (C0) |
| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency | C14:1, C14, C16 | Ratios of long-chain to shorter-chain acylcarnitines are informative. |
| Propionic Acidemia (PA) | C3 (Propionylcarnitine) | Elevated C3/C2 ratio. |
| Methylmalonic Acidemia (MMA) | C3 (Propionylcarnitine) | Elevated C3/C2 ratio; may also have elevated C4-DC. |
| Glutaric Acidemia Type I (GA1) | C5-DC (Glutarylcarnitine) | May be normal in non-acute phases. |
Table 2: Examples of Acylcarnitine Profiles in Common IEMs
A Self-Validating System: Quality Control and Assurance
To ensure the trustworthiness and reliability of screening results, a robust quality assurance and quality control (QA/QC) program is essential. This program should encompass all stages of the workflow, from pre-analytical to post-analytical.
Key Components of a QA/QC Program:
-
Pre-analytical: Strict adherence to guidelines for sample collection, handling, and storage is crucial.[13][15][16][17] The stability of acylcarnitines in DBS can be affected by storage conditions, so proper handling is paramount.[18][19]
-
Analytical:
-
Daily Instrument Performance Checks: To ensure the mass spectrometer is functioning optimally.
-
Use of Certified Reference Materials: Including internal standards and quality control samples with known acylcarnitine concentrations.
-
Batch Controls: Each 96-well plate should include multiple levels of quality control materials to monitor the accuracy and precision of the assay.
-
-
Post-analytical:
-
Established Cut-off Values: Laboratories must establish and regularly validate their own cut-off values for each acylcarnitine and relevant ratios.
-
External Quality Assessment (EQA) Schemes: Participation in proficiency testing programs from organizations like the Centers for Disease Control and Prevention (CDC) or the European Research Network for evaluation and improvement of screening, Diagnosis and treatment of Inborn Errors of Metabolism (ERNDIM) is critical for ensuring inter-laboratory comparability of results.[20][21]
-
Figure 2: The continuous cycle of quality assurance in newborn screening.
Future Directions: Beyond Screening
The application of acylcarnitine profiling is expanding beyond newborn screening. It is a valuable tool for:
-
Monitoring Treatment Efficacy: In diagnosed patients, acylcarnitine profiles can be used to monitor the effectiveness of dietary or pharmacological interventions.
-
Drug Development: In the development of new therapies for metabolic disorders, acylcarnitine profiling can serve as a biomarker to assess target engagement and therapeutic response.
-
Metabolomic Research: High-throughput acylcarnitine analysis contributes to broader metabolomic studies aimed at understanding the complex interplay of metabolic pathways in health and disease.[22][23][24]
The integration of advanced analytical techniques, such as high-resolution mass spectrometry and ion mobility spectrometry, promises to further enhance the specificity and scope of acylcarnitine profiling.[22] Additionally, the combination of metabolomic data with genomic information, such as next-generation sequencing, is poised to provide a more comprehensive and personalized approach to the diagnosis and management of IEMs.
Conclusion
High-throughput screening of inborn errors of metabolism using acylcarnitine profiling by tandem mass spectrometry has fundamentally transformed pediatric medicine. It is a powerful, reliable, and cost-effective public health strategy that enables the early detection and treatment of dozens of potentially devastating disorders.[2][25] By understanding the biochemical principles, adhering to rigorous protocols, and implementing comprehensive quality assurance measures, laboratories can provide accurate and timely results that lead to improved outcomes for affected individuals. As technology continues to evolve, the applications of acylcarnitine profiling will undoubtedly expand, further advancing our ability to diagnose, manage, and ultimately treat inborn errors of metabolism.
References
-
Tandem mass spectrometry newborn screening for inborn errors of intermediary metabolism: abnormal profile interpretation. PubMed. Available at: [Link]
-
Newborn Screening for Inborn Errors of Metabolism by Next-Generation Sequencing Combined with Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
Rapid Analysis of Acylcarnitines in Dried Blood Spots Using Fast Chromatography with Ion Mobility High Resolution Mass Spectrometry. Agilent. Available at: [Link]
-
Neonatal Screening of Inborn Errors of Metabolism Using Tandem Mass Spectrometry: An Evidence-Based Analysis. PubMed Central. Available at: [Link]
-
Diagnosis of inborn errors of metabolism from blood spots by acylcarnitines and amino acids profiling using automated electrospray tandem mass spectrometry. PubMed. Available at: [Link]
-
Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism. MDPI. Available at: [Link]
-
Tandem mass spectrometry in screening for inborn errors of metabolism: comprehensive bibliometric analysis. Frontiers. Available at: [Link]
-
Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. PubMed. Available at: [Link]
-
Pilot Experience with an External Quality Assurance Scheme for Acylcarnitines in Plasma/Serum. National Institutes of Health (NIH). Available at: [Link]
-
Acylcarnitine Dried Blood Spots (DBS) Test Information. Cincinnati Children's Hospital Medical Center. Available at: [Link]
-
Interpretation of Acylcarnitine Analysis Results. Inherited Metabolic Disease in Adults. Available at: [Link]
-
Newborn Screening Guidelines for Premature and/or Sick Newborns. ANSI Webstore. Available at: [Link]
-
Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism. PubMed. Available at: [Link]
-
NBS03 | Newborn Screening for Preterm, Low Birth Weight, and Sick Newborns. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
-
Selective screening for inborn errors of metabolism using tandem mass spectrometry in West Kazakhstan children: study protocol. Frontiers. Available at: [Link]
-
NBS02 | Newborn Screening Follow-up and Education. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
-
Acylcarnitine Profile – Interpretive Guide. HealthMatters.io. Available at: [Link]
-
How to use acylcarnitine profiles to help diagnose inborn errors of metabolism. PubMed. Available at: [Link]
-
The New Updated CLSI Guidelines for Preterm, Low Birth Weight and Sick Infants. Association of Public Health Laboratories (APHL). Available at: [Link]
-
How to use acylcarnitine profiles to help diagnose inborn errors of metabolism. Read by QxMD. Available at: [Link]
-
(PDF) How to use acylcarnitine profiles to help diagnose inborn errors of metabolism. ResearchGate. Available at: [Link]
-
(PDF) Tandem mass spectrometry: A new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. ResearchGate. Available at: [Link]
-
Tandem Mass Spectrometry Screening for Inborn Errors of Metabolism in Newborns and High-Risk Infants in Southern China: Disease Spectrum and Genetic Characteristics in a Chinese Population. PubMed Central. Available at: [Link]
-
NEWBORN SCREENING COLLECTION GUIDELINES. Alabama Department of Public Health (ADPH). Available at: [Link]
-
Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). PubMed. Available at: [Link]
-
External Quality Assessment Program for Newborn Screening of Acylcarnitine in China, 2018. PubMed. Available at: [Link]
-
Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. ResearchGate. Available at: [Link]
-
High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines fro. CDC Stacks. Available at: [Link]
-
Advances in high throughput cell culture technologies for therapeutic screening and biological discovery applications. National Institutes of Health (NIH). Available at: [Link]
-
Advancements in High-Throughput Screening for Drug Repurposing. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
High-Throughput Metabolic Engineering: Advances in Small-Molecule Screening and Selection. Annual Reviews. Available at: [Link]
-
Mass Spectrometry Screening for Inborn Errors of Metabolism. Obgyn Key. Available at: [Link]
-
Advances in high‐throughput mass spectrometry in drug discovery. PubMed Central. Available at: [Link]
-
Acylcarnitine profiling by low-resolution LC-MS. PLOS One. Available at: [Link]
-
High-Throughput Metabolic Engineering: Advances in Small-Molecule Screening and Selection. ResearchGate. Available at: [Link]
-
Moroccan Experience of Targeted Screening for Inborn Errors of Metabolism by Tandem Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. Tandem mass spectrometry newborn screening for inborn errors of intermediary metabolism: abnormal profile interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Tandem mass spectrometry in screening for inborn errors of metabolism: comprehensive bibliometric analysis [frontiersin.org]
- 3. Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Screening for Inborn Errors of Metabolism | Obgyn Key [obgynkey.com]
- 5. cincinnatichildrens.org [cincinnatichildrens.org]
- 6. academic.oup.com [academic.oup.com]
- 7. blog.healthmatters.io [blog.healthmatters.io]
- 8. How to use acylcarnitine profiles to help diagnose inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to use acylcarnitine profiles to help diagnose inborn errors of metabolism. | Read by QxMD [read.qxmd.com]
- 10. researchgate.net [researchgate.net]
- 11. Neonatal Screening of Inborn Errors of Metabolism Using Tandem Mass Spectrometry: An Evidence-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diagnosis of inborn errors of metabolism from blood spots by acylcarnitines and amino acids profiling using automated electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alabamapublichealth.gov [alabamapublichealth.gov]
- 14. researchgate.net [researchgate.net]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. NBS03 | Newborn Screening for Preterm, Low Birth Weight, and Sick Newborns [clsi.org]
- 17. aphl.org [aphl.org]
- 18. mdpi.com [mdpi.com]
- 19. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pilot Experience with an External Quality Assurance Scheme for Acylcarnitines in Plasma/Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. External Quality Assessment Program for Newborn Screening of Acylcarnitine in China, 2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. stacks.cdc.gov [stacks.cdc.gov]
- 23. annualreviews.org [annualreviews.org]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Selective screening for inborn errors of metabolism using tandem mass spectrometry in West Kazakhstan children: study protocol [frontiersin.org]
Troubleshooting & Optimization
How to reduce matrix effects in plasma lipid analysis by LC-MS?
Navigating the Matrix: A Guide to Reducing Matrix Effects in Plasma Lipid Analysis
Welcome to the technical support center for plasma lipid analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome one of the most significant challenges in the field: the matrix effect. Here, we will delve into the causes of matrix effects, provide in-depth, field-proven strategies to mitigate them, and offer detailed protocols to ensure the accuracy, reproducibility, and sensitivity of your lipidomic analyses.
Frequently Asked Questions (FAQs)
Q1: What exactly is the "matrix effect" in the context of LC-MS plasma lipid analysis?
The "matrix" refers to all the components in a plasma sample other than the lipids you intend to analyze.[1] This includes a complex mixture of proteins, salts, metabolites, and, most notably, a high concentration of phospholipids.[1][2][3] The matrix effect is the alteration of your target lipid's ionization efficiency—either suppression or enhancement—caused by these co-eluting compounds during LC-MS analysis.[4] Ion suppression is the more common phenomenon, where the presence of matrix components reduces the signal intensity of the target analyte, leading to poor sensitivity and inaccurate quantification.[1][3][5]
Q2: Why are phospholipids the primary culprits for matrix effects in plasma lipidomics?
Phospholipids are a major issue for several reasons:
-
High Abundance: They are highly concentrated in plasma (around 1 mg/mL) and are a major component of cell membranes.[6]
-
Co-extraction: During typical sample preparation methods like protein precipitation, phospholipids are often co-extracted along with the analytes of interest.[6][7]
-
Co-elution: They frequently elute from the LC column at the same time as many target lipids, especially in reversed-phase chromatography.[6][8]
-
Ionization Competition: In the electrospray ionization (ESI) source of the mass spectrometer, phospholipids compete with the target analytes for charge, which can significantly suppress the signal of the lipids you are trying to measure.[6][7] This competition can lead to diminished, augmented, and irreproducible analyte responses.[6][7]
-
Instrument Fouling: The buildup of phospholipids can contaminate the MS ion source, leading to decreased sensitivity and increased need for maintenance.[6][9]
Q3: How can I determine if my analysis is being affected by matrix effects?
There are two primary methods to assess matrix effects:
-
Post-Extraction Spike Method: This quantitative approach involves comparing the signal response of a pure lipid standard in a clean solvent to the response of the same standard spiked into a blank plasma sample that has already gone through the extraction process.[4][10] A significant difference in signal intensity indicates the presence and extent of ion suppression or enhancement.[10]
-
Post-Column Infusion Method: This is a qualitative technique used to identify the retention time regions where matrix effects are most prominent.[4] A constant flow of your lipid standard is infused into the mass spectrometer after the analytical column. A blank, extracted plasma sample is then injected onto the LC system. Any dip or rise in the baseline signal of the infused standard corresponds to regions of ion suppression or enhancement, respectively.[4]
Troubleshooting Guide: Strategies to Minimize Matrix Effects
Effectively reducing matrix effects requires a multi-faceted approach, encompassing sample preparation, chromatography, and data analysis strategies.
Strategy 1: Robust Sample Preparation to Remove Interferences
Improving your sample preparation is the most effective way to combat matrix effects.[1][5] The goal is to selectively remove interfering components, primarily phospholipids, while efficiently recovering your target lipids.
Why is simple protein precipitation often insufficient?
While fast and easy, protein precipitation (PPT) using solvents like acetonitrile or methanol is often the least effective technique for removing matrix components.[11][12] It primarily removes proteins but leaves behind a high concentration of phospholipids that cause significant ion suppression.[9][11][12][13]
Recommended Sample Preparation Techniques:
| Technique | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitions lipids into an immiscible organic phase, leaving polar interferences in the aqueous phase.[14][15] Common methods include Folch (chloroform/methanol) and Bligh & Dyer.[14][15] | Can provide cleaner extracts than PPT.[11][12] | Can be labor-intensive, time-consuming, and difficult to automate.[15][16] Recovery of more polar lipids can be low.[11][12] |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent to selectively retain analytes while matrix components are washed away, or vice-versa.[1][17] | Highly selective, can be automated, and provides very clean extracts.[1][17] Polymeric mixed-mode SPE is particularly effective at removing phospholipids.[5][11][12] | Requires method development to optimize sorbent, wash, and elution steps. |
| HybridSPE®-Phospholipid Removal | A specialized SPE technique that combines the simplicity of protein precipitation with selective phospholipid removal using zirconia-coated silica particles.[6][7][13] | Highly effective at specifically targeting and removing phospholipids, leading to a significant reduction in matrix effects.[6][7][13] | May be more costly than simpler methods. |
Workflow for Matrix Effect Reduction
Caption: Workflow for minimizing matrix effects.
Experimental Protocol: Solid-Phase Extraction (SPE) for Lipid Removal
This protocol provides a general framework for using a polymeric mixed-mode SPE plate to clean up plasma samples. Note: Always optimize conditions for your specific analytes and SPE product.
Materials:
-
Polymeric mixed-mode cation exchange SPE plate/cartridge
-
Plasma sample
-
Internal standard solution
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Ammonium hydroxide
-
Formic acid
-
Elution solvent (e.g., 5% ammonium hydroxide in ACN:MeOH)
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
Spike the plasma with your internal standard mixture.
-
Precipitate proteins by adding 3 volumes of cold ACN containing 1% formic acid. Vortex thoroughly.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
SPE Plate Conditioning:
-
Place the SPE plate on the vacuum manifold.
-
Condition the wells by adding 1 mL of MeOH and applying gentle vacuum to pull it through.
-
Equilibrate the wells by adding 1 mL of water and pulling it through. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE plate.
-
Apply a slow, steady vacuum to pull the sample through the sorbent bed.
-
-
Washing:
-
Wash the sorbent with 1 mL of a weak organic solvent (e.g., 2% formic acid in 10% ACN) to remove loosely bound interferences.
-
Wash the sorbent with 1 mL of 100% MeOH to remove more hydrophobic interferences, including many phospholipids.
-
-
Elution:
-
Place a clean collection plate inside the manifold.
-
Elute the target lipids by adding your chosen elution solvent (e.g., 1 mL of 5% ammonium hydroxide in 90:10 ACN:MeOH).
-
Apply a gentle vacuum to collect the eluate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol:ACN:water).
-
Strategy 2: Chromatographic Separation
Optimizing your LC method can help to chromatographically resolve your target lipids from the bulk of the matrix components.
-
Gradient Optimization: Employ a well-designed gradient elution profile. A common strategy is to use a shallow gradient at the beginning to allow for the elution of polar lipids, followed by a steeper gradient to elute non-polar lipids. This can help to separate different lipid classes from each other and from interfering phospholipids.
-
Column Chemistry: Consider using different column chemistries. While C18 columns are widely used, other phases like C8, C30, or phenyl-hexyl might offer different selectivity that can aid in separating your analytes from matrix components.
-
Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC): The use of UPLC/UHPLC systems can provide significantly better resolution and peak capacity compared to traditional HPLC.[11][12] This increased separation power can be very effective at resolving analytes from interfering matrix components.[11]
Strategy 3: The Role of Internal Standards and Calibration
Even with the best sample preparation and chromatography, some matrix effects may persist. The use of appropriate internal standards (IS) is crucial for accurate quantification.
Why are stable isotope-labeled internal standards the gold standard?
Stable isotope-labeled (SIL) internal standards are considered the gold standard because they have nearly identical chemical and physical properties to the analyte.[1] They will co-elute and experience the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte signal to the IS signal, the variability caused by the matrix effect can be effectively normalized, leading to more accurate and precise quantification.[1]
For untargeted lipidomics, a mixture of SIL-IS representing different lipid classes should be used to account for the diverse physicochemical properties of the lipids being analyzed.[18]
What if a SIL-IS is not available?
If a SIL-IS is not available, a structural analog can be used, but it's critical to validate that it behaves similarly to the analyte under the established analytical conditions.
Matrix-Matched Calibration
To further account for matrix effects, it is best practice to prepare your calibration standards in the same matrix as your samples (e.g., lipid-stripped plasma).[1] This ensures that the calibrators experience the same matrix effects as the unknown samples, leading to more accurate quantification.[1]
Advanced Strategies
-
Post-Column Infusion of a Standard (PCIS): This is an advanced technique where a standard is continuously infused into the eluent stream after the analytical column.[19][20][21] This allows for real-time monitoring and correction of matrix effects across the entire chromatogram. PCIS has shown great potential for improving quantitative accuracy, sometimes even outperforming traditional internal standard methods.[19][21]
-
Two-Dimensional Liquid Chromatography (2D-LC): For extremely complex samples, 2D-LC provides a significant increase in separation power by using two columns with different selectivities. This can effectively separate analytes from even the most challenging matrix interferences.
By understanding the causes of matrix effects and systematically applying these troubleshooting strategies, you can significantly improve the quality and reliability of your plasma lipid analysis by LC-MS.
References
-
Spectroscopy Online. An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Available from: [Link]
-
LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available from: [Link]
-
Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatographic Separation Techniques. (2024). Available from: [Link]
-
An, M., et al. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. (2017). Available from: [Link]
-
Castro-Perez, J., et al. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites. (2021). Available from: [Link]
-
Bioanalysis Zone. Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available from: [Link]
-
Agilent Technologies. Lipidomics Analysis of Human Plasma Using Agilent Bond Elut Lipid Extraction 96-Well Plates. (2021). Available from: [Link]
-
Wang, T., et al. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Journal of Chromatography A. (2021). Available from: [Link]
-
Agilent Technologies. A Novel Solid Phase Sample Preparation Method for Lipidomic Analysis of Plasma Samples. Available from: [Link]
-
Patel, D., et al. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis. (2017). Available from: [Link]
-
Wang, T., et al. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. ResearchGate. (2021). Available from: [Link]
-
Tfaili, S., et al. A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. Analytical and Bioanalytical Chemistry. (2019). Available from: [Link]
-
Aziz, M. N., et al. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis. Methods in Molecular Biology. (2024). Available from: [Link]
-
Wong, M. W. K., et al. Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Frontiers in Neurology. (2019). Available from: [Link]
-
Matuszewski, B. K., et al. Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Analytical Chemistry. (2007). Available from: [Link]
-
Han, X., & Gross, R. W. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research. (2011). Available from: [Link]
-
Xia, Y.-Q., & Jemal, M. Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis. (2011). Available from: [Link]
-
Kruve, A., & Lõhmus, R. Matrix effect elimination during LC-MS/MS bioanalytical method development. Journal of Pharmaceutical and Biomedical Analysis. (2011). Available from: [Link]
-
Panuwet, P., et al. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry. (2016). Available from: [Link]
-
Satomi, Y., et al. One-step lipid extraction for plasma lipidomics analysis by liquid chromatography mass spectrometry. Journal of Chromatography B. (2017). Available from: [Link]
-
Pucci, V. Strategies for reducing phospholipid- based matrix effects in LC-ESI-MS bioanalysis. 3rd European Bioanalysis Forum. (2010). Available from: [Link]
-
Burla, B., et al. Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. Analytical Chemistry. (2022). Available from: [Link]
-
ResearchGate. Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. (2023). Available from: [Link]
-
Matuszewski, B. K., et al. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Analytical Chemistry. (2007). Available from: [Link]
-
van der Burg, F., et al. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. (2022). Available from: [Link]
-
van der Burg, F., et al. Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. (2022). Available from: [Link]
-
Scilit. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (2022). Available from: [Link]
-
Kuhl, A., et al. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry. (2019). Available from: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. scilit.com [scilit.com]
Troubleshooting ion suppression in ESI-MS analysis of acylcarnitines
A Senior Application Scientist's Guide to Overcoming Ion Suppression
Welcome to the technical support center for ESI-MS analysis of acylcarnitines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenge of ion suppression. Here, you will find in-depth troubleshooting guides and frequently asked questions in a practical Q&A format, grounded in scientific principles and field-proven experience.
Understanding the Enemy: Ion Suppression in Acylcarnitine Analysis
Q1: I'm seeing low and inconsistent signal for my acylcarnitine standards and samples. What is happening?
You are likely encountering ion suppression , a prevalent issue in Electrospray Ionization Mass Spectrometry (ESI-MS).[1][2] This phenomenon occurs when molecules in your sample matrix co-eluting with your target acylcarnitines interfere with their ionization process in the ESI source.[1] This competition for ionization leads to a decreased signal intensity for your analytes, compromising the accuracy, precision, and sensitivity of your assay.[1] It is crucial to understand that even with the high selectivity of tandem mass spectrometry (MS/MS), ion suppression can still significantly impact your results as it occurs before mass analysis.
The primary culprits behind ion suppression in biological matrices such as plasma, serum, and dried blood spots are highly abundant species that have a high affinity for the ESI droplet surface. These include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in bioanalysis due to their amphipathic nature and high concentrations.[3]
-
Salts: High concentrations of salts from buffers or the biological matrix itself can lead to the formation of adducts and reduce the ionization efficiency of your analytes.
-
Other Endogenous Components: Molecules like cholesterol, fatty acids, and bile acids can also contribute to the overall matrix effect.
Stage 1: Pre-emptive Strike - Robust Sample Preparation
A well-designed sample preparation protocol is your first and most effective line of defense against ion suppression. The goal is to selectively remove interfering matrix components while efficiently recovering your acylcarnitines.
Q2: What is the most straightforward sample preparation method, and what are its limitations?
Protein Precipitation (PPT) is often the initial choice due to its simplicity. However, while it effectively removes large proteins, it does little to eliminate phospholipids and other small molecule interferences that are major contributors to ion suppression.[3][4]
Q3: How can I specifically target and remove phospholipids?
Several effective strategies exist for phospholipid removal. The choice depends on your throughput needs and the complexity of your matrix.
Strategy 1: Enhanced Protein Precipitation with Phospholipid Removal Plates/Cartridges
This approach combines the simplicity of protein precipitation with a subsequent step that specifically captures phospholipids.
Experimental Protocol: Protein Precipitation Followed by Phospholipid Removal
-
Protein Precipitation:
-
To 100 µL of plasma or serum, add 300 µL of acetonitrile containing 1% formic acid.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Phospholipid Removal:
-
Carefully transfer the supernatant to a phospholipid removal 96-well plate or individual cartridge.
-
Apply a vacuum or positive pressure to pass the supernatant through the sorbent.
-
Collect the eluate, which is now depleted of proteins and phospholipids, for LC-MS/MS analysis.
-
Strategy 2: Solid-Phase Extraction (SPE)
SPE offers a more selective cleanup than simple protein precipitation and can be tailored to the specific properties of acylcarnitines. Mixed-mode SPE, which combines reversed-phase and ion-exchange properties, is particularly effective.
Experimental Protocol: Mixed-Mode Solid-Phase Extraction for Acylcarnitine Clean-up
-
Column Conditioning:
-
Condition a mixed-mode SPE cartridge (e.g., C8/cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the protein-precipitated and centrifuged sample supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
A second wash with a more organic solvent (e.g., 50% methanol) can be used to remove less polar interferences like some lipids.
-
-
Elution:
-
Elute the acylcarnitines with a solvent mixture designed to disrupt both the reversed-phase and ion-exchange interactions. A common choice is 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
Strategy 3: Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquids. For acylcarnitines, which are polar, LLE can be used to remove nonpolar interferences like lipids.
Experimental Protocol: Liquid-Liquid Extraction for Acylcarnitine Analysis
-
Extraction:
-
To 100 µL of plasma or serum, add an internal standard and 400 µL of a water-immiscible organic solvent (e.g., methyl-tert-butyl ether or a mixture of isopropanol and ethyl acetate).
-
Vortex vigorously for 5 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Analyte Recovery:
-
The polar acylcarnitines will remain in the aqueous (lower) layer, while the nonpolar lipids will partition into the organic (upper) layer.
-
Carefully aspirate and discard the organic layer.
-
-
Sample Preparation for Injection:
-
The remaining aqueous layer can be directly injected or further processed (e.g., evaporation and reconstitution in mobile phase).
-
Data-Driven Decision Making: Comparing Sample Preparation Techniques
| Technique | Pros | Cons | Typical Phospholipid Removal Efficiency |
| Protein Precipitation (PPT) | Simple, fast, inexpensive | Ineffective at removing phospholipids and other small molecules | <10% |
| PPT + Phospholipid Removal | Relatively simple, high-throughput | Higher cost than PPT alone | >95% |
| Solid-Phase Extraction (SPE) | High selectivity, can remove a broad range of interferences | More complex method development, can be lower throughput | Variable, but can be >90% with optimized methods |
| Liquid-Liquid Extraction (LLE) | Effective at removing nonpolar interferences | Can be less efficient for a broad range of acylcarnitines, potential for analyte loss | Good for nonpolar lipids, less specific for phospholipids |
Stage 2: Strategic Separation - Chromatographic Optimization
Even with the best sample preparation, some matrix components may persist. Optimizing your liquid chromatography (LC) method is the next critical step to separate your acylcarnitines from these residual interferences.
Q4: What type of chromatography is best suited for acylcarnitine analysis?
Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be successfully employed for acylcarnitine analysis. The choice often depends on the specific acylcarnitine profile you are targeting.
-
Reversed-Phase (RP) Chromatography: This is a robust and widely used technique. C18 columns are a common choice. Gradient elution starting with a high aqueous mobile phase and ramping to a high organic mobile phase is typically used. This allows for the separation of acylcarnitines based on the length and saturation of their acyl chains.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly advantageous for separating polar analytes like short-chain acylcarnitines and for achieving separation from co-eluting phospholipids.[6] HILIC separates compounds based on their partitioning between a polar stationary phase and a mobile phase with a high organic content.
Experimental Workflow: Chromatographic Method Development
Caption: A logical workflow for developing a robust LC method for acylcarnitine analysis.
Stage 3: Fine-Tuning the Detector - ESI-MS Parameter Optimization
Optimizing the ESI source parameters is the final step to maximize the signal for your acylcarnitines and minimize the influence of any remaining matrix components.
Q5: Which ESI-MS parameters have the most significant impact on acylcarnitine signal?
Several key parameters in the ESI source can be adjusted to enhance the ionization of acylcarnitines. A systematic approach to optimization is recommended.[7]
Systematic Optimization of ESI Source Parameters
Caption: A sequential approach to optimizing ESI source parameters for acylcarnitine analysis.
Recommended Starting ESI Parameters and Optimization Strategy
| Parameter | Typical Starting Value | Optimization Rationale and Strategy |
| Capillary Voltage | 3.5 - 4.5 kV (Positive Ion Mode) | This voltage drives the electrospray process. Optimize for a stable spray and maximum analyte signal. Too high a voltage can lead to corona discharge and signal instability. |
| Nozzle/Cone Voltage | 20 - 50 V | This voltage aids in desolvation and ion sampling. Optimize for maximum parent ion intensity. Higher voltages can induce in-source fragmentation, which may be useful for some applications but can reduce the precursor ion signal for quantification. |
| Nebulizer Gas Flow | Instrument Dependent | This gas aids in droplet formation. Optimize for a fine, stable spray. Too low a flow may result in large droplets and poor ionization; too high can lead to premature solvent evaporation. |
| Heater/Drying Gas Flow | Instrument Dependent | This gas facilitates droplet desolvation. Optimize for maximum signal without causing thermal degradation of the analytes. |
| Gas Temperature | 250 - 400 °C | Higher temperatures promote faster desolvation. Optimize to achieve the best signal-to-noise ratio. Be mindful that excessive temperatures can cause analyte degradation. |
| Capillary Position | Instrument Dependent | The position of the ESI capillary relative to the mass spectrometer inlet can significantly impact ion sampling. Optimize this position to maximize the analyte signal. |
Pro-Tip: When optimizing ESI parameters, use a constant infusion of a representative acylcarnitine standard in your mobile phase to get a real-time readout of the signal intensity as you adjust each parameter.
Quantifying the Problem and Validating the Solution
Q6: How can I quantitatively assess the extent of ion suppression in my assay?
A post-extraction spike experiment is a standard method to quantify the percentage of ion suppression.[8]
Experimental Protocol: Quantifying Ion Suppression
-
Prepare a Neat Solution (A): Prepare a standard solution of your acylcarnitine in a clean solvent (e.g., your initial mobile phase). Analyze this and record the peak area.
-
Prepare a Post-Extraction Spiked Sample (B): Take a blank matrix sample (e.g., plasma from a control animal) and process it through your entire sample preparation procedure. After the final step, spike the extract with the acylcarnitine at the same concentration as the neat solution. Analyze this and record the peak area.
-
Calculate the Percent Ion Suppression:
-
% Ion Suppression = (1 - (Peak Area B / Peak Area A)) * 100
-
A value greater than 20-25% is generally considered significant and indicates that your method is susceptible to matrix effects.
Frequently Asked Questions (FAQs)
Q: Can derivatization help improve my acylcarnitine signal?
A: Yes, derivatization can be a powerful tool. For example, butylation or derivatization with reagents like 3-nitrophenylhydrazine (3NPH) can increase the hydrophobicity of acylcarnitines, leading to better retention in reversed-phase chromatography and potentially improved ionization efficiency.[5] One study reported that derivatization with 3NPH increased the signal intensity of acylcarnitines.[5]
Q: I'm still seeing some suppression even after optimizing my sample prep and chromatography. What else can I do?
A: If significant ion suppression persists, consider the following:
-
Dilute your sample: A simple 1:1 or 1:5 dilution with the initial mobile phase can sometimes significantly reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression.
-
Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS for each analyte is the gold standard in quantitative bioanalysis. These internal standards co-elute with the analyte and experience the same degree of ion suppression. By monitoring the ratio of the analyte to its SIL-IS, the effects of ion suppression can be effectively normalized.[9]
Q: My baseline is noisy. Could this be related to ion suppression?
A: While a noisy baseline can have many causes, it can be exacerbated by a "dirty" sample. The same matrix components that cause ion suppression can also contribute to a high chemical background, reducing your signal-to-noise ratio. Implementing the sample preparation and chromatographic strategies discussed above will not only mitigate ion suppression but also lead to a cleaner baseline and improved overall data quality. Regular cleaning of the ion source is also crucial for maintaining low baseline noise.[2]
References
-
Minkler, P. E., Stoll, M. S., Ingalls, S. T., Kerner, J., & Hoppel, C. L. (2015). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 5(2), 226–250. [Link]
-
Minkler, P. E., Stoll, M. S. K., Ingalls, S. T., Yang, S., Kerner, J., & Hoppel, C. L. (2008). Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization-Mass Spectrometry. Clinical Chemistry, 54(9), 1451–1462. [Link]
-
Spanier, B., Fiedler, S., Gschwind, A., Schuch, R. S., Demmle, A., Liebisch, G., & Matysik, S. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(7), 1481–1492. [Link]
-
Li, Y., Anderson, L. C., & Scott, C. R. (2014). A quantitative method for acylcarnitines and amino acids using high resolution chromatography and tandem mass spectrometry in newborn screening dried blood spot analysis. Request PDF. [Link]
-
Ferdinandy, P., Schulz, R., & Baxter, G. F. (2007). Interaction of cardiovascular risk factors with myocardial ischemia/reperfusion injury, preconditioning, and postconditioning. Pharmacological Reviews, 59(4), 418–458. [Link]
-
AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
-
Chace, D. H., Kalas, T. A., & Naylor, E. W. (2002). The application of tandem mass spectrometry to neonatal screening for inherited disorders of intermediary metabolism. Annual review of genomics and human genetics, 3, 17–45. [Link]
-
Rashed, M. S., Ozand, P. T., Bucknall, M. P., & Little, D. (1995). Diagnosis of inborn errors of metabolism from blood spots by acylcarnitines and amino acids profiling using automated electrospray tandem mass spectrometry. Pediatric research, 38(3), 324–331. [Link]
-
Brugger, R., Erben, G., Sandy, P., Haschke, M., Himmler, G., Mattanovich, D., & Katinger, H. (1998). Quantitative analysis of phospholipids and lysophospholipids in biological samples by ESI-MS. Journal of lipid research, 39(8), 1694–1702. [Link]
-
Casetta, B., & Garbini, D. (2006). Urine acylcarnitine analysis by ESI-MS/MS: a new tool for the diagnosis of peroxisomal biogenesis disorders. Clinica chimica acta; international journal of clinical chemistry, 373(1-2), 108–113. [Link]
-
Struck, W., Siluk, D., Yumba-Mpanga, A., Markuszewski, M., Kaliszan, R., & Markuszewski, M. J. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). [Link]
-
An, Y., Zhang, Y., & Zhang, M. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of pharmaceutical and biomedical analysis, 189, 113469. [Link]
-
De Jesús, V. R., Yuan, K., & Matern, D. (2012). Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry. Clinica chimica acta; international journal of clinical chemistry, 413(1-2), 253–258. [Link]
-
Zhang, Y., Li, Z., & Liu, Y. (2021). Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC-MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy. Analytical chemistry, 93(40), 13536–13543. [Link]
-
Kitteringham, N. R., Jenkins, R. E., Lane, C. S., Elliott, V. L., & Park, B. K. (2006). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Journal of the American Society for Mass Spectrometry, 17(8), 1143–1152. [Link]
-
Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221342. [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]
-
Tagawa, Y., Ishikawa, Y., Mikael, L., Fukui, W., Watanabe, J., & Morita, H. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. [Link]
Sources
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. sepscience.com [sepscience.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 6. Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC Gradient for Baseline Separation of Acylcarnitine Isomers
Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient for the baseline separation of acylcarnitine isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of acylcarnitine analysis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the resolution and reliability of your separations.
Acylcarnitines are critical diagnostic markers for inherited metabolic disorders, and their accurate quantification is often complicated by the presence of isomers.[1][2] Direct infusion mass spectrometry, while rapid, cannot distinguish between these isomers, potentially leading to inaccurate diagnoses.[1][3] Therefore, robust chromatographic separation is essential. This guide provides the expertise and practical insights needed to overcome these analytical challenges.
Frequently Asked Questions (FAQs)
Q1: Why is chromatographic separation necessary for acylcarnitine analysis when I can use direct infusion MS/MS?
A1: While direct infusion tandem mass spectrometry (MS/MS) is a high-throughput method, it cannot differentiate between isomeric and isobaric acylcarnitine species.[1][4] Isomers are molecules with the same molecular weight and elemental composition but different structural arrangements. For example, butyrylcarnitine (C4) and isobutyrylcarnitine (iC4) are isomers that can be elevated in different metabolic disorders. Without chromatographic separation, these compounds will produce the same signal in the mass spectrometer, leading to potential misdiagnosis.[3][5] LC-MS/MS methods provide the necessary separation to distinguish these critical isomers, ensuring accurate diagnostic results.[1][2]
Q2: What is the best type of LC column to start with for acylcarnitine isomer separation?
A2: For general-purpose acylcarnitine analysis, a C18 reversed-phase column is the most common and recommended starting point.[6][7][8] C18 columns provide excellent hydrophobic retention, which is effective for separating acylcarnitines based on the length and structure of their acyl chains.[8] For more polar, short-chain acylcarnitines that are difficult to retain on C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative.[7][9][10] HILIC columns separate compounds based on their polarity, offering a different selectivity that can resolve isomers that co-elute on reversed-phase columns.[9]
Q3: Should I derivatize my acylcarnitine samples before LC-MS analysis?
A3: Derivatization, such as butylation or reaction with 3-nitrophenylhydrazine (3NPH), can be advantageous.[1][6][11] Butylation, for instance, converts acylcarnitines to their butyl esters, which can improve their chromatographic retention on reversed-phase columns and increase ionization efficiency in the mass spectrometer.[1][11] This is particularly useful for discriminating isobaric dicarboxylic acylcarnitines from hydroxyacylcarnitines.[1][11] However, derivatization adds an extra step to sample preparation and can sometimes lead to hydrolysis of acylcarnitines if not performed under carefully controlled conditions.[3][12] Non-derivatization methods combined with a sensitive LC-MS/MS system are also widely and successfully used.[12][13]
Q4: What are the key mobile phase additives for improving peak shape and separation?
A4: Mobile phase additives play a crucial role in achieving good peak shape and resolution.
-
Formic acid (typically 0.1%) is commonly used to acidify the mobile phase, which protonates the carboxylic acid group of the acylcarnitines and minimizes peak tailing.[6]
-
Ammonium acetate or ammonium formate are often added to improve the peak shape and signal intensity of various lipid classes.[14]
-
Heptafluorobutyric acid (HFBA) can be used as an ion-pairing agent to improve the retention of polar, short-chain acylcarnitines on reversed-phase columns.[1]
Troubleshooting Common Issues
Issue 1: Co-elution of Critical Isomers (e.g., C4 and C5 isomers)
Causality: Co-elution of isomers like butyrylcarnitine (C4) and isobutyrylcarnitine, or isovalerylcarnitine (C5) and 2-methylbutyrylcarnitine, is a frequent challenge due to their very similar chemical structures and hydrophobicities.[5][15] This can lead to an overestimation of one isomer or a completely missed diagnosis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting acylcarnitine isomers.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Causality: Peak tailing is often caused by secondary interactions between the positively charged quaternary amine of the carnitine moiety and residual acidic silanol groups on the silica-based column packing material. Peak fronting can indicate column overload or a mismatch between the injection solvent and the initial mobile phase.
Troubleshooting Guide:
| Symptom | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with silanols | Increase the concentration of the acidic modifier (e.g., formic acid) in the mobile phase. Consider using a column with end-capping or a hybrid particle technology to minimize exposed silanols. |
| Metal chelation | Add a small amount of a chelating agent like EDTA to the mobile phase to sequester metal ions that can cause interactions.[16] | |
| Peak Fronting | Column overload | Reduce the sample injection volume or dilute the sample. |
| Injection solvent mismatch | Ensure the injection solvent is weaker (i.e., has a lower organic content) than the initial mobile phase to promote on-column focusing. |
Issue 3: Low Signal Intensity or Poor Sensitivity
Causality: Low signal intensity can stem from inefficient ionization in the mass spectrometer source, suboptimal mobile phase composition, or sample degradation.
Troubleshooting Steps:
-
Optimize MS Source Parameters: Ensure that the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for acylcarnitines.
-
Enhance Ionization with Mobile Phase Additives: The addition of ammonium formate or ammonium acetate can improve the ionization efficiency of acylcarnitines.[14]
-
Consider Derivatization: As mentioned in the FAQs, derivatization can significantly enhance the signal intensity of certain acylcarnitines.[6]
-
Check Sample Stability: Acylcarnitines, especially short-chain species, can be unstable.[4] Ensure proper sample handling and storage (frozen at -20°C or -80°C) to prevent degradation.
Advanced Optimization Techniques
Protocol: Systematic Gradient Optimization for C5 Isomers
This protocol outlines a systematic approach to developing a gradient for the baseline separation of isovalerylcarnitine, 2-methylbutyrylcarnitine, and pivaloylcarnitine.
1. Initial Scouting Gradient:
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
2. Gradient Slope Refinement:
-
Based on the scouting run, identify the approximate organic solvent percentage where the isomers elute.
-
Design a shallower gradient around this elution point. For example, if elution occurs around 30-40% B, create a gradient segment from 25% to 45% B over a longer period (e.g., 15 minutes).
3. Mobile Phase and Column Chemistry Evaluation:
Caption: Decision tree for advanced mobile phase and column selection.
Emerging Technologies: Ion Mobility Spectrometry
For particularly challenging separations where even advanced LC methods fall short, Ion Mobility Spectrometry (IMS) coupled with mass spectrometry offers an additional dimension of separation.[17][18][19] IMS separates ions based on their size, shape, and charge in the gas phase, providing the potential to resolve isomers that are chromatographically indistinguishable.[19] While not yet a routine technique in all laboratories, it represents a powerful tool for complex isomer analysis.[17]
References
-
Schymanski, E. L., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(8), 1645-1655. [Link]
-
Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221342. [Link]
-
Li, Y., et al. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 91(4), 2795-2802. [Link]
-
Bremer, J., & Norum, K. R. (1982). Separation of acylcarnitines from biological samples using high-performance liquid chromatography. Analytical Biochemistry, 126(2), 327-332. [Link]
-
Peng, M., et al. (2013). Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization. Journal of Chromatography B, 932, 12-18. [Link]
-
Li, X., et al. (2013). Separation and identification of underivatized plasma acylcarnitine isomers using liquid chromatography-tandem mass spectrometry for the differential diagnosis of organic acidemias and fatty acid oxidation defects. Journal of Chromatography A, 1319, 97-106. [Link]
-
Wang, Y., et al. (2019). Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma. Metabolites, 9(2), 34. [Link]
-
Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221342. [Link]
-
Rashed, M. S., et al. (2007). Separation and identification of plasma short-chain acylcarnitine isomers by HPLC/MS/MS for the differential diagnosis of fatty acid oxidation defects and organic acidemias. Journal of Chromatography B, 860(1), 121-126. [Link]
-
Gucciardi, A., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(8), 1645-1655. [Link]
-
Schymanski, E. L., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(8), 1645-1655. [Link]
-
ResearchGate. (2019). What's the difference between C4&C18 columns?. [Link]
-
Klont, F., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 125. [Link]
-
MetBio.net. (2005). Pitfalls of Acylcarnitine Analysis. [Link]
-
Strnad, P., et al. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 22(12), 1966-1979. [Link]
-
Rashed, M. S., et al. (2007). Separation and identification of plasma short-chain acylcarnitine isomers by HPLC/MS/MS for the differential diagnosis of fatty acid oxidation defects and organic acidemias. Journal of Chromatography B, 860(1), 121-126. [Link]
-
Ferdinandusse, S., et al. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis. Molecular Genetics and Metabolism, 101(1), 31-37. [Link]
-
Minkler, P. E., et al. (2017). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 7(4), 54. [Link]
-
Minkler, P. E., et al. (2017). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 7(4), 54. [Link]
-
Koczka, B., et al. (2014). Separation of carnitine and acylcarnitines in biological samples: a review. Biomedical Chromatography, 28(1), 10-21. [Link]
-
Richardson, K. M., et al. (2021). Improving the Speed and Selectivity of Newborn Screening Using Ion Mobility Spectrometry–Mass Spectrometry. Analytical Chemistry, 93(49), 16328-16335. [Link]
-
Moran-Garrido, M., et al. (2023). Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. Frontiers in Molecular Biosciences, 10, 1112521. [Link]
-
Wiley-VCH. (n.d.). Chapter 1 Aspects of Gradient Optimization. [Link]
-
Duran, M. (2012). Interpretation of Acylcarnitine Analysis Results. In Inherited Metabolic Disease in Adults: A Clinical Guide. Oxford University Press. [Link]
-
GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. [Link]
-
ResearchGate. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?. [Link]
-
Moran-Garrido, M., et al. (2023). Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. Frontiers in Molecular Biosciences, 10, 1112521. [Link]
-
Zivak Technologies. (n.d.). Carnitine / Acylcarnitines Dried Blood Spots LC-MS/MS Analysis Kit User Manual. [Link]
-
Stoll, D. R. (2020). Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. LCGC International, 33(5), 24-29. [Link]
-
West, C., & Lemasson, E. (2016). Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase. Journal of Chromatography A, 1440, 213-225. [Link]
-
Strnad, P., et al. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 22(12), 1966-1979. [Link]
Sources
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Separation and identification of underivatized plasma acylcarnitine isomers using liquid chromatography-tandem mass spectrometry for the differential diagnosis of organic acidemias and fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation and identification of plasma short-chain acylcarnitine isomers by HPLC/MS/MS for the differential diagnosis of fatty acid oxidation defects and organic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 19. Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor peak shape and tailing in acylcarnitine chromatography
A Guide to Troubleshooting Poor Peak Shape and Tailing in Liquid Chromatography
Welcome to the technical support center for acylcarnitine analysis. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks for acylcarnitines can be challenging due to their unique chemical properties. This guide is designed to provide you, our fellow researchers and drug development professionals, with a logical, in-depth framework for diagnosing and solving common chromatographic issues like peak tailing and distortion.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding poor peak shape in acylcarnitine chromatography.
Q1: Why are my acylcarnitine peaks tailing specifically in Reversed-Phase LC (RPLC)?
Peak tailing for acylcarnitines in RPLC is most often caused by secondary-site interactions between the analyte and the stationary phase. Acylcarnitines possess a permanently positive-charged quaternary amine. On traditional silica-based C18 columns, residual silanol groups (Si-OH) on the silica surface can deprotonate to become negatively charged (Si-O⁻).[1][2] The positively charged acylcarnitine is then attracted to these sites via a strong ion-exchange mechanism, in addition to the desired hydrophobic interaction with the C18 chains.[3][4] This secondary interaction has different kinetics than the primary retention mechanism, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[4]
Q2: My peaks are splitting or are excessively broad in HILIC mode. What is the most likely cause?
In Hydrophilic Interaction Chromatography (HILIC), the most common culprit for distorted peaks is a mismatch between the injection solvent and the mobile phase.[5][6] HILIC relies on partitioning the analyte into a water-enriched layer on the stationary phase surface from a mobile phase with high organic content.[7] If your sample is dissolved in a solvent with a high water content (a "strong" solvent in HILIC), this disrupts the delicate aqueous layer at the column inlet.[8] This disruption prevents proper partitioning, causing the peak to split or broaden significantly.[7][8]
Q3: All the peaks in my chromatogram are tailing, not just the acylcarnitines. Where should I start looking?
When all peaks are affected, the issue is likely systemic rather than chemical. This points to a physical problem in the flow path, often referred to as "extra-column volume" or a physical disruption of the column bed.[9]
Common causes include:
-
Poor Connections: A gap between a capillary and a column or valve fitting can create a void where sample can diffuse, causing peak broadening and tailing.[10]
-
Contaminated or Blocked Frit: Particulates from the sample or system can clog the inlet frit of the column, distorting the flow path and affecting all peaks.[9][11]
-
Column Void: Over time, especially at high pH, the silica bed can dissolve, creating a void at the column inlet.[9] This also leads to poor peak shape for all analytes.
Systematic Troubleshooting Guide
This guide provides a deeper, structured approach to resolving specific chromatographic problems.
Diagnostic Workflow for Poor Peak Shape
Before adjusting method parameters, it's crucial to diagnose the root cause. The following workflow helps distinguish between system-wide physical problems and method-specific chemical issues.
Caption: Troubleshooting workflow for poor peak shape.
Issue 1: Peak Tailing in Reversed-Phase LC (RPLC)
Q: What are silanol interactions and how do mobile phase additives help?
A: Silanol groups are the root cause of many tailing issues with basic compounds like acylcarnitines.[1][12] The interaction is primarily ionic. At a mobile phase pH above ~4, a significant portion of surface silanols are deprotonated and negatively charged, strongly attracting the positively charged analyte.[2]
Caption: Silanol interaction with acylcarnitine and mitigation by buffer ions.
Mobile phase additives work by mitigating this interaction:
-
Acid (e.g., Formic Acid): Lowering the mobile phase pH (typically to < 3) protonates the silanol groups (Si-O⁻ → Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction.[1][2]
-
Buffer Salts (e.g., Ammonium Formate): The buffer cation (NH₄⁺) competes with the positively charged acylcarnitine for the active silanol sites, effectively "shielding" the analyte from these secondary interactions.[12]
| Parameter | Effect on Silanol Interaction | Recommended Action |
| Mobile Phase pH | Lower pH (<3) neutralizes silanol groups. | Use 0.1% formic acid. |
| Buffer Concentration | Higher concentration provides more shielding cations. | Add 5-10 mM ammonium formate to both mobile phases A and B.[12] |
| Ion-Pairing Agent | Forms a neutral complex with the analyte, reducing silanol interaction. | Add 0.005-0.1% Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA).[13] Note: TFA can cause significant ion suppression in MS.[13] |
Protocol: Mobile Phase Optimization to Reduce Tailing
This protocol provides a systematic approach to improving acylcarnitine peak shape in RPLC.
Objective: To minimize secondary silanol interactions and achieve a peak asymmetry factor between 0.9 and 1.2.
Materials:
-
Mobile Phase A1: Water with 0.1% Formic Acid
-
Mobile Phase A2: Water with 0.1% Formic Acid and 10 mM Ammonium Formate
-
Mobile Phase B1: Acetonitrile with 0.1% Formic Acid
-
Mobile Phase B2: Acetonitrile with 0.1% Formic Acid and 10 mM Ammonium Formate
-
Acylcarnitine standard solution
Procedure:
-
Establish Baseline: Using your existing gradient, run the acylcarnitine standard with Mobile Phases A1 and B1. Record the retention time, peak width, and asymmetry factor.
-
Introduce Buffer: Replace mobile phases A1/B1 with A2/B2. It is critical to add the buffer to both the aqueous and organic phases to maintain a constant concentration throughout the gradient.[12]
-
Equilibrate System: Flush the system thoroughly with the new mobile phases for at least 10-15 column volumes.
-
Analyze Standard: Inject the acylcarnitine standard again. Compare the peak shape to the baseline. The addition of ammonium formate should noticeably reduce tailing.
-
Evaluate Ion-Pairing (If Necessary): If tailing persists, consider adding an ion-pairing agent like HFBA.[13] Prepare mobile phases with 0.005% HFBA. Caution: Ion-pairing agents can be difficult to remove from an LC system and may permanently alter column chemistry. Dedicate a column to this analysis if possible.
-
Compare Results: Analyze the data from all three conditions (acid only, acid + buffer, acid + ion-pairing) to determine the optimal mobile phase for your application.
Issue 2: Peak Distortion in HILIC
Q: How can I fix my broad and splitting HILIC peaks?
A: The solution almost always involves the sample solvent and column equilibration.
-
Match the Sample Solvent: The cardinal rule of HILIC is to keep the sample solvent as weak as possible (i.e., high in organic content).[8] Dissolving your acylcarnitine extract in a solvent that closely matches the initial mobile phase conditions (e.g., 95% Acetonitrile) is critical.[5] Injecting a sample dissolved in a high-aqueous solution will cause severe peak distortion.[6][7] If solubility is an issue, keep the injection volume as small as possible (e.g., < 2 µL).[7]
-
Ensure Proper Equilibration: HILIC columns require significantly longer equilibration times than RPLC columns to establish the stable aqueous layer on the stationary phase.[8] A minimum of 20 column volumes is recommended for re-equilibration between gradient runs. Insufficient equilibration leads to retention time drift and poor peak shape.[8]
| Parameter | Cause of Poor Peak Shape in HILIC | Recommended Action |
| Sample Solvent | Sample is dissolved in a solvent stronger (more aqueous) than the mobile phase.[5][8] | Reconstitute sample in ≥75% acetonitrile. If solubility is low, minimize injection volume. |
| Column Equilibration | Insufficient time for the aqueous layer to stabilize on the stationary phase. | Equilibrate with the initial mobile phase for at least 20 column volumes. |
| Mobile Phase Buffer | Insufficient buffer concentration can lead to secondary interactions with the silica surface.[8] | Use at least 10 mM buffer (e.g., ammonium formate) to improve peak shape.[14] |
Advanced Solutions: Alternative Column Chemistries
Q: I've optimized my mobile phase, but peak shape is still suboptimal. What else can I do?
A: If mobile phase optimization is insufficient, the next logical step is to change the stationary phase chemistry.
-
Modern End-Capped Columns: Use columns marketed as "high purity" or "Type B" silica.[1] These columns have a much lower concentration of acidic silanol groups and are often extensively end-capped to block the remaining ones, leading to significantly reduced tailing for basic compounds.
-
Mixed-Mode Chromatography: This is an increasingly powerful approach for acylcarnitine analysis.[15][16] Mixed-mode columns incorporate both hydrophobic (like C18) and ion-exchange functionalities on the same stationary phase. This provides two controlled retention mechanisms, leading to excellent selectivity and peak shape for charged analytes like acylcarnitines, often without the need for ion-pairing agents.[15][16] This approach has been clinically validated and can resolve key isobaric species.[15]
References
- Nagae, N., Yamamoto, K., & Kadota, C. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.
-
Miller, M. J., et al. (2021). A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry. Journal of Chromatography A, 1663, 462749. Available from: [Link]
-
Waters Corporation. (n.d.). What are the common causes of having little or no retention and/or peak shape problems on a HILIC column? - WKB235914. Available from: [Link]
-
Napte, B. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. Available from: [Link]
-
Miller, M. J., et al. (2021). A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry. ResearchGate. Available from: [Link]
-
Kainz, K., et al. (2013). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. Available from: [Link]
-
Kocsy, G., & Toth, G. (2013). Separation of carnitine and acylcarnitines in biological samples: a review. Biomedical Chromatography. Available from: [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available from: [Link]
- Dolan, J. W. (n.d.).
-
Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE. Available from: [Link]
-
Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE. Available from: [Link]
-
D'Arienzo, C., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites. Available from: [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Available from: [Link]
-
McCalley, D. V. (2016). Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation. Journal of Chromatography A. Available from: [Link]
-
Minkler, P. E., et al. (2016). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. PMC. Available from: [Link]
-
Li, Y., et al. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. Available from: [Link]
- Stoll, D., & Dolan, J. (2023). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available from: [Link]
-
Li, Y., et al. (2019). Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry. Analytica Chimica Acta. Available from: [Link]
-
Chromatography Forum. (2008). peak tailing and disappearing peak in LC/MS/MS. Available from: [Link]
-
CHROMacademy. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Available from: [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Available from: [Link]
- Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding.
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Available from: [Link]
-
Vernez, L., et al. (2013). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography–tandem mass spectrometry using o. Analytical and Bioanalytical Chemistry. Available from: [Link]
- Haynes, B., et al. (2014). A quantitative method for acylcarnitines and amino acids using high resolution chromatography and tandem mass spectrometry in newborn screening dried blood spot analysis.
-
ResearchGate. (2014). How can different mobile phases effect on peak shapes in LC-MS analysis?. Available from: [Link]
-
Agilent Technologies. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. Available from: [Link]
-
SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. Available from: [Link]
-
Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE. Available from: [Link]
-
ResearchGate. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?. Available from: [Link]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Available from: [Link]
-
Mason Technology. (2024). Ion-Pairing Agents | HPLC. Available from: [Link]
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromanik.co.jp [chromanik.co.jp]
- 4. lctsbible.com [lctsbible.com]
- 5. support.waters.com [support.waters.com]
- 6. Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. HILIC トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 13. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics [mdpi.com]
- 15. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preventing in-source fragmentation of acylcarnitines during MS analysis
A Senior Application Scientist's Guide to Preventing In-Source Fragmentation During Mass Spectrometry Analysis
Welcome to the Technical Support Center for acylcarnitine analysis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to quantify acylcarnitines and encountering challenges with in-source fragmentation. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower you to develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding in-source fragmentation of acylcarnitines.
Q1: What is in-source fragmentation and why is it a problem for acylcarnitine analysis?
A1: In-source fragmentation (ISF) is the unintended breakdown of an analyte in the ion source of a mass spectrometer before it reaches the mass analyzer. For acylcarnitines, this typically manifests as the premature loss of the acyl group, leading to an artificially high signal for free carnitine or other fragment ions. This can lead to inaccurate quantification of the target acylcarnitine and potentially mask the presence of low-abundance species.
Q2: What are the tell-tale signs of in-source fragmentation in my acylcarnitine data?
A2: The most common indicator of in-source fragmentation of acylcarnitines is a higher-than-expected signal for the fragment ion at m/z 85, which is a characteristic fragment of the carnitine moiety.[1][2] You may also observe a corresponding decrease in the intensity of the precursor ion for your target acylcarnitine. If you are analyzing a pure standard of a long-chain acylcarnitine and see a significant peak at the m/z of free carnitine, ISF is likely occurring.
Q3: Can my sample preparation or storage conditions cause fragmentation?
A3: Yes, but this is distinct from in-source fragmentation. Acylcarnitines can be susceptible to hydrolysis, especially with prolonged storage at room temperature.[3] Short-chain acylcarnitines tend to hydrolyze more quickly than long-chain ones.[3] This degradation will result in an increase in free carnitine in the sample itself, before it is even introduced to the mass spectrometer. It is crucial to differentiate between pre-analytical sample degradation and the in-source fragmentation that occurs during the MS analysis.
Q4: Is in-source fragmentation always detrimental?
A4: While generally considered an undesirable artifact in quantitative analysis, in some specific applications, controlled in-source fragmentation can be used for qualitative screening or to generate specific fragment ions for identification purposes. However, for accurate quantification of intact acylcarnitines, it must be minimized.
Troubleshooting In-Source Fragmentation of Acylcarnitines
This section provides a systematic approach to identifying and mitigating in-source fragmentation in your acylcarnitine analyses.
The Primary Culprits: Cone Voltage and Source Temperature
In electrospray ionization (ESI), the energy transferred to the analyte during the ionization process is a key factor in its stability. Excessive energy can lead to fragmentation. The two primary parameters that control this energy input are the cone voltage (also known as declustering potential or fragmentor voltage) and the source temperature .
-
Cone Voltage/Declustering Potential (DP): This voltage is applied to the sampling cone or orifice, which separates the atmospheric pressure region of the ion source from the vacuum region of the mass spectrometer. Its purpose is to help desolvate the ions and prevent the formation of solvent clusters. However, if this voltage is set too high, it can accelerate the ions and cause them to collide with gas molecules with enough energy to induce fragmentation.[4]
-
Source Temperature: The temperature of the ion source is critical for efficient desolvation of the droplets formed during electrospray. Higher temperatures can enhance this process, but excessive heat can also provide enough thermal energy to cause the breakdown of thermally labile molecules like acylcarnitines.[4]
Systematic Approach to Optimization
The key to preventing in-source fragmentation is to find the optimal balance between efficient ionization and maintaining the structural integrity of the acylcarnitines. This can be achieved through a systematic optimization process.
This protocol outlines a step-by-step method for determining the optimal cone voltage or declustering potential for your acylcarnitine of interest.
-
Prepare a Standard Solution: Prepare a solution of a representative acylcarnitine standard (e.g., a mid-chain length like octanoylcarnitine, C8) at a concentration that gives a strong signal.
-
Initial Instrument Settings: Set all other source parameters (e.g., source temperature, gas flows) to the instrument manufacturer's recommended starting values.
-
Infuse the Standard: Infuse the standard solution directly into the mass spectrometer at a constant flow rate.
-
Acquire Data over a Range of Voltages: Set up an experiment to acquire data while ramping the cone voltage/declustering potential over a wide range (e.g., from 10 V to 150 V in 5 V increments).
-
Monitor Precursor and Fragment Ions: Monitor the intensity of both the precursor ion of your acylcarnitine and the characteristic fragment ion at m/z 85.
-
Plot the Data: Create a plot of ion intensity versus cone voltage/declustering potential for both the precursor and fragment ions.
-
Determine the Optimal Voltage: The optimal cone voltage/declustering potential will be the value that provides the highest intensity for the precursor ion before a significant increase in the intensity of the fragment ion is observed.
Data Presentation: Example Cone Voltage Optimization
| Cone Voltage (V) | Precursor Ion Intensity (counts) | Fragment Ion (m/z 85) Intensity (counts) |
| 20 | 5.0e5 | 1.0e3 |
| 30 | 8.0e5 | 1.5e3 |
| 40 | 1.2e6 | 2.5e3 |
| 50 | 1.5e6 | 5.0e3 |
| 60 | 1.4e6 | 2.0e4 |
| 70 | 1.2e6 | 8.0e4 |
| 80 | 9.0e5 | 2.5e5 |
In this example, the optimal cone voltage would be around 50 V, as it provides the maximum precursor ion intensity with minimal fragmentation.
Mandatory Visualization: Cone Voltage Optimization Workflow
Caption: Workflow for systematic cone voltage optimization.
A similar systematic approach should be taken for optimizing the source temperature.
-
Set Optimal Cone Voltage: Set the cone voltage/declustering potential to the optimal value determined in the previous experiment.
-
Acquire Data over a Temperature Range: Acquire data while ramping the source temperature over a relevant range (e.g., from 100 °C to 500 °C in 50 °C increments), allowing the temperature to stabilize at each step.
-
Monitor Precursor and Fragment Ions: As before, monitor the intensity of the precursor and fragment ions.
-
Plot and Determine Optimal Temperature: Plot the ion intensities versus temperature and identify the temperature that provides the best signal for the precursor ion without causing significant fragmentation.
The Role of Mobile Phase Composition
While less impactful than source parameters, the mobile phase composition can influence ionization efficiency and, to some extent, ion stability.
-
Acidic Modifiers: The use of acidic modifiers like formic acid is common in reversed-phase chromatography for acylcarnitine analysis to promote protonation and enhance ionization in positive ESI mode. Typically, a concentration of 0.1% formic acid is a good starting point. Higher concentrations are unlikely to provide significant benefits and may not be necessary.
-
Buffer Salts: Ammonium formate or ammonium acetate are often used in HILIC separations of acylcarnitines. These salts can help to improve peak shape and ionization efficiency. The concentration should be optimized, as excessively high salt concentrations can lead to ion suppression and source contamination.
It is important to note that altering the mobile phase is generally a secondary optimization step after the primary source parameters have been addressed.
Troubleshooting Decision Tree
When faced with suspected in-source fragmentation, this decision tree can guide your troubleshooting process.
Mandatory Visualization: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting in-source fragmentation.
Concluding Remarks
Preventing in-source fragmentation of acylcarnitines is a critical aspect of developing accurate and reliable quantitative LC-MS/MS methods. By understanding the underlying principles and systematically optimizing key source parameters, researchers can ensure the integrity of their analytical data. This guide provides a framework for troubleshooting and method development, but it is important to remember that optimal conditions can vary between different mass spectrometer platforms. Always consult your instrument manufacturer's guidelines and perform systematic optimization for your specific application.
References
-
Schymanski, E. L., et al. (2014). Identifying Small Molecules by High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. [Link]
-
Koulman, A., et al. (2009). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 50(3), 567-575. [Link]
-
Guo, K., et al. (2016). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 88(12), 6535–6542. [Link]
-
Strnadová, K. A., et al. (2007). Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency. Clinical Chemistry, 53(4), 717-722. [Link]
-
Waters Corporation. (n.d.). Step by step guide for compound optimization on Xevo TQ-S micro. [Link]
-
SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. [Link]
-
Chromatography Forum. (2015, January 19). ESI ionization: How to avoid in-source fragmentation. [Link]
-
Lurthy, T., et al. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. [Link]
-
Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221342. [Link]
-
van der Hooft, J. J. J., et al. (2015). Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data: Fragmentation Analysis for the Classification and Annotation of Acylcarnitines. Frontiers in Bioengineering and Biotechnology, 3, 24. [Link]
-
Holčapek, M., et al. (2018). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. Rapid Communications in Mass Spectrometry, 32(17), 1475-1484. [Link]
Sources
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 4. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Technical Support Center: Managing Carryover of Long-Chain Acylcarnitines in Autosamplers
Welcome to the technical support center for managing the carryover of long-chain acylcarnitines. This guide is designed for researchers, scientists, and drug development professionals who encounter the persistent challenge of carryover in their analytical workflows. Here, we will delve into the root causes of this issue and provide robust, field-proven troubleshooting guides and protocols to ensure the integrity and accuracy of your experimental data.
Understanding the Challenge: Why Are Long-Chain Acylcarnitines So Problematic?
Long-chain acylcarnitines (LCACs) are notoriously "sticky" compounds. Their unique amphipathic structure, possessing a positively charged quaternary amine and a long, hydrophobic acyl chain, leads to strong interactions with various surfaces within an LC-MS system. These interactions, primarily hydrophobic and ionic, cause LCACs to adhere to autosampler components like needles, valves, and tubing, leading to their reappearance in subsequent blank or unrelated sample injections—a phenomenon known as carryover.[1]
Carryover can severely compromise quantitative accuracy, leading to false positives and unreliable data, particularly in high-sensitivity assays.[2] This guide provides a systematic approach to diagnose, mitigate, and ultimately control LCAC carryover.
Troubleshooting Guide: A Systematic Approach to Eliminating Carryover
Encountering a peak in your blank injection that corresponds to an LCAC from a previous high-concentration sample can be frustrating. This section provides a step-by-step guide to systematically identify the source of the carryover and eliminate it.
Q1: I'm seeing a consistent peak in my blank injection immediately following a high-concentration LCAC standard. Where do I start?
This is a classic carryover scenario.[2][3] The first step is to confirm the issue and begin to isolate the source.
Protocol 1: Carryover Confirmation and Initial Diagnosis
-
Inject a High-Concentration Standard: Prepare and inject a standard at the upper limit of quantitation (ULOQ).
-
Inject Sequential Blanks: Immediately following the ULOQ, inject a series of 3 to 5 blank samples (sample matrix without the analyte).
-
Analyze the Data: Observe the peak area of the carryover in the sequential blanks.
-
Classic Carryover: If the peak area decreases significantly and consistently with each subsequent blank, it's likely a simple dilution effect from a poorly swept volume in the flow path.[3]
-
Adsorptive Carryover: If the peak area decreases more slowly or erratically, it suggests stronger adsorptive interactions with system components.[2]
-
This initial test validates the presence of carryover and gives a preliminary clue about its nature.
Q2: How can I determine if the carryover is coming from my autosampler or the analytical column?
It's crucial to differentiate between system carryover and column-related memory effects.[4][5]
Workflow: Isolating the Carryover Source
Below is a decision-making workflow to pinpoint the origin of the carryover.
Caption: Troubleshooting Decision Tree for Carryover Source Identification.
If the carryover is traced to the column, a dedicated, aggressive washing procedure with a strong solvent is recommended.[4] If the autosampler is the culprit, proceed to the next steps.
Q3: My autosampler is the source of the carryover. What are the most effective wash solutions for LCACs?
The composition of the needle wash solvent is one of the most critical factors in mitigating carryover.[6][7] A single, generic wash solvent is often insufficient for the complete removal of adsorbed LCACs.
The Principle of Effective Washing: An effective wash solution must accomplish two things:
-
Disrupt Hydrophobic Interactions: Solubilize the long acyl chain.
-
Disrupt Ionic Interactions: Neutralize or compete with the positively charged carnitine moiety.
Table 1: Recommended Wash Solution Compositions for LCACs
| Wash Solution ID | Composition | Primary Mechanism of Action | Recommended Use & Rationale |
| WS-1 (Acidic Organic) | 50:50 Acetonitrile/Isopropanol + 1% Formic Acid | Disrupts hydrophobic interactions and protonates silanol groups on glass/metal surfaces, reducing ionic binding. | A strong, general-purpose first-line wash for both inside and outside the needle. |
| WS-2 (Basic Organic) | 50:50 Methanol/Acetonitrile + 1% Ammonium Hydroxide | Disrupts hydrophobic interactions and deprotonates acidic analytes, but for LCACs, it helps clean surfaces by altering surface charges. | Can be effective in removing different types of co-adsorbed matrix components that may trap LCACs. |
| WS-3 (High Molarity Salt) | 70:30 Acetonitrile/Water + 100mM Ammonium Acetate | The high concentration of salt ions competes with the LCAC's quaternary amine for active sites on surfaces. | Particularly useful for disrupting stubborn ionic interactions within the injection valve or on PEEK surfaces. |
| WS-4 (Complex Mixture) | 25:25:25:25 Acetonitrile/Methanol/Isopropanol/Water + 0.5% Formic Acid | Provides a broad solvency range to remove both the analyte and complex matrix components. | An aggressive, multi-component wash for persistent carryover issues, often referred to as a "magic wash."[8] |
Protocol 2: Optimizing the Autosampler Wash Method
-
Select an Aggressive Wash Solution: Start with WS-1 or WS-4 from the table above. Ensure the wash solvent is stronger than the mobile phase.[9]
-
Increase Wash Volume & Time: Program the autosampler to perform both a pre-injection and post-injection needle wash.[6] Increase the wash time or volume significantly (e.g., double the default settings). A 3-fold reduction in carryover has been observed by increasing wash duration.[6]
-
Utilize Multiple Wash Solvents: If your autosampler supports it, use a sequence of washes. For example, use WS-1 followed by a rinse with a weaker solvent like 90:10 Water:Acetonitrile to prepare the needle for the next injection.[10]
-
Wash All Contact Surfaces: Ensure your wash method cleans both the inside and outside of the sample needle, as both are significant sources of carryover.[6][10]
Q4: I've optimized my wash solution, but some carryover remains. What hardware-related issues should I investigate?
If a robust wash protocol is not sufficient, the problem may lie with the physical components of the autosampler.[3] Adsorption can occur on various surfaces, including the injection valve rotor seal, needle seat, and sample loop.[3][11]
Hardware Troubleshooting Checklist:
-
Injection Valve Rotor Seal: This is a common site for analyte adsorption and wear. A worn or scratched seal can create micro-cavities that trap the sample.[3] If you suspect this, replace the rotor seal.
-
Sample Loop: While less common, LCACs can adsorb to the inner surface of the sample loop. Consider switching to a loop made of a more inert material like PEEK or titanium.[1][3]
-
Needle & Needle Seat: Inspect the needle for damage and the needle seat for residue. Cleaning these components or replacing them can resolve persistent issues.[4]
-
Tubing & Fittings: Ensure all tubing connections are properly seated to avoid dead volumes where the sample can accumulate.[4]
-
Injection Mode: For some systems, switching from a "partial loop" to a "full loop" injection can provide more effective flushing of the sample flow path and reduce carryover.[11]
Frequently Asked Questions (FAQs)
Q: Can my sample preparation or injection solvent contribute to carryover? A: Absolutely. If your LCAC is not fully soluble in the injection solvent, it can precipitate or adsorb onto surfaces upon injection. Long-chain acylcarnitines are prone to hydrolysis at room temperature over extended periods, so sample stability should also be considered.[12] Ensure your analyte is fully dissolved. Sometimes, adding a small amount of organic solvent (e.g., 5-10% acetonitrile) to an otherwise aqueous injection solvent can prevent adsorption within the autosampler.[7]
Q: How much carryover is considered acceptable? A: The acceptable level of carryover is application-dependent. For regulated bioanalysis, carryover in a blank following the highest calibration standard should not affect the accuracy and precision of the lower limit of quantitation (LLOQ).[2] A common target is for the carryover peak to be less than 20% of the response at the LLOQ. For many applications, a goal of <0.1% of the ULOQ signal is targeted.[9] Guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) can provide further direction on evaluating carryover.[13][14]
Q: Are there any mobile phase additives that can help reduce carryover during the analytical run? A: Yes, mobile phase composition plays a role. Using additives like formic acid or ammonium formate can improve peak shape and reduce tailing for LCACs by modifying surface interactions on the column.[15][16] Some methods have successfully used ion-pairing agents like heptafluorobutyric acid (HFBA) in the mobile phase to improve retention and separation, which can also influence how strongly the analytes interact with system surfaces.[17][18]
Q: I've tried everything and still see a small amount of carryover. What else can I do? A: In high-throughput environments, if a minimal, consistent level of carryover cannot be eliminated, a practical workaround is to optimize the injection sequence. Analyze samples in order of expected concentration, from low to high, where possible.[8] Additionally, place blank injections strategically after known high-concentration samples in your sequence to prevent carryover from affecting a subsequent low-level sample.
References
-
How HPLC-MS Prevents Carryover In Sticky Analyte Methods? - Patsnap Eureka. (2025, September 19). Retrieved from [Link]
-
DesJardins, C., Li, Z., & McConville, P. (n.d.). CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. Waters Corporation. Retrieved from [Link]
-
Reduced Carryover Using an LC Autosampler System. (2009, October 1). American Laboratory. Retrieved from [Link]
-
Dolan, J. W. (n.d.). Attacking Carryover Problems - LC Troubleshooting Bible. Retrieved from [Link]
-
9+ Best LCMS Wash Solutions to Stop Carryover Fast! (2025, August 14). Retrieved from [Link]
-
Yuan, M., & Malmlof, K. (2005). Elimination of autosampler carryover in a bioanalytical HPLC-MS/MS method: a case study. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1073-1078. Retrieved from [Link]
-
Autosampler Carryover. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Reducing carryover. (2025, November 21). Waters Help Center. Retrieved from [Link]
-
Beware of carryover in modern chemistry analyzers. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Achieving lowest carry-over with Agilent 1290 Infinity LC and LC/MS systems. (2010, May 20). Agilent Technologies. Retrieved from [Link]
-
CLSI EP47 - Evaluation of Reagent Carryover Effects on Test Results. ANSI Webstore. Retrieved from [Link]
-
How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. (2025, February 14). Mastelf. Retrieved from [Link]
-
Dolan, J. W. (2001). Autosampler Carryover. LCGC North America, 19(10), 1050-1054. Retrieved from [Link]
-
How can I solve my carry over issue in LC-MS/MS? (2015, May 28). ResearchGate. Retrieved from [Link]
-
Vuckovic, D. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 123. Retrieved from [Link]
-
Hughes, N. C., Wong, E. Y., Fan, J., & Bajaj, N. (2007). Determination of carryover and contamination for mass spectrometry-based chromatographic assays. The AAPS journal, 9(3), E353–E360. Retrieved from [Link]
-
Carryover and Other Autosampler Problems. Separation Science. Retrieved from [Link]
-
CLSI EP47:2024 Evaluation of Reagent Carryover Effects on Test Result. (2024, September 9). Intertek Inform. Retrieved from [Link]
-
CLSI Publishes New Approved Guideline For Use Of Mass Spectrometry In The Clinical Laboratory. (2007, November 5). Retrieved from [Link]
-
How to get rid of carryover on my HPLC autosampler? (2016, November 28). ResearchGate. Retrieved from [Link]
-
Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Waters Corporation. Retrieved from [Link]
-
HPLC Troubleshooting: Autosampler Contamination. (2020, September 1). LCGC International. Retrieved from [Link]
-
Li, Y., et al. (2014). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Journal of Liquid Chromatography & Related Technologies, 37(13), 1845-1854. Retrieved from [Link]
-
An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. (2018). Journal of Lipid Research, 59(4), 759-770. Retrieved from [Link]
-
Minkler, P. E., Stoll, M. S., Ingalls, S. T., & Hoppel, C. L. (2016). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 6(4), 37. Retrieved from [Link]
-
Arduini, A., et al. (1993). High performance liquid chromatography of long-chain acylcarnitine and phospholipids in fatty acid turnover studies. Journal of Lipid Research, 34(2), 329-335. Retrieved from [Link]
-
Quantification of underivatized acylcarnitines and carnitine intermediates using RP chromatography and ion funnel triple quadrupole in fecal samples. (n.d.). Agilent Technologies. Retrieved from [Link]
-
García, M. C. (2005). The Effect of the Mobile Phase Additives on Sensitivity in the Analysis of Peptides and Proteins by High-Performance Liquid Chromatography-Electrospray Mass Spectrometry. Journal of Chromatography B, 825(2), 111-123. Retrieved from [Link]
-
Minkler, P. E., Ingalls, S. T., & Hoppel, C. L. (1989). Separation of acylcarnitines from biological samples using high-performance liquid chromatography. Analytical Biochemistry, 181(2), 314-322. Retrieved from [Link]
-
Li, X., et al. (2020). Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry. Analytica Chimica Acta, 1138, 1-11. Retrieved from [Link]
-
Dong, M. W. (2020). HPLC Autosamplers: Perspectives, Principles, and Practices. LCGC North America, 38(6), 334-345. Retrieved from [Link]
-
The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. (2025, August 10). ResearchGate. Retrieved from [Link]
Sources
- 1. How HPLC-MS Prevents Carryover In Sticky Analyte Methods? [eureka.patsnap.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lctsbible.com [lctsbible.com]
- 4. Reducing carryover | Waters [help.waters.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mastelf.com [mastelf.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Elimination of autosampler carryover in a bioanalytical HPLC-MS/MS method: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Improving signal-to-noise for low-level acylcarnitines in biological samples
Welcome to the technical support center for the analysis of low-level acylcarnitines in biological samples. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the signal-to-noise ratio and achieve robust, reproducible results in their acylcarnitine profiling studies. Here, we will address common challenges and provide expert insights in a practical question-and-answer format.
The Challenge of Low-Level Acylcarnitine Analysis
Acylcarnitines are crucial intermediates in the metabolism of fatty acids and amino acids.[1] Their concentrations in biological fluids and tissues can be indicative of both inherited metabolic disorders and complex diseases like diabetes.[1][2] However, quantifying these molecules, especially low-abundance and short-chain species, presents significant analytical hurdles. These challenges include their high polarity, the presence of isomers, and susceptibility to matrix effects, all of which can compromise the signal-to-noise (S/N) ratio.[2][3]
This guide provides a structured approach to overcoming these obstacles, focusing on optimizing each stage of the analytical workflow.
General Troubleshooting & FAQs
Q1: My overall signal-to-noise ratio is poor for most of my target acylcarnitines. Where should I start troubleshooting?
Poor S/N is a common issue that can originate from multiple stages of your workflow. A systematic approach is crucial. Start by evaluating the two fundamental components of the S/N ratio: the signal and the noise. Is your signal too low, or is your background noise too high?
A logical troubleshooting workflow can help pinpoint the issue:
Caption: Troubleshooting workflow for poor signal-to-noise ratio.
If the signal for your stable isotope-labeled internal standards is also low, this points towards an issue with the mass spectrometer's sensitivity or significant ion suppression. If the internal standard signal is strong but the analyte signal is weak, the problem likely lies in the sample preparation (e.g., poor extraction recovery of the native analytes). Conversely, high noise in blank injections suggests contamination in your LC-MS system.[4]
Section 1: Sample Preparation
The goal of sample preparation is to efficiently extract acylcarnitines from a complex biological matrix while removing interfering substances like proteins and phospholipids that cause ion suppression.
Q2: What is the most effective initial step for preparing plasma or serum samples?
For plasma or serum, the most common and effective first step is protein precipitation using a cold organic solvent, typically methanol or acetonitrile.
Causality: High concentrations of proteins in plasma can foul the analytical column and the mass spectrometer's ion source. More importantly, they are a primary source of matrix effects. By adding a sufficient volume of cold organic solvent (e.g., 4 parts solvent to 1 part plasma), proteins are denatured and precipitate out of solution.[2] Using ice-cold solvent enhances the precipitation efficiency. This step simultaneously extracts the soluble acylcarnitines into the supernatant. The inclusion of stable isotope-labeled internal standards in the precipitation solvent is critical for accurate quantification, as it corrects for variability in extraction efficiency and matrix effects.[1][2][3]
Q3: I'm still seeing significant ion suppression after protein precipitation. What's the next step?
While protein precipitation is effective, it may not remove all matrix components, particularly phospholipids. If ion suppression persists, consider implementing a Solid-Phase Extraction (SPE) cleanup step.
Causality: SPE provides a more selective cleanup by retaining analytes on a solid sorbent while interfering compounds are washed away. For acylcarnitines, which possess a permanent positive charge due to their quaternary amine group, cation-exchange SPE is highly effective.[5][6] The positively charged acylcarnitines bind to the negatively charged sorbent, while neutral and anionic interferents are washed off. The purified acylcarnitines are then eluted with a solvent that disrupts the ionic interaction.
| Method | Pros | Cons | Best For |
| Protein Precipitation | Fast, simple, inexpensive. | May not remove all interfering substances (e.g., phospholipids). | High-throughput screening; initial sample cleanup. |
| Solid-Phase Extraction (SPE) | Highly selective, provides cleaner extracts, reduces ion suppression.[5][6] | More time-consuming, higher cost per sample. | Low-level quantification; when matrix effects are severe. |
| Liquid-Liquid Extraction (LLE) | Can be effective for removing certain classes of interferents. | Can be labor-intensive, requires solvent optimization. | Targeted removal of specific lipophilic interferences. |
Q4: Should I consider chemical derivatization? When is it necessary?
Derivatization is a powerful technique to improve the analytical properties of acylcarnitines, particularly for enhancing signal intensity and improving chromatographic retention of short-chain species.[2][7][8]
Causality:
-
Increased Sensitivity: Derivatization can significantly improve ionization efficiency. For instance, butylation (forming butyl esters) increases the hydrophobicity of the molecule, which enhances its response in electrospray ionization (ESI).[1]
-
Improved Chromatography: Short-chain acylcarnitines are highly polar and often exhibit poor retention on traditional reversed-phase columns. Derivatization increases their hydrophobicity, leading to better retention and peak shape.[7][8] For example, derivatization with 3-nitrophenylhydrazine (3NPH) has been shown to create a linear elution profile on reversed-phase columns based on acyl chain length.[7][8]
-
Separation of Isobars: Derivatization can help distinguish between isobaric compounds (molecules with the same mass). For example, butylation of dicarboxylic acylcarnitines occurs at both carboxyl groups, resulting in a different mass shift compared to a monocarboxylic acylcarnitine of the same initial mass.[1]
When to use it: Consider derivatization when you are struggling with low sensitivity for short-chain acylcarnitines (C2, C3, C4) or when you need to separate critical isomers that are not resolved by your current chromatographic method.
Caption: General sample preparation workflow for acylcarnitines.
Section 2: Chromatography & Mass Spectrometry
Optimizing the LC-MS/MS parameters is critical for separating acylcarnitines from each other and from remaining matrix components, thereby maximizing signal and minimizing noise.
Q5: What type of chromatography is best for acylcarnitine analysis?
The choice depends on whether you derivatize your samples.
-
Without Derivatization: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for underivatized acylcarnitines.[3][9] Because acylcarnitines are polar, HILIC provides better retention and separation for the entire range of short- to long-chain species compared to reversed-phase chromatography.[3]
-
With Derivatization: If you perform butylation or another derivatization that increases hydrophobicity, Reversed-Phase (RP) chromatography becomes the method of choice.[1][7] The derivatized acylcarnitines will be well-retained and can be separated effectively, often with excellent peak shapes.
Q6: My baseline is very noisy. What are the common causes in the LC-MS system?
A high baseline is usually due to contamination or suboptimal MS settings. Common culprits include:
-
Contaminated Solvents/Additives: Ensure you are using high-purity, LC-MS grade solvents and fresh additives (e.g., formic acid, ammonium acetate). Contaminants can cause persistent background ions.
-
Dirty Ion Source: The ESI source is prone to contamination from non-volatile salts and matrix components. Regular cleaning of the ion transfer tube, cone, and needle is essential for maintaining low background noise.[4]
-
Column Bleed or Fouling: A contaminated or old column can leach material, contributing to a high baseline. Flushing the column or replacing it may be necessary.[4]
-
System Contamination: Check for contamination in the solvent lines, autosampler, and injection port. A systematic flushing of the system can help isolate the source.
Q7: How do I set up my mass spectrometer for maximum sensitivity and selectivity?
For quantitative analysis of acylcarnitines, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.[3][5]
Causality: MRM is highly selective because it monitors a specific precursor-to-product ion transition for each analyte. For acylcarnitines, this is particularly powerful. Most acylcarnitines share a common fragmentation pattern where they lose the trimethylamine group and part of the carnitine backbone, resulting in a characteristic product ion at m/z 85 .[1][10]
-
Precursor Ion (Q1): This is set to the m/z of the specific acylcarnitine you want to measure.
-
Product Ion (Q3): This is typically set to m/z 85.
By monitoring the specific transition from the unique precursor mass to the common product mass, you can selectively detect and quantify individual acylcarnitines with very high specificity, effectively filtering out chemical noise from other co-eluting compounds.[10] For derivatized acylcarnitines, the product ions will be different. For example, 3NPH-derivatized species often show intense fragments at m/z 220, 145, and 84.[7] It is crucial to optimize collision energy for each specific MRM transition to achieve the best signal intensity.
Experimental Protocols
Protocol 1: Protein Precipitation of Plasma Samples
This protocol provides a basic method for extracting acylcarnitines and removing the bulk of proteins.
-
Preparation: Prepare a precipitation solvent of 80:20 Methanol:Water containing your suite of stable isotope-labeled internal standards at a known concentration. Chill this solvent at -20°C for at least 30 minutes.
-
Sample Aliquoting: In a microcentrifuge tube, add 50 µL of plasma or serum.
-
Precipitation: Add 200 µL of the cold precipitation solvent (a 4:1 ratio) to the plasma.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to maximize protein precipitation.
-
Centrifugation: Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C.[7]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate, being careful not to disturb the protein pellet.
-
Analysis: The sample is now ready for direct injection or can be evaporated and reconstituted in a mobile-phase compatible solvent.
Protocol 2: Butylation Derivatization for Enhanced Sensitivity
This protocol is adapted from established methods to increase the signal intensity and chromatographic retention of acylcarnitines.[1]
-
Sample Drying: Start with the dried extract obtained after protein precipitation and evaporation.
-
Reagent Preparation: Prepare the butanolic-HCl reagent by adding acetyl chloride dropwise to n-butanol in a 5% v/v ratio (e.g., 1 mL acetyl chloride to 19 mL n-butanol). Caution: This reaction is exothermic and should be performed slowly in a fume hood and on ice.
-
Derivatization Reaction: Add 100 µL of the butanolic-HCl reagent to each dried sample.
-
Incubation: Seal the tubes or plate and incubate at 60°C for 20 minutes.[1]
-
Evaporation: After incubation, evaporate the reagent to dryness under a stream of nitrogen at ~40-50°C.
-
Reconstitution: Reconstitute the dried, derivatized sample in an appropriate solvent (e.g., 50:50 Methanol:Water) for LC-MS/MS analysis.
References
-
Improving the Signal-to-Noise Ratio . (2021). Chemistry LibreTexts. [Link]
-
Improvement signal to noise ratio . (2012). Chromatography Forum. [Link]
-
Signal-to-Noise Enhancement . (2022). Chemistry LibreTexts. [Link]
-
Acylcarnitine profiling by low-resolution LC-MS . (2019). PLOS One. [Link]
-
How can I increase the signal intensity and precision? (2015). ResearchGate. [Link]
-
Losing Sensitivity of LC/MS signal due to High Background? (2022). ResearchGate. [Link]
-
An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues . (2014). Journal of Lipid Research. [Link]
-
Acylcarnitine profiling by low-resolution LC-MS . (2019). ResearchGate. [Link]
-
Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry . (2019). Analytical Chemistry. [Link]
-
Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” . (2014). NIH Public Access. [Link]
-
Simultaneous Analysis of Amino Acids and Acylcarnitines in Dried Blood Spots . (2010). Agilent. [Link]
-
High sensitivity quantification of acylcarnitines using the SCIEX 7500 system . (n.d.). SCIEX. [Link]
-
A quantitative method for acylcarnitines and amino acids using high resolution chromatography and tandem mass spectrometry in newborn screening dried blood spot analysis . (2015). ResearchGate. [Link]
-
Solid-phase extraction technique for gas-chromatographic profiling of acylcarnitines . (1993). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines . (2007). Analytical Biochemistry. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry . (2005). LCGC International. [Link]
Sources
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase extraction technique for gas-chromatographic profiling of acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
Acylcarnitine Recovery with SPE: A Technical Support Guide
Welcome to the technical support center for Solid Phase Extraction (SPE) of acylcarnitines. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their sample preparation workflows and troubleshoot common issues related to acylcarnitine recovery. We will move beyond simple procedural steps to explain the underlying chemistry and provide actionable, field-proven insights to ensure your success.
Section 1: Foundational Concepts - Understanding the Analyte-Sorbent Interaction
Success in SPE begins with a fundamental understanding of your analyte's chemical properties. Acylcarnitines are a unique class of molecules with an amphipathic nature, meaning they possess both hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics. This duality is the key to designing a robust extraction method.
An acylcarnitine molecule consists of:
-
A Quaternary Ammonium Headgroup: This gives the molecule a permanent positive charge, making it highly polar and amenable to cation exchange interactions.[1]
-
A Carboxyl Group: This group can be ionized depending on the pH.
-
A Hydrocarbon Acyl Chain: The length and saturation of this chain vary, determining the molecule's overall hydrophobicity. Short-chain acylcarnitines (e.g., C2, C3) are quite polar, while long-chain species (e.g., C16, C18) are significantly non-polar.[2][3]
This structure dictates that no single SPE retention mechanism is universally perfect; the choice of sorbent must be a deliberate one based on the specific goals of the analysis.
Caption: A systematic workflow for troubleshooting low recovery in SPE by fraction analysis.
Q&A: Common Recovery Problems
Q1: My acylcarnitine recovery is poor, and I've found the analytes in the initial flow-through (load fraction). Why is this happening?
A1: This phenomenon, known as "breakthrough," indicates that the sorbent did not adequately retain your analytes during the sample loading step. Several factors could be at play:
-
Incorrect Sorbent Choice: The chosen sorbent may not provide the necessary retention mechanism. For polar, short-chain acylcarnitines, a purely reversed-phase sorbent (like C18) may not be sufficient, especially if the sample is in a solution with some organic solvent. An ion-exchange or mixed-mode sorbent is often necessary for robust retention. [4][5]* Sample Solvent Is Too Strong: If your sample is dissolved in a solvent with a high percentage of organic content, it can act as an eluting solvent during the load. This is particularly problematic for reversed-phase sorbents. The goal is to have your sample in a "weak" solvent that promotes binding to the sorbent.
-
Incorrect Sample pH: For ion-exchange sorbents, pH is critical. Acylcarnitines have a permanent positive charge, but the sorbent's charge may be pH-dependent (e.g., weak cation exchange). You must ensure the pH of your sample maintains the correct charge state on both the analyte and the sorbent to facilitate the electrostatic interaction. [6][4][7]* High Flow Rate: Loading the sample too quickly can prevent sufficient interaction time between the analytes and the sorbent, leading to breakthrough. [8]This is especially true for ion-exchange mechanisms, which can be slower than hydrophobic interactions. [4]Consider including a "soak" step where the flow is stopped for a minute after loading. [4]* Sorbent Overload: Every SPE cartridge has a finite capacity. If the total mass of your analytes and matrix components exceeds this capacity, analytes that bind later will pass through unretained. [8]As a rule of thumb, the total mass of retained solutes should not exceed ~5% of the sorbent bed weight for silica-based sorbents. [9] Q2: I'm losing my acylcarnitines during the wash step. What's wrong?
A2: This suggests your wash solvent is too strong, prematurely eluting your analytes of interest before the final elution step. [6][8]
-
For Reversed-Phase Sorbents: Your wash solvent likely has too high a percentage of organic solvent. The goal of the wash is to remove more weakly-bound interferences. Reduce the organic content of your wash solvent or switch to a weaker organic solvent.
-
For Ion-Exchange Sorbents: The pH or ionic strength of your wash solvent might be disrupting the electrostatic interaction. Ensure the pH of the wash solution is maintained to keep the analyte and sorbent charged.
Q3: My acylcarnitines are not in the load or wash fractions, but I'm still getting low recovery in my final elution. Where are they?
A3: This is a classic case of the analyte being too strongly retained on the sorbent. [8]To solve this, you need a stronger elution solvent.
-
Increase Elution Solvent Strength:
-
For Reversed-Phase: Increase the percentage of the organic solvent in your elution mix.
-
For Ion-Exchange: The key is to disrupt the electrostatic interaction. This is typically done by using an elution solvent with a pH that neutralizes either the sorbent or the analyte. [10]For acylcarnitines on a cation exchanger, this often involves making the eluent basic (e.g., with ammonium hydroxide in methanol) to neutralize the sorbent sites.
-
-
Try a Different Elution Solvent: Some solvents have stronger elution properties. If acetonitrile isn't working, try methanol or isopropanol.
-
Use a Less Retentive Sorbent: If you still cannot elute your analytes, especially long-chain acylcarnitines from a C18 sorbent, the interaction may be too strong. Consider switching to a less retentive sorbent, like C8 or a phenyl phase. [8] Q4: I'm seeing differential recovery. My short-chain acylcarnitine recovery is good, but my long-chain recovery is poor (or vice-versa). How do I fix this?
A4: This is a common issue due to the wide polarity range of acylcarnitines. A method optimized for one extreme may fail for the other.
-
If Long-Chain Recovery is Low: They may be too strongly retained. Use a stronger elution solvent or a less retentive reversed-phase sorbent (C8 instead of C18). Long-chain acylcarnitines can also be lost due to hydrolysis if samples are stored improperly (e.g., at room temperature). [7][11]* If Short-Chain Recovery is Low: They are likely breaking through during the load step due to insufficient retention. A purely reversed-phase method is often inadequate for these polar analytes. The solution is to use a sorbent with an ion-exchange mechanism (strong cation exchange or mixed-mode) to retain the charged headgroup. [12][13]
Section 3: Sorbent Selection FAQs
Q5: What is the best all-around sorbent for acylcarnitines: Reversed-Phase, Cation-Exchange, or Mixed-Mode?
A5: For analyzing the full profile of short-, medium-, and long-chain acylcarnitines, a mixed-mode strong cation-exchange/reversed-phase (MCX) sorbent is frequently the most robust and reliable choice. [10][13]
-
Why Mixed-Mode is Superior: It utilizes two orthogonal retention mechanisms. [10][14]You can use the strong cation-exchange function to tightly bind all acylcarnitines regardless of chain length, allowing for aggressive organic washes to remove hydrophobic interferences (like phospholipids). Then, you can use a basic organic solvent to disrupt the ionic bond and elute the clean sample. This dual mechanism provides superior cleanup and more consistent recovery across the entire polarity range compared to single-mechanism sorbents. [10][13] Q6: If I am only interested in long-chain acylcarnitines, is a C18 sorbent a good choice?
A6: Yes, a C18 (reversed-phase) sorbent can be very effective for hydrophobic, long-chain acylcarnitines. The primary retention mechanism will be the hydrophobic interaction between the long acyl chain and the C18 stationary phase. [15]However, you must ensure your sample loading conditions are aqueous enough to promote this interaction. If your sample has a high organic content, you will experience breakthrough.
Section 4: Data & Protocols
Table 1: Comparative Guide to SPE Sorbents for Acylcarnitine Analysis
| Sorbent Type | Primary Retention Mechanism(s) | Best For... | Key Considerations & Potential Pitfalls |
| Reversed-Phase (C18, C8) | Hydrophobic (van der Waals) Interactions | Medium- to long-chain acylcarnitines. | Poor retention of polar short-chain acylcarnitines. Sensitive to organic content in the sample load. May require aggressive solvents for elution of very long chains. |
| Strong Cation Exchange (SCX) | Electrostatic (Ionic) Interaction | Retaining all acylcarnitines regardless of chain length. Good for removing neutral or acidic interferences. | Elution requires disrupting the strong ionic bond, typically with a high pH or high ionic strength buffer. May not effectively remove hydrophobic interferences. |
| Mixed-Mode (MCX, RP/SCX) | Hydrophobic & Electrostatic | The entire profile of acylcarnitines (short, medium, and long). [13]Achieving the highest level of sample cleanup. | Method development can be slightly more complex due to the dual nature. Elution requires both pH control and a strong organic solvent. |
Field-Proven Protocol: Mixed-Mode SPE for Acylcarnitines in Plasma
This protocol is a robust starting point for extracting a broad range of acylcarnitines from a plasma matrix using a mixed-mode (strong cation exchange/reversed-phase) cartridge.
1. Sample Pre-treatment
-
Purpose: To precipitate proteins that would otherwise clog the SPE cartridge and to make the analytes accessible.
-
Procedure: To 100 µL of plasma, add 300 µL of ice-cold methanol containing your internal standards. Vortex for 30 seconds. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Causality: Methanol is an effective protein precipitation agent. The supernatant contains your analytes in a solvent compatible with the next step. [2] 2. Cartridge Conditioning
-
Purpose: To wet the sorbent and activate the functional groups. This is essential for reproducible interactions. [16]* Procedure: Pass 1 mL of methanol through the mixed-mode cartridge.
-
Causality: Methanol solvates both the reversed-phase (polymeric or C18) and ion-exchange components of the sorbent.
3. Cartridge Equilibration
-
Purpose: To prepare the sorbent with a solution that mimics the loading conditions, ensuring proper retention. [16]* Procedure: Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.
-
Causality: This step removes the organic conditioning solvent and prepares the sorbent for an aqueous sample load, maximizing retention for both reversed-phase and ion-exchange mechanisms.
4. Sample Loading
-
Purpose: To bind the acylcarnitines to the sorbent.
-
Procedure: Take the supernatant from Step 1 and dilute it with 600 µL of deionized water. Load the entire 1 mL volume onto the conditioned and equilibrated cartridge at a slow, steady flow rate (e.g., 1 drop/second).
-
Causality: Diluting the methanolic supernatant with water reduces the organic strength, which is critical to ensure strong binding of the analytes to the reversed-phase portion of the sorbent. The acidic nature of most biological samples ensures the acylcarnitines are positively charged for the cation exchange interaction.
5. Wash Step
-
Purpose: To remove weakly bound, undesired matrix components.
-
Procedure:
-
Wash 1: Pass 1 mL of 2% formic acid in water.
-
Wash 2: Pass 1 mL of methanol.
-
-
Causality: The acidic aqueous wash removes polar interferences. The subsequent 100% methanol wash is a key advantage of mixed-mode SPE; it removes many hydrophobic interferences (like lipids) that would co-elute in a pure reversed-phase method. The acylcarnitines remain bound due to the strong electrostatic interaction. [10] 6. Elution
-
Purpose: To disrupt the sorbent-analyte interaction and collect the purified acylcarnitines.
-
Procedure: Elute the acylcarnitines with 1 mL of 5% ammonium hydroxide in methanol. Collect the eluate.
-
Causality: The ammonium hydroxide creates a basic environment, which neutralizes the charge on the strong cation exchanger's sulfonic acid groups. This breaks the strong electrostatic bond, releasing the acylcarnitines. The methanol simultaneously disrupts any remaining hydrophobic interactions, ensuring complete elution of all chain lengths. [10] 7. Final Processing
-
Purpose: To prepare the sample for LC-MS/MS analysis.
-
Procedure: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase of your chromatography method.
References
- Benchchem. Troubleshooting low recovery of oleoylcarnitine in sample preparation.
- ResearchGate. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction | Request PDF.
- National Institutes of Health (NIH). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”.
- PSE Community.org. Evaluation of a Resorcinarene-Based Sorbent as a Solid-Phase Extraction Material for the Enrichment of L-Carnitine from Aqueous.
- PubMed. Quantification of Plasma Carnitine and Acylcarnitines by High-Performance Liquid Chromatography-Tandem Mass Spectrometry Using Online Solid-Phase Extraction.
- YouTube. How to Fix Low Recovery in Solid Phase Extraction | SPE Tip.
- Phenomenex. Sample Prep Tech Tip: Low Recovery- SPE Method.
- Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.
- PubMed. Separation of carnitine and acylcarnitines in biological samples: a review.
- WelchLab. Troubleshooting Low Recovery Rates in Chromatographic Analysis.
- LCGC International. Solving Recovery Problems in SPE.
- National Institutes of Health (NIH). Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue.
- Agilent. SPE Method Development Tips and Tricks.
- Hawach. The Reason of Poor Sample Recovery When Using SPE.
- bevital. Review: Mass Spectrometric Analysis of L-carnitine and its Esters.
- Blogs - News. How To Choose The Right SPE Sorbent For Your Application?.
- LCGC International. Understanding and Improving Solid-Phase Extraction.
- PubMed. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency.
Sources
- 1. Separation of carnitine and acylcarnitines in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bevital.no [bevital.no]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. specartridge.com [specartridge.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 11. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How To Choose The Right SPE Sorbent For Your Application? - Blogs - News [alwsci.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Strategies for Minimizing Isotopic Cross-Contamination in Labeling Experiments
Welcome to the Technical Support Center for stable isotope labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing isotopic cross-contamination. As a Senior Application Scientist, my goal is to equip you with the knowledge to design robust experiments, troubleshoot common issues, and ensure the highest data integrity.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contamination and why is it a concern?
Isotopic cross-contamination refers to the unwanted presence of an isotopic label in a sample that should be unlabeled, or the incorrect ratio of isotopic labels in a sample. This can lead to significant errors in quantification, potentially causing misinterpretation of results. For example, in a proteomics experiment, it could lead to the incorrect calculation of protein abundance ratios between different experimental conditions.[1][2]
Q2: What are the primary sources of isotopic cross-contamination?
The main sources can be broadly categorized into three areas:
-
Biological Cross-Contamination: This includes phenomena like metabolic cross-feeding, where one cell population releases labeled metabolites that are then taken up by another.[3][4]
-
Sample Preparation-Induced Contamination: This can occur during cell harvesting, protein extraction, and digestion. For example, residual unlabeled amino acids in supplements can lead to incomplete labeling.[5]
-
Instrumental Carryover: This is a significant source where analyte residues from a previous sample injection persist in the LC-MS system and contaminate the subsequent analysis.[6][7][8]
Q3: How can I prevent metabolic cross-feeding in my cell culture experiments?
Preventing metabolic cross-feeding requires careful experimental design. Consider co-culturing different cell populations only when necessary. If co-culture is essential, using a system with a physical barrier that allows for the exchange of media but not direct cell-to-cell contact can be beneficial.[9][10] Additionally, understanding the metabolic pathways of your cell lines can help in choosing appropriate labeling strategies that are less susceptible to cross-feeding.[11]
Q4: What is the acceptable level of carryover in an LC-MS system?
Ideally, there should be virtually no carryover.[12] However, in practice, a carryover of less than 0.1% is often considered acceptable for many applications. For highly sensitive quantitative assays, the goal should be to reduce carryover to below 0.05%.[8] It is crucial to assess carryover by running blank injections after a high-concentration sample.[6][13]
Q5: Can my choice of stable isotope affect cross-contamination?
Yes. While stable isotopes are chemically similar, there can be subtle differences. For instance, deuterium (²H) labels can sometimes be lost during fatty acid desaturation, and deuterium exchange can occur in protic solutions, which could be misinterpreted as cross-contamination.[14] Carbon-13 (¹³C) is often preferred due to its stability.[14]
Troubleshooting Guides
Issue 1: Incomplete Labeling in SILAC Experiments
Q: I've performed a SILAC experiment, but my mass spectrometry data shows a significant population of unlabeled or partially labeled peptides in my "heavy" sample. What could be the cause and how do I fix it?
A: Incomplete labeling is a common issue in SILAC that can severely compromise quantitative accuracy.[5][15] The presence of "light" peptides in your heavy-labeled sample will artificially lower the heavy/light ratio.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Preventative Measures |
| Insufficient Cell Doublings | Cells require a sufficient number of divisions (typically 5-6) to fully incorporate the heavy amino acids and dilute out the pre-existing light proteins.[5] | Protocol: Ensure cells undergo at least 5-6 doublings in the SILAC medium. Verification: Before starting the main experiment, perform a QC check by running a small sample of the heavy-labeled cell lysate on the mass spectrometer to confirm >99% label incorporation.[16] |
| Contamination from Unlabeled Amino Acids | Standard cell culture media supplements, like fetal bovine serum (FBS), contain unlabeled amino acids that compete with the heavy-labeled ones.[5] | Solution: Use dialyzed FBS, which has had small molecules like amino acids removed. Ensure all media components are free of unlabeled arginine and lysine. |
| Arginine-to-Proline Conversion | Some cell lines can enzymatically convert arginine to proline. If you are using heavy-labeled arginine, this can result in the production of heavy-labeled proline, leading to quantification errors.[15] | Solution: Test your cell line for this metabolic activity. If it's an issue, consider using a SILAC kit that includes heavy-labeled proline or use a different labeling strategy. |
| Metabolic Cross-Feeding | If you are co-culturing light and heavy-labeled cells, the light-labeled cells may release unlabeled amino acids that are then taken up by the heavy-labeled cells.[4] | Solution: Avoid co-culturing if possible. If required, use a trans-well system to separate the cell populations while allowing media exchange.[9] |
Issue 2: Unexpected Peaks in Blank Injections (Instrument Carryover)
Q: After running a high-concentration labeled sample, I see its signature peaks in my subsequent blank runs. How do I identify the source of this carryover and eliminate it?
A: This is a classic case of instrument carryover, where analytes from a previous injection stick to components of the LC-MS system and elute in later runs.[6][7] Differentiating this from system contamination is the first critical step.
Experimental Protocol: Distinguishing Carryover from Contamination [13]
-
Inject a "Pre-Blank" : This is a blank solvent run before any of your experimental samples. It should be completely clean.
-
Inject a High-Concentration Standard : Run a concentrated sample of your labeled analyte.
-
Inject a Series of "Post-Blanks" : Immediately following the high-concentration standard, inject at least three consecutive blank samples.
Analysis:
-
Carryover: The peak of interest appears in the first Post-Blank and its intensity systematically decreases in the subsequent blanks.
-
Contamination: The extraneous peak appears at a similar level in all blanks, including the Pre-Blank. This points to a contaminated solvent, mobile phase, or a persistently dirty system component.[13]
Sources of Carryover and Mitigation Strategies:
| Component | Cause | Solution |
| Autosampler/Injector | Residue on the needle, sample loop, or injection valve. Worn rotor seals can create pockets that trap analytes.[7] | Cleaning: Implement rigorous needle and loop washing protocols between injections. Use a "strong" wash solvent that is effective at solubilizing your analyte. Consider a wash solution containing an organic solvent like trifluoroethanol for stubborn peptides.[12] Maintenance: Regularly inspect and replace worn rotor seals and other consumable parts of the autosampler.[7] |
| LC Column | Strong binding of analytes to the stationary phase.[6] | Method Development: Optimize the mobile phase gradient to ensure all analytes are eluted. Incorporate a high-organic wash step at the end of each run. Column Choice: Select a column with a stationary phase that has lower retention for your analytes of interest.[6] |
| MS Ion Source | Contamination of the spray shield, capillary, or sampling cone.[17][18] | Cleaning Protocol: Regularly clean the ion source components according to the manufacturer's guidelines. This may involve sonication in appropriate solvents (e.g., methanol for organic buildup) and gentle polishing with fine-grit abrasive cloths for metal parts.[17][18][19] |
Issue 3: Co-eluting Interferences in Isobaric Tagging (TMT, iTRAQ)
Q: My quantitative data from an iTRAQ/TMT experiment shows ratio compression, where the fold-changes appear smaller than expected. What's causing this and how can I improve accuracy?
A: This is a well-documented artifact in isobaric tagging experiments, often caused by the co-isolation and co-fragmentation of an interfering peptide along with the target peptide.[20][21] When the isolation window of the mass spectrometer is not narrow enough, other peptides with a similar mass-to-charge ratio are fragmented along with your peptide of interest. This leads to contamination of the reporter ion signals, skewing the quantitative ratios toward 1:1.
Strategies to Mitigate Co-fragmentation Interference:
-
Increase Chromatographic Resolution:
-
Rationale: Better separation of peptides during the liquid chromatography step means fewer peptides will co-elute and enter the mass spectrometer at the same time.
-
Action: Use longer columns, shallower gradients, or alternative chromatography techniques (e.g., high pH reversed-phase fractionation) prior to LC-MS/MS analysis.
-
-
Use a Narrower Isolation Window:
-
Rationale: A smaller isolation window in the mass spectrometer will select a more specific m/z range, reducing the chances of co-isolating interfering ions.
-
Action: If your instrument allows, reduce the isolation window width. Be aware that this may lead to a slight decrease in sensitivity.
-
-
Implement Advanced MS Acquisition Methods:
-
MS3-based Methods: Some instruments can perform an additional fragmentation step (MS3). This involves isolating the most intense fragment ions from the initial MS2 scan and fragmenting them again to generate the reporter ions. This method effectively filters out the interfering signals.[20]
-
Ion Mobility Spectrometry: Techniques like High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) can separate ions based on their shape and size before they enter the mass spectrometer, reducing the complexity of the spectra and minimizing interference.[22]
-
-
Data Analysis and Filtering:
-
Purity Filtering: Some software packages can estimate the purity of the isolation window for each peptide identification. You can then filter out identifications from highly contaminated spectra. A common recommendation is to only use peptides with at least 50% precursor purity.[23]
-
References
-
MS Tip: Mass Spectrometer Source Cleaning Procedures - Scientific Instrument Services. [Link]
-
What Is Carryover In LC-MS And How Do You Prevent It? - Chemistry For Everyone. [Link]
-
Preventing Carryover of Peptides and Proteins in Nano LC-MS Separations | Analytical Chemistry - ACS Publications. [Link]
-
Metabolic heterogeneity and cross-feeding in bacterial multicellular systems - PMC. [Link]
-
How HPLC-MS Prevents Carryover In Sticky Analyte Methods? - Patsnap Eureka. [Link]
-
Mass Spec Source Cleaning Procedures, J. Manura - Scientific Instrument Services. [Link]
-
SILAC Quantitation | UT Southwestern Proteomics Core. [Link]
-
Different approaches for stable isotope based labeling experiments... - ResearchGate. [Link]
-
How to Clean the Spray Unit on a Shimadzu Mass Spectrometer - YouTube. [Link]
-
Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio. [Link]
-
Extracellular Metabolism Sets the Table for Microbial Cross-Feeding | Microbiology and Molecular Biology Reviews - ASM Journals. [Link]
-
Stable Isotope Labeling in Omics Research: Techniques and Applications. [Link]
-
Quantitative Comparison of Proteomes Using SILAC - PMC - NIH. [Link]
-
What is the best way to clean the electrophoresis apparatus in order to proceed with mass spectrometry? | ResearchGate. [Link]
-
Easy Maintenance of Your Mass Spectrometer with VacShield - YouTube. [Link]
-
Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - NIH. [Link]
-
Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC - NIH. [Link]
-
Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed. [Link]
-
SILAC for Improved Mass Spectrometry & Quantitative Proteomics - G-Biosciences. [Link]
-
Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC - PubMed Central. [Link]
-
Cross-feeding in the stable cycle of the coculture in weak... - ResearchGate. [Link]
-
Metabolic Modeling and Bidirectional Culturing of Two Gut Microbes Reveal Cross-Feeding Interactions and Protective Effects on Intestinal Cells | mSystems - ASM Journals. [Link]
-
(PDF) Metabolic Modeling and Bidirectional Culturing of Two Gut Microbes Reveal Cross-Feeding Interactions and Protective Effects on Intestinal Cells - ResearchGate. [Link]
-
Design and Application of Super-SILAC for Proteome Quantification. [Link]
-
Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC - NIH. [Link]
-
59 questions with answers in ISOTOPE LABELING | Scientific method - ResearchGate. [Link]
-
Progress and Pitfalls of Using Isobaric Mass Tags for Proteome Profiling - EPFL. [Link]
-
Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PubMed Central. [Link]
-
Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - ResearchGate. [Link]
-
(PDF) Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - ResearchGate. [Link]
-
Isotope Labeling in Metabolomics and Fluxomics, Charles Evans - YouTube. [Link]
-
Comparison of full versus partial metabolic labeling for quantitative proteomics analysis in Arabidopsis thaliana - PubMed. [Link]
-
Progress and Pitfalls of Using Isobaric Mass Tags for Proteome Profiling - ResearchGate. [Link]
-
Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC - PubMed Central. [Link]
-
Isotopic labeling - Wikipedia. [Link]
-
Improving Quantitative Accuracy and Precision of Isobaric Labeling Strategies for Quantitative Proteomics Using Multistage (MS3) Mass Spectrometry | American Laboratory. [Link]
-
Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC - PubMed Central. [Link]
-
Quantitative proteomics - Wikipedia. [Link]
-
Progress and pitfalls of using isobaric mass tags for proteome profiling - PubMed. [Link]
-
Isobaric labeling - Wikipedia. [Link]
-
Quality control of imbalanced mass spectra from isotopic labeling experiments - PMC. [Link]
-
(PDF) Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - ResearchGate. [Link]
-
Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems - SCIEX. [Link]
-
Chemical isotope labeling for quantitative proteomics - PMC - NIH. [Link]
Sources
- 1. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic heterogeneity and cross-feeding in bacterial multicellular systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. How HPLC-MS Prevents Carryover In Sticky Analyte Methods? [eureka.patsnap.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SILAC Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]
- 17. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 18. youtube.com [youtube.com]
- 19. Article - Mass Spec Source Cleaning Procedures, J. Manura [sisweb.com]
- 20. americanlaboratory.com [americanlaboratory.com]
- 21. Progress and pitfalls of using isobaric mass tags for proteome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. epfl.ch [epfl.ch]
- 23. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a Quantitative LC-MS Method for Fatty acid Oxidation Biomarkers
In the landscape of metabolic research and drug development, the precise measurement of fatty acid oxidation (FAO) biomarkers is paramount. Dysregulation of FAO is implicated in a host of diseases, including inherited metabolic disorders, cardiovascular disease, and non-alcoholic fatty liver disease (NAFLD). Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for the quantitative analysis of key FAO biomarkers, such as acylcarnitines, due to its high sensitivity, specificity, and multiplexing capabilities.
This guide provides a comprehensive framework for the validation of a quantitative LC-MS method for FAO biomarkers, grounded in established regulatory principles and field-proven insights. We will dissect the critical stages of method development and validation, from sample preparation to data analysis, and compare common approaches to empower researchers to build robust and reliable assays.
The Central Role of Acylcarnitines in Fatty Acid Oxidation
Fatty acid oxidation is a multi-step mitochondrial process that breaks down fatty acids to produce energy. Acylcarnitines are esterified forms of carnitine that facilitate the transport of long-chain fatty acids across the mitochondrial membrane, a rate-limiting step in FAO. The accumulation of specific acylcarnitine species can, therefore, serve as a direct indicator of enzymatic deficiencies or disruptions within this pathway.
Figure 1: Simplified workflow of mitochondrial fatty acid β-oxidation.
Method Validation: A Pillar of Trustworthy Data
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For quantitative LC-MS assays, this involves a series of experiments to assess performance characteristics such as selectivity, linearity, accuracy, precision, and stability. The US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published comprehensive guidelines that provide a framework for bioanalytical method validation.
Core Validation Parameters
| Parameter | Objective | Typical Acceptance Criteria |
| Selectivity | To demonstrate that the method can differentiate the analytes of interest from endogenous matrix components and other potential interferences. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity & Range | To establish the concentration range over which the assay is accurate and precise. | Correlation coefficient (r²) > 0.99. |
| Accuracy & Precision | To determine the closeness of the measured concentrations to the true values and the degree of scatter in the data. | Within-run and between-run precision (%CV) ≤ 15% (20% at LLOQ); Accuracy (%RE) within ±15% (±20% at LLOQ). |
| Matrix Effect | To assess the influence of matrix components on the ionization of the analyte. | Matrix factor should be consistent across different lots of matrix. |
| Recovery | To evaluate the efficiency of the extraction procedure. | Recovery should be consistent and reproducible. |
| Stability | To determine the stability of the analytes in the biological matrix under various storage and handling conditions. | Analyte concentration should remain within ±15% of the initial concentration. |
A Comparative Look at LC-MS Methodologies
The choice of LC-MS methodology can significantly impact the performance and throughput of an FAO biomarker assay. Here, we compare two common approaches: traditional reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC).
| Parameter | Reversed-Phase LC (RPLC) | Hydrophilic Interaction LC (HILIC) |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., silica, amide) |
| Mobile Phase | High aqueous content initially, gradient to high organic | High organic content initially, gradient to higher aqueous |
| Analyte Elution | Polar compounds elute first | Non-polar compounds elute first |
| Advantages for Acylcarnitines | Good separation of long-chain species. | Better retention of short-chain, polar acylcarnitines. |
| Disadvantages | Poor retention of very polar, short-chain acylcarnitines. | Can be more susceptible to matrix effects. |
Experimental Workflow for Method Validation
The following section outlines a detailed, step-by-step protocol for the validation of a quantitative LC-MS method for acylcarnitines in human plasma.
Figure 2: A typical experimental workflow for LC-MS/MS analysis of acylcarnitines.
Step-by-Step Protocol
1. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare stock solutions of each acylcarnitine standard in a suitable solvent (e.g., methanol).
-
Serially dilute the stock solutions to create calibration standards at a minimum of six different concentration levels.
-
Prepare quality control (QC) samples at low, medium, and high concentrations by spiking known amounts of the analytes into a pooled plasma matrix.
2. Sample Preparation:
-
To 50 µL of plasma sample, calibrator, or QC, add 200 µL of ice-cold acetonitrile containing a mixture of stable isotope-labeled internal standards (e.g., d3-acetylcarnitine, d3-propionylcarnitine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start at 95% B, hold for 1 minute, decrease to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
For each acylcarnitine, monitor the precursor-to-product ion transition (e.g., for acetylcarnitine: m/z 204.1 -> 85.1).
-
4. Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Use a linear regression model with a 1/x² weighting to fit the calibration curve.
-
Determine the concentrations of the analytes in the QC samples and unknown samples from the calibration curve.
Conclusion
The validation of a quantitative LC-MS method for fatty acid oxidation biomarkers is a rigorous but essential process for ensuring data quality and reliability. By carefully considering the principles of selectivity, linearity, accuracy, precision, and stability, and by choosing the appropriate analytical methodology, researchers can develop robust assays that provide valuable insights into the complex world of cellular metabolism. The framework and protocols presented in this guide offer a starting point for the development and validation of high-quality LC-MS methods for FAO research.
References
The Analytical Edge: A Comparative Guide to Palmitoyl-L-carnitine-d3 and 13C-Palmitoyl-L-carnitine as Internal Standards
< <
In the precise world of quantitative bioanalysis by mass spectrometry, the choice of an internal standard (IS) is a critical decision that profoundly impacts data accuracy and reliability. For the quantification of Palmitoyl-L-carnitine, a key long-chain acylcarnitine involved in fatty acid metabolism, stable isotope-labeled (SIL) internal standards are the undisputed gold standard.[1] They offer the closest possible physicochemical mimicry of the endogenous analyte, enabling robust correction for variability during sample preparation and analysis.
This guide provides an in-depth, head-to-head comparison of two commonly employed SIL internal standards for Palmitoyl-L-carnitine: the deuterium-labeled Palmitoyl-L-carnitine-d3 and the carbon-13-labeled 13C-Palmitoyl-L-carnitine. We will explore the nuanced yet significant differences between these two standards, supported by experimental workflows and data, to empower researchers, scientists, and drug development professionals in selecting the optimal IS for their specific applications. The insights provided herein are particularly relevant for metabolic research, including the study of fatty acid oxidation disorders, where accurate quantification of acylcarnitines is paramount.[2][3]
Core Principles: Why the Isotope Matters
The fundamental advantage of a SIL internal standard is its ability to co-behave with the analyte of interest throughout the entire analytical process, from extraction to detection.[1] However, the specific isotope used for labeling—deuterium (²H or D) versus carbon-13 (¹³C)—can introduce subtle but impactful physicochemical differences.
Deuterium-Labeled Standards (e.g., Palmitoyl-L-carnitine-d3): Deuterium labeling involves replacing one or more hydrogen atoms with its heavier isotope.[4] While cost-effective and widely available, this substitution can sometimes lead to what is known as the "isotope effect."[4] The carbon-deuterium (C-D) bond is slightly stronger and less polar than the carbon-hydrogen (C-H) bond. This can occasionally result in a slight chromatographic shift, causing the deuterated standard to elute at a slightly different time than the native analyte.[5][6] If this shift occurs in a region of variable matrix effects, it can compromise the accuracy of quantification.[7] Furthermore, there is a potential, albeit often low, risk of back-exchange of deuterium with hydrogen from the surrounding matrix or solvent, especially if the label is in a chemically labile position.[5][8]
Carbon-13-Labeled Standards (e.g., 13C-Palmitoyl-L-carnitine): Carbon-13 labeling involves replacing one or more carbon atoms with the heavier ¹³C isotope. This approach is generally considered the "gold standard" among SIL IS.[9] The physicochemical differences between ¹²C and ¹³C are negligible, meaning that ¹³C-labeled standards typically co-elute perfectly with their native counterparts.[5][9] This perfect co-elution ensures that both the analyte and the IS experience identical matrix effects, leading to more accurate and precise quantification.[1] The carbon-13 label is also exceptionally stable and not susceptible to back-exchange.[5][8] The primary drawback of ¹³C-labeled standards is often their higher cost and potentially more limited commercial availability compared to their deuterated counterparts.[8][9]
Head-to-Head Comparison: Key Performance Parameters
To provide a clear comparison, the following table summarizes the key performance characteristics of Palmitoyl-L-carnitine-d3 and 13C-Palmitoyl-L-carnitine as internal standards.
| Parameter | Palmitoyl-L-carnitine-d3 | 13C-Palmitoyl-L-carnitine | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift.[5][6][10] | Typically exhibits perfect co-elution.[5][9] | Perfect co-elution is crucial for accurate compensation of matrix effects. A shift can lead to differential ion suppression or enhancement.[7] |
| Isotopic Stability | Risk of back-exchange in certain conditions, though generally stable when label is on a non-exchangeable position.[5][8] | Highly stable with no risk of back-exchange.[5][8] | Label instability can compromise the integrity of the IS concentration, leading to inaccurate quantification. |
| Mass Difference | +3 Da (typically on the N-methyl group).[11][12][13][14] | Variable depending on the number of ¹³C atoms incorporated. | A mass difference of at least 3 Da is generally recommended to avoid isotopic crosstalk. |
| Potential for Isotopic Crosstalk | Low, but the M+1 and M+2 isotopic peaks of the analyte should be considered. | Very low, especially with a larger mass difference. | Inadequate mass separation can lead to interference between the analyte and IS signals. |
| Cost & Availability | Generally more cost-effective and widely available.[8][9] | Typically more expensive and may have more limited availability.[9] | Budgetary and supply chain considerations are practical factors in method development. |
Experimental Workflow for Performance Evaluation
To empirically assess the performance of these two internal standards, a robust validation experiment is essential. The following workflow outlines a comprehensive approach to compare Palmitoyl-L-carnitine-d3 and 13C-Palmitoyl-L-carnitine in a relevant biological matrix, such as human plasma. This workflow is designed to adhere to the principles of bioanalytical method validation as outlined by regulatory bodies like the FDA.[15][16][17][18]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mitochondrial Fatty Acid β-Oxidation Disorders: From Disease to Lipidomic Studies—A Critical Review | MDPI [mdpi.com]
- 3. isotope.com [isotope.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ukisotope.com [ukisotope.com]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. isotope.com [isotope.com]
- 14. Palmitoyl-L-carnitine-d3 Hydrochloride | LGC Standards [lgcstandards.com]
- 15. fda.gov [fda.gov]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Assessing the Isotopic Purity of Palmitoyl-L-carnitine-d3 Hydrochloride
For researchers, scientists, and professionals in drug development, the isotopic purity of a labeled compound is not a mere specification—it is the bedrock of reliable and reproducible quantitative analysis. Palmitoyl-L-carnitine-d3 Hydrochloride, a critical internal standard in metabolomics and drug metabolism studies, is no exception. Its efficacy in correcting for variability in sample preparation and instrument response hinges directly on its isotopic purity. This guide provides an in-depth, objective comparison of the methodologies used to assess the isotopic purity of Palmitoyl-L-carnitine-d3 Hydrochloride, supported by experimental protocols and data interpretation strategies.
The Imperative of Isotopic Purity
In quantitative mass spectrometry, an ideal stable isotope-labeled (SIL) internal standard should be chemically identical to the analyte but with a distinct mass. However, the presence of unlabeled analyte (d0) or partially labeled isotopologues within the SIL standard can introduce significant analytical errors. High isotopic purity ensures minimal interference with the analyte signal, leading to accurate and precise quantification.
Analytical Techniques for Isotopic Purity Assessment: A Comparative Overview
The two gold-standard techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers unique advantages and, when used in concert, they provide a comprehensive characterization of the isotopic enrichment and distribution.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the distribution of isotopologues in a deuterated standard. By precisely measuring the mass-to-charge ratio (m/z) of the ions, HRMS can resolve the signals from the desired deuterated species (d3) and any contaminating lower-labeled (d1, d2) or unlabeled (d0) forms.
Causality Behind Experimental Choices: The choice of a high-resolution instrument, such as a time-of-flight (TOF) or Orbitrap mass analyzer, is critical. These instruments provide the necessary mass accuracy and resolution to distinguish between isotopologues that differ by only a single deuterium atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR, particularly Proton (¹H) and Deuterium (²H) NMR, offers a robust method for determining isotopic enrichment. ¹H NMR can quantify the residual, non-deuterated protons in the molecule, while ²H NMR directly measures the deuterated sites.
Causality Behind Experimental Choices: While ¹H NMR is highly sensitive, for highly deuterated compounds (>98 atom % D), the residual proton signals can be very weak, making accurate quantification challenging. In such cases, ²H NMR becomes the preferred method as it directly probes the deuterium nuclei, providing a more accurate measure of enrichment.
Comparative Analysis of Commercial Palmitoyl-L-carnitine-d3 Hydrochloride Standards
The isotopic purity of commercially available Palmitoyl-L-carnitine-d3 Hydrochloride can vary between suppliers and even between different lots from the same supplier. Below is a summary of the stated isotopic purity from several commercial sources. It is crucial to note that for a direct comparison, these standards should be evaluated under identical experimental conditions.
| Supplier | Product Number | Stated Isotopic Purity | Chemical Purity |
| Supplier A | Example-123 | ≥99% deuterated forms (d1-d3) | ≥98% |
| Supplier B | Example-456 | 99 atom % D | 98% (CP) |
| Supplier C | Example-789 | ≥99% deuterated forms (d1-d3) | Not Specified |
| Supplier D | Example-012 | 98% | Not Specified |
This table is for illustrative purposes and is based on publicly available information from various suppliers. For the most accurate and up-to-date information, please refer to the supplier's Certificate of Analysis.
Experimental Protocols
The following are detailed, step-by-step methodologies for assessing the isotopic purity of Palmitoyl-L-carnitine-d3 Hydrochloride using both mass spectrometry and NMR spectroscopy.
Mass Spectrometry Workflow for Isotopic Purity Assessment
A Senior Application Scientist’s Guide to Cross-Validation of GC-MS and LC-MS Methods for Fatty Acid Profiling
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative and qualitative profiling of fatty acids. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles, experimental workflows, and performance characteristics of each platform. We will explore the causality behind critical experimental choices and provide the data necessary to select the optimal method for your specific analytical needs, grounded in the principles of rigorous bioanalytical method validation.
The Analytical Imperative: Why Method Choice Matters in Fatty Acid Profiling
Fatty acids are not merely simple energy storage molecules; they are critical players in a vast array of biological processes, including cell membrane structure, signal transduction, and the regulation of inflammation.[1] Accurate and precise measurement of fatty acid profiles is therefore essential for research in metabolic disorders, oncology, cardiovascular disease, and nutrition.
The two most powerful and prevalent techniques for this task are GC-MS and LC-MS. While both couple a high-resolution separation technique with the sensitive and specific detection of mass spectrometry, their fundamental principles differ significantly. This divergence dictates every aspect of the analytical workflow, from sample preparation to the scope of analytes that can be measured. A cross-validation of these methods—a critical assessment of data generated by both techniques—is essential to understand their respective strengths and limitations.[2][3]
The Workhorses: A Head-to-Head Comparison of GC-MS and LC-MS
The choice between GC-MS and LC-MS hinges on the physical properties of the analytes and the desired analytical outcome. Gas chromatography is inherently limited to thermally stable and volatile compounds.[4] Since fatty acids in their native form are not sufficiently volatile, they must undergo a chemical derivatization step prior to analysis.[5][6] Conversely, liquid chromatography separates compounds in their liquid phase, making it suitable for a much wider range of molecules, including non-volatile and thermally labile species, often without the need for derivatization.[1][6]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes
GC-MS is a robust and highly sensitive technique that has long been considered the gold standard for the analysis of specific fatty acid classes.[4][5] Its high chromatographic resolution allows for the excellent separation of fatty acid methyl esters (FAMEs), including structural and geometric isomers.
The necessity of derivatization is the defining feature of the GC-MS workflow for fatty acids. This multi-step process, while well-established, adds time and potential points of analytical variability.
Caption: Workflow for Fatty Acid Profiling by GC-MS.
-
Lipid Extraction: Total lipids are extracted from the biological matrix using a standard protocol like the Folch method, which uses a chloroform:methanol solvent system.[7]
-
Saponification (for Total Fatty Acid Profile): To analyze fatty acids that are esterified within complex lipids (e.g., triglycerides, phospholipids), the lipid extract is hydrolyzed using a strong base like potassium hydroxide (KOH) in methanol.[8] This step cleaves the ester bonds, liberating the free fatty acids. For analyzing only the free fatty acid pool, this step is omitted.
-
Derivatization to FAMEs: This is the critical step for GC analysis. The extracted fatty acids are converted into their volatile methyl ester counterparts (FAMEs). A common and efficient method is heating the sample with 12-14% boron trifluoride (BF₃) in methanol.[9] This reaction is typically performed at 70-100°C for 30-60 minutes.[9][10]
-
Phase Separation and Extraction: After cooling, water and a non-polar solvent (e.g., hexane or iso-octane) are added. The FAMEs partition into the organic layer, which is then carefully collected.[8][9]
-
GC-MS Analysis: An aliquot of the organic layer containing the FAMEs is injected into the GC-MS system.
-
Separation: The FAMEs are separated on a capillary column (e.g., a polar SLB-5ms column) based on their boiling points and polarity. The oven temperature is programmed to ramp up, eluting more volatile FAMEs first.[9]
-
Detection: As compounds elute from the column, they enter the mass spectrometer, are typically ionized by Electron Ionization (EI), and detected based on their mass-to-charge ratio. Well-established spectral libraries (e.g., NIST) aid in the confident identification of FAMEs.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility and Direct Analysis
LC-MS has become a dominant platform in lipidomics due to its flexibility and ability to analyze a wide range of lipid classes in their native form.[1][11] For fatty acid analysis, its most significant advantage is the ability to circumvent the need for chemical derivatization, simplifying sample preparation and reducing potential sources of error.[12][13][14]
The LC-MS workflow is notably more direct than its GC-MS counterpart, primarily due to the omission of the derivatization step.
Caption: Workflow for Fatty Acid Profiling by LC-MS.
-
Sample Preparation: A simple protein precipitation and/or liquid-liquid extraction is often sufficient. For instance, plasma or serum samples can be treated with a solvent like acetonitrile containing 1% formic acid and an internal standard.[12] After centrifugation, the supernatant containing the fatty acids is collected for analysis.[12]
-
Saponification (for Total Fatty Acid Profile): As with the GC-MS method, if the goal is to measure total fatty acids, a hydrolysis step is required after the initial lipid extraction to free the fatty acids from their esterified forms.[15]
-
LC-MS/MS Analysis: The prepared sample is injected directly into the LC-MS/MS system.
-
Separation: Reversed-phase chromatography (e.g., using a C18 column) is commonly employed, separating fatty acids based on their hydrophobicity (chain length and degree of saturation).[15][16] A gradient elution with a mobile phase system (e.g., water/acetonitrile/isopropanol with additives like formic acid or ammonium acetate) is used to resolve the analytes.[17]
-
Detection: Electrospray ionization (ESI) in negative ion mode is typical for fatty acids, as the carboxylic acid group readily loses a proton to form the [M-H]⁻ ion.[13][18] Tandem mass spectrometry (MS/MS), often using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode, provides exceptional sensitivity and selectivity for quantitative analysis.[6][12]
-
Cross-Validation: A Quantitative and Qualitative Comparison
The reliability of any analytical method must be established through a rigorous validation process that assesses its key performance characteristics.[19] According to the FDA's Bioanalytical Method Validation (BMV) guidance, this includes evaluating parameters such as accuracy, precision, selectivity, and sensitivity.[20][21] When comparing two distinct methods like GC-MS and LC-MS, this process is known as cross-validation.[22]
| Parameter | GC-MS | LC-MS | Rationale & Causality |
| Analyte Scope | Primarily volatile or semi-volatile compounds. Excellent for FAs up to ~C22.[4][5] | Broad applicability to non-volatile and thermally labile compounds.[1][6] | GC requires analytes to be stable in the gas phase. LC operates in the liquid phase, accommodating a much wider range of molecular sizes and polarities. |
| Sample Prep | Complex & Mandatory Derivatization. Multi-step process involving extraction, hydrolysis (optional), and chemical derivatization.[5][7] | Simpler & Direct Analysis. Often requires only extraction/protein precipitation. Derivatization is not typically needed.[12][13][15] | The need to increase fatty acid volatility for GC analysis is the sole driver for the additional, time-consuming derivatization step.[23] |
| Sensitivity | High, especially with Negative Chemical Ionization (NCI), which can yield strong signals for derivatized FAs with low background noise.[8][24] | Very high, especially with tandem MS (MS/MS) using MRM mode. Can achieve pg/mL detection limits.[1][6] | Both techniques are highly sensitive. The choice of ion source and detector type (e.g., NCI for GC-MS, MRM for LC-MS/MS) is optimized to maximize signal for the target analytes. |
| Selectivity | High chromatographic resolution separates isomers. EI fragmentation patterns are highly reproducible and useful for identification via libraries.[5] | High selectivity from both chromatographic separation and MS/MS detection (precursor/product ion transitions). Can be challenged by isobaric interferences.[12][25] | LC-MS/MS derives selectivity from specific mass transitions, while GC-MS relies heavily on chromatographic separation and characteristic fragmentation patterns. |
| Throughput | Lower, due to longer sample preparation times (derivatization) and potentially longer GC run times. | Higher, due to simpler sample preparation and the advent of Ultra-High-Performance Liquid Chromatography (UHPLC) enabling rapid separations (<15 min).[15][17] | The elimination of the derivatization step significantly shortens the overall time from sample to result in the LC-MS workflow. |
| Isomer Separation | Considered superior for separating certain structural and geometric isomers (e.g., cis/trans) due to high-resolution capillary columns. | Can be challenging. Requires specialized chromatography (e.g., different column chemistries or mobile phases) to resolve isomers like ω-3 vs. ω-6.[1] | The gas-phase separation mechanism in long capillary GC columns often provides higher resolving power for closely related isomers than standard reversed-phase LC. |
| Robustness | Well-established, robust methods. Derivatization step can introduce variability if not carefully controlled.[24] | Robust, but susceptible to matrix effects (ion suppression) which must be controlled for with appropriate internal standards and sample cleanup.[17] | Matrix effects are more pronounced in ESI (LC-MS) because co-eluting compounds compete for ionization. This is less of an issue in EI (GC-MS). |
Making the Authoritative Choice: Which Method for Which Task?
The decision to use GC-MS or LC-MS is not a matter of one being universally "better," but rather which is more fit-for-purpose.
-
Choose GC-MS when:
-
Your primary goal is the routine, quantitative analysis of a well-defined panel of common fatty acids (e.g., C8-C22).
-
The excellent separation of cis/trans or positional isomers is critical to your research question.
-
You are leveraging extensive, existing FAME libraries for identification.
-
-
Choose LC-MS when:
-
You need to analyze a broad range of lipids beyond just fatty acids, including larger, intact lipids.[11][16]
-
High throughput is a priority, and you wish to minimize sample preparation complexity.
-
You are analyzing thermally unstable or very long-chain fatty acids (>C22) that are unsuitable for GC.[6]
-
Your sample volume is limited, as modern LC-MS systems offer exceptional sensitivity.[26][27]
-
Conclusion
Both GC-MS and LC-MS are powerful, reliable, and sensitive platforms for fatty acid profiling. The foundational difference lies in the requirement for derivatization in GC-MS to induce volatility—a step that is generally unnecessary for the more versatile LC-MS platform. GC-MS offers unparalleled chromatographic resolution for certain isomers, backed by decades of established methods and libraries. LC-MS provides superior flexibility, higher throughput, and a more straightforward workflow, making it the increasingly preferred method for broad-scope lipidomics. A thorough understanding of your specific analytes, sample matrix, and research objectives, guided by the principles of bioanalytical method validation, is paramount to making an informed and scientifically sound choice between these two exceptional techniques.
References
-
Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
- Vertex AI Search. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry.
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
- LIPID MAPS. Fatty Acid Mass Spectrometry Protocol.
- Vertex AI Search. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics.
-
Shimadzu. MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. Retrieved from [Link]
- IntechOpen. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview.
-
MDPI. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Retrieved from [Link]
- Creative Proteomics. Choosing the Right LC-MS Platform for Fatty Acid Analysis.
-
National Institutes of Health (NIH). (2019). Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. Retrieved from [Link]
-
ResearchGate. Steps of fatty acid profile analysis method for GC-MS. Retrieved from [Link]
-
Royal Society of Chemistry. Single-cell lipidomics: performance evaluation across four liquid chromatography mass spectrometry (LC-MS) systems. Retrieved from [Link]
- IntechOpen. Derivatization Methods in GC and GC/MS.
-
University of Surrey. (2024). Single-cell lipidomics: performance evaluation across four liquid chromatography mass spectrometry (LC-MS) systems. Retrieved from [Link]
- Charles University. Validation of chromatographic methods in pharmaceutical analysis.
-
MDPI. (2022). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Retrieved from [Link]
-
ResearchGate. (2023). LC/MS and GC/FID give different answers on fatty acid amounts for the same sample?. Retrieved from [Link]
-
PubMed. (2014). Liquid chromatography high-resolution mass spectrometry for fatty acid profiling. Retrieved from [Link]
- Journal of Chromatography B. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples.
-
Wikipedia. Cross-validation (analytical chemistry). Retrieved from [Link]
-
PharmaGuru. (2024). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
-
LCGC International. (2017). The Role of LC–MS in Lipidomics. Retrieved from [Link]
-
King's College London. (2024). Single-cell lipidomics: performance evaluation across four liquid chromatography mass spectrometry (LC-MS) systems. Retrieved from [Link]
- Chromatography Today. Ultrahigh-Performance Liquid Chromatography–Mass Spectrometry in Lipidomics.
-
Experimental & Molecular Medicine. (2017). Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research. Retrieved from [Link]
- Analytical and Bioanalytical Chemistry. (2016). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS.
-
Agilent. Targeted Lipidomics. Retrieved from [Link]
- LIPID MAPS. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry.
-
PubMed. (2024). Comprehensive determination of fatty acids in real samples without derivatization by DMU-SPME-GC methods. Retrieved from [Link]
-
MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Retrieved from [Link]
Sources
- 1. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 4. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. jfda-online.com [jfda-online.com]
- 6. GC/LC-MS Lipidomics - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. shimadzu.com [shimadzu.com]
- 13. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 16. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. mdpi.com [mdpi.com]
- 19. fda.gov [fda.gov]
- 20. resolvemass.ca [resolvemass.ca]
- 21. fda.gov [fda.gov]
- 22. pharmaguru.co [pharmaguru.co]
- 23. weber.hu [weber.hu]
- 24. lipidmaps.org [lipidmaps.org]
- 25. researchgate.net [researchgate.net]
- 26. Single-cell lipidomics: performance evaluation across four liquid chromatography mass spectrometry (LC-MS) systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 27. Research Portal [openresearch.surrey.ac.uk]
A Senior Application Scientist's Guide to Linearity, Accuracy, and Precision for Acylcarnitine LC-MS/MS Assays
For researchers, scientists, and drug development professionals, the robust quantification of acylcarnitines is paramount. These molecules are critical biomarkers for inborn errors of metabolism, mitochondrial dysfunction, and are increasingly implicated in complex diseases like metabolic syndrome and cardiovascular disease.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for acylcarnitine analysis due to its high sensitivity and specificity.[4][5] However, the reliability of any LC-MS/MS assay hinges on its rigorous validation.
This guide provides an in-depth comparison of methodologies for establishing three cornerstone validation parameters: linearity, accuracy, and precision. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to critically evaluate and compare different acylcarnitine LC-MS/MS assays.
The Critical Triad of Assay Validation: Linearity, Accuracy, and Precision
Before we dissect the experimental protocols, it is crucial to understand the interplay between these three parameters. They are not independent metrics but rather a triad that collectively defines the performance of a quantitative assay.
-
Linearity establishes the proportional relationship between the concentration of an analyte and the instrument's response over a defined range.[6][7] This is fundamental for accurate quantification across a spectrum of physiological and pathological concentrations.
-
Accuracy reflects the closeness of a measured value to the true value.[7] In the context of an LC-MS/MS assay, it demonstrates the ability to quantify the analyte without systemic error or bias.
-
Precision measures the degree of agreement among a series of individual measurements when the procedure is repeatedly applied.[7] It is a measure of random error and is typically expressed as the coefficient of variation (%CV).
The following diagram illustrates the relationship between these core validation parameters.
Caption: Interrelationship of core LC-MS/MS validation parameters.
Establishing Linearity: More Than Just a Straight Line
A linear calibration curve is the foundation of quantitative analysis.[8] For acylcarnitine assays, which often need to measure a wide dynamic range of concentrations, establishing a reliable linear range is critical.
Experimental Protocol for Linearity Assessment
-
Preparation of Calibration Standards:
-
A stock solution of the acylcarnitine standard is prepared in a suitable solvent.
-
A series of at least five to eight non-zero calibration standards are prepared by serially diluting the stock solution in the biological matrix of interest (e.g., plasma, serum).[9] This is crucial as the matrix can influence ionization and, consequently, the instrument response.[6]
-
-
Analysis:
-
The calibration standards are analyzed using the LC-MS/MS method.
-
The peak area ratio of the analyte to its stable isotope-labeled internal standard is plotted against the nominal concentration of the analyte.
-
-
Evaluation:
-
The linearity of the calibration curve is assessed by the correlation coefficient (r²) which should be ≥ 0.99.[10]
-
The calibration curve should be fitted using a linear regression model.
-
Causality in Experimental Choices:
-
Matrix-Matched Calibrators: Using the same biological matrix for calibrators as for the unknown samples is essential to compensate for matrix effects, which can cause ion suppression or enhancement and lead to inaccurate quantification.[6]
-
Stable Isotope-Labeled Internal Standards: These are the gold standard for LC-MS/MS quantification. They co-elute with the analyte and experience similar matrix effects and ionization efficiencies, thus providing the most accurate normalization.
Accuracy: Hitting the Bullseye
Accuracy ensures that the measured concentration reflects the true concentration of the acylcarnitine in the sample. It is typically assessed by analyzing quality control (QC) samples with known concentrations.
Experimental Protocol for Accuracy Assessment
-
Preparation of QC Samples:
-
QC samples are prepared at a minimum of three concentration levels: low, medium, and high.
-
These QCs should be prepared from a separate stock solution than the calibration standards to ensure an independent assessment.
-
-
Analysis:
-
Multiple replicates (typically 5-6) of each QC level are analyzed in a single run (intra-day accuracy) and across multiple days (inter-day accuracy).
-
-
Evaluation:
-
The accuracy is calculated as the percentage of the measured concentration relative to the nominal concentration.
-
According to FDA and ICH guidelines, the mean concentration should be within ±15% of the nominal value for each QC level.[8]
-
Precision: Reproducibility Matters
Precision demonstrates the consistency and reproducibility of the assay. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Experimental Protocol for Precision Assessment
-
Analysis:
-
The same set of QC samples used for accuracy assessment is analyzed.
-
-
Evaluation:
-
Intra-day precision (repeatability): The %CV is calculated for the replicates of each QC level within a single analytical run.
-
Inter-day precision (intermediate precision): The %CV is calculated for the replicates of each QC level across multiple runs on different days.
-
The following diagram outlines the workflow for assessing accuracy and precision.
Caption: Workflow for accuracy and precision validation.
Performance Comparison: A Tale of Two Assays
To illustrate the practical application of these principles, let's compare the performance of two hypothetical acylcarnitine LC-MS/MS assays: "Assay A" and "Assay B".
Table 1: Linearity Comparison
| Parameter | Assay A | Assay B | Acceptance Criteria |
| Calibration Range | 0.1 - 100 µM | 0.5 - 50 µM | Application Dependent |
| Correlation Coefficient (r²) | 0.998 | 0.995 | ≥ 0.99 |
| Regression Model | Linear | Linear | Linear |
Table 2: Accuracy and Precision Comparison
| QC Level | Nominal Conc. (µM) | Assay A | Assay B | Acceptance Criteria | ||
| Accuracy (%) | Precision (%CV) | Accuracy (%) | Precision (%CV) | |||
| Low | 0.3 | 98.7 | 4.2 | 92.5 | 12.8 | Mean: ±15% |
| Mid | 15 | 102.1 | 3.1 | 105.6 | 8.5 | %CV: ≤ 15% |
| High | 75 | 99.5 | 2.5 | 96.3 | 6.7 |
From this data, we can conclude that both assays meet the standard acceptance criteria. However, Assay A demonstrates a wider linear dynamic range, superior accuracy, and better precision, particularly at the low end of the concentration range. This would make Assay A a more robust choice for applications requiring the quantification of low-abundance acylcarnitine species.
The Challenge of Isomers in Acylcarnitine Analysis
A significant challenge in acylcarnitine analysis is the presence of isomers, which have the same mass-to-charge ratio and are therefore indistinguishable by mass spectrometry alone.[1][12][13] Chromatographic separation is essential to differentiate and accurately quantify these isomeric species.[14] When evaluating an acylcarnitine assay, it is crucial to assess its ability to resolve clinically relevant isomers.
Conclusion: A Foundation of Rigorous Validation
The reliability of an acylcarnitine LC-MS/MS assay is built upon a foundation of meticulous validation. By understanding the principles and experimental workflows for establishing linearity, accuracy, and precision, researchers can critically evaluate and select the most appropriate method for their specific needs. An assay that demonstrates a wide linear range, high accuracy, and excellent precision, coupled with the ability to resolve key isomers, will provide the trustworthy and reproducible data essential for advancing our understanding of metabolism in health and disease.
References
-
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC - NIH. (2014, November 13). Retrieved from [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5 - European Medicines Agency. (2022, July 25). Retrieved from [Link]
-
Validation of clinical LC-MS/MS methods: What you need to know - YouTube. (2018, October 16). Retrieved from [Link]
-
8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. Retrieved from [Link]
-
LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC - NIH. (2023, August 22). Retrieved from [Link]
-
Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” | Request PDF - ResearchGate. Retrieved from [Link]
-
An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - NIH. Retrieved from [Link]
-
High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. Retrieved from [Link]
-
(PDF) An LC-MS/MS method to quantify acylcarnitine species including isomeric. (2015, August 8). Retrieved from [Link]
-
How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. (2023, May 29). Retrieved from [Link]
-
Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC - NIH. Retrieved from [Link]
-
Dr. Oleg Shchelochkov- MS/MS of Acylcarnitines in Blood Spots - YouTube. (2022, August 16). Retrieved from [Link]
-
Acylcarnitine profiling by low-resolution LC-MS | PLOS One - Research journals. (2019, August 15). Retrieved from [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PubMed Central. Retrieved from [Link]
-
Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed. (2020, October 19). Retrieved from [Link]
-
Acylcarnitines - Understand energy metabolism across generations - Biocrates. Retrieved from [Link]
-
ACRN - Overview: Acylcarnitines, Quantitative, Plasma - Mayo Clinic Laboratories. Retrieved from [Link]
Sources
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acylcarnitines - Understand energy metabolism across generations [biocrates.com]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. resolian.com [resolian.com]
- 7. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. sciex.com [sciex.com]
- 13. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 14. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Stability of Palmitoyl-L-carnitine-d3 in Processed Biological Samples
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the integrity of internal standards is paramount to ensuring data accuracy and reliability. This guide provides an in-depth evaluation of the stability of Palmitoyl-L-carnitine-d3, a commonly used stable isotope-labeled internal standard (SIL-IS) for the quantification of its endogenous counterpart, Palmitoyl-L-carnitine. We will objectively compare its performance with potential alternatives, supported by established principles and experimental data, to provide a comprehensive resource for your bioanalytical workflows.
Palmitoyl-L-carnitine plays a crucial role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation[1][2]. Its quantification is vital for studying metabolic disorders. The use of a SIL-IS like Palmitoyl-L-carnitine-d3 is considered the "gold standard" in mass spectrometry-based bioanalysis as it shares nearly identical physicochemical properties with the analyte, allowing it to effectively track the analyte through sample preparation, chromatography, and ionization[3]. However, the stability of this internal standard in processed biological samples is a critical parameter that must be rigorously evaluated to ensure the validity of quantitative data, as mandated by regulatory bodies like the FDA and EMA under the harmonized ICH M10 guideline[1][4][5].
Factors Influencing the Stability of Palmitoyl-L-carnitine-d3
The stability of Palmitoyl-L-carnitine-d3 in processed biological samples can be influenced by several factors, primarily categorized as chemical and enzymatic degradation.
Chemical Stability:
-
Hydrolysis: The ester bond in Palmitoyl-L-carnitine-d3 is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding L-carnitine-d3 and palmitic acid. While long-chain acylcarnitines are generally more resistant to acid-catalyzed hydrolysis than short-chain ones, this remains a potential degradation pathway, especially during sample processing with acidic solvents[6]. The pH of the extraction solvent and the final sample extract is therefore a critical parameter to control.
-
H/D Back-Exchange: A concern with deuterated standards is the potential for hydrogen-deuterium (H/D) back-exchange, where deuterium atoms are replaced by protons from the surrounding solvent or matrix[7][8]. The d3-label on the N-methyl group of carnitine is generally stable as it is on a carbon atom not adjacent to a heteroatom or a carbonyl group, making it less prone to exchange under typical bioanalytical conditions[9]. However, exposure to extreme pH and high temperatures can increase the risk of back-exchange[7].
Enzymatic Stability:
Biological matrices such as plasma and tissue contain various enzymes that can potentially degrade Palmitoyl-L-carnitine-d3.
-
Acylcarnitine Hydrolases (Esterases): These enzymes can catalyze the hydrolysis of the ester bond of acylcarnitines[5][10]. While sample processing steps like protein precipitation with organic solvents (e.g., acetonitrile or methanol) are designed to remove most enzymatic activity, residual enzyme activity in the extract could lead to degradation, especially during prolonged storage or incubation at room temperature (bench-top stability)[11][12].
Comparative Stability Evaluation: Palmitoyl-L-carnitine-d3 vs. Alternatives
While Palmitoyl-L-carnitine-d3 is a preferred internal standard, it is essential to understand its stability profile in comparison to its non-deuterated form and other potential internal standards, such as a structural analog.
| Internal Standard | Physicochemical Properties | Potential Stability Concerns | Mitigation Strategies |
| Palmitoyl-L-carnitine-d3 | Nearly identical to analyte, co-eluting chromatographically. | Hydrolysis, potential for H/D back-exchange under harsh conditions. | Control pH of solvents, minimize sample processing time and temperature. |
| Palmitoyl-L-carnitine (non-deuterated) | Identical to analyte. | Not suitable as an internal standard for endogenous analytes due to interference. | N/A |
| Structural Analog (e.g., Heptadecanoyl-L-carnitine) | Similar but not identical physicochemical properties. May have different extraction recovery and ionization efficiency. | Susceptible to hydrolysis and enzymatic degradation, similar to the analyte. | Thorough validation to ensure it tracks the analyte's behavior across all sample processing steps. |
The primary advantage of Palmitoyl-L-carnitine-d3 lies in its ability to mimic the behavior of the endogenous analyte during sample extraction and analysis, thereby providing more accurate correction for variability[3]. The kinetic isotope effect, resulting from the stronger carbon-deuterium bond, may also confer slightly increased metabolic stability compared to the non-deuterated analyte, although this is less of a concern in processed samples where enzymatic activity is minimized[13][14].
Experimental Protocols for Stability Assessment
To ensure the reliability of your bioanalytical method, the stability of Palmitoyl-L-carnitine-d3 must be systematically evaluated under conditions that mimic the entire lifecycle of a sample in the laboratory. The following protocols are designed based on the ICH M10 guideline[5][15].
Stock and Working Solution Stability
Objective: To determine the stability of Palmitoyl-L-carnitine-d3 in the solvent used to prepare stock and working solutions.
Protocol:
-
Prepare two concentrations of Palmitoyl-L-carnitine-d3 working solutions (low and high) in the appropriate solvent (e.g., methanol).
-
Divide each concentration into aliquots for storage at the intended long-term storage temperature (e.g., -20°C or -80°C) and at room temperature (for bench-top stability).
-
At each time point (e.g., 0, 7, 14, 30 days for long-term; 0, 4, 8, 24 hours for bench-top), analyze the stability samples.
-
Compare the response of the stored solutions to that of a freshly prepared solution of the same concentration.
-
Acceptance Criteria: The mean response of the stored solution should be within ±10% of the freshly prepared solution[16].
Freeze-Thaw Stability in Biological Matrix
Objective: To assess the stability of Palmitoyl-L-carnitine-d3 in a biological matrix (e.g., plasma) after repeated freezing and thawing cycles.
Protocol:
-
Spike a pooled blank biological matrix with Palmitoyl-L-carnitine-d3 at low and high concentrations.
-
Divide the samples into aliquots. One set of aliquots is analyzed immediately (time zero).
-
Subject the remaining aliquots to a specified number of freeze-thaw cycles (e.g., three cycles). For each cycle, freeze the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours, then thaw them unassisted at room temperature.
-
After the final thaw, process and analyze the samples along with a set of freshly prepared comparison samples at the same concentrations.
-
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration[16].
Bench-Top Stability in Biological Matrix
Objective: To evaluate the stability of Palmitoyl-L-carnitine-d3 in the biological matrix at room temperature for a period that simulates the sample handling time in the laboratory.
Protocol:
-
Spike a pooled blank biological matrix with Palmitoyl-L-carnitine-d3 at low and high concentrations.
-
Aliquot the samples. One set is processed and analyzed immediately (time zero).
-
Leave the remaining aliquots on the bench at room temperature for a predetermined period (e.g., 4, 8, or 24 hours).
-
After the specified duration, process and analyze the samples along with freshly prepared comparison samples.
-
Acceptance Criteria: The mean concentration of the bench-top samples should be within ±15% of the nominal concentration[16].
Post-Preparative (Autosampler) Stability
Objective: To determine the stability of Palmitoyl-L-carnitine-d3 in the processed sample extract stored in the autosampler.
Protocol:
-
Process a set of spiked matrix samples (low and high concentrations).
-
Analyze a subset of the processed samples immediately (time zero).
-
Store the remaining processed samples in the autosampler at the set temperature (e.g., 4°C or 10°C) for a duration that exceeds the expected run time of a batch.
-
Re-inject and analyze the stored extracts.
-
Acceptance Criteria: The mean concentration of the stored extracts should be within ±15% of the initial concentrations[16].
Visualization of Experimental Workflow
The following diagram illustrates the workflow for assessing the stability of Palmitoyl-L-carnitine-d3 in a processed biological sample.
Caption: Experimental workflow for stability assessment.
Potential Degradation Pathway
The primary degradation pathway for Palmitoyl-L-carnitine-d3 in processed samples is hydrolysis.
Caption: Primary degradation pathway of Palmitoyl-L-carnitine-d3.
Data Presentation
The results of the stability studies should be presented in a clear and concise tabular format.
Table 1: Example Freeze-Thaw Stability Data for Palmitoyl-L-carnitine-d3 in Human Plasma
| Concentration (ng/mL) | Cycle 0 (Mean ± SD, n=3) | Cycle 3 (Mean ± SD, n=3) | % Bias from Nominal |
| 50 (Low QC) | 49.5 ± 2.1 | 51.2 ± 2.5 | +2.4% |
| 500 (High QC) | 505.3 ± 15.2 | 498.7 ± 18.9 | -0.3% |
Table 2: Example Bench-Top Stability Data for Palmitoyl-L-carnitine-d3 in Human Plasma at Room Temperature
| Concentration (ng/mL) | Time 0 (Mean ± SD, n=3) | 8 hours (Mean ± SD, n=3) | % Bias from Nominal |
| 50 (Low QC) | 50.8 ± 2.3 | 48.9 ± 2.0 | -2.2% |
| 500 (High QC) | 496.1 ± 17.5 | 503.4 ± 19.1 | +0.7% |
Conclusion and Recommendations
Palmitoyl-L-carnitine-d3 is a robust and reliable internal standard for the quantification of Palmitoyl-L-carnitine in biological matrices. Its stability profile in processed samples is generally excellent, provided that appropriate sample handling and storage procedures are followed. The key to ensuring its integrity lies in:
-
Controlling pH: Avoid strongly acidic or basic conditions in extraction solvents and final extracts.
-
Minimizing Temperature and Time: Keep samples on ice or at refrigerated temperatures during processing and minimize the time between extraction and analysis.
-
Thorough Validation: Conduct comprehensive stability studies as outlined in this guide and in accordance with regulatory guidelines such as ICH M10.
By adhering to these principles and performing rigorous stability testing, researchers can confidently use Palmitoyl-L-carnitine-d3 to generate high-quality, reliable bioanalytical data in their studies of fatty acid metabolism and related diseases.
References
-
Hydrolysis of acylcarnitines during measurement in blood and plasma by tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Perspectives on the ICH M10 guidance and its impact on the regulatory landscape for chromatographic assays. (2022, September 16). Bioanalysis Zone. Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022, May). U.S. Food and Drug Administration. Retrieved from [Link]
-
Mancinelli, A., Iannoni, E., Calvani, M., & Duran, M. (2007). Effect of temperature on the stability of long-chain acylcarnitines in human blood prior to plasma separation. Clinica Chimica Acta, 375(1-2), 169–170. Retrieved from [Link]
-
Bowron, A., et al. (2008). Long-chain acyl-CoA and acylcarnitine hydrolase activities in normal and ischemic rabbit heart. Journal of Molecular and Cellular Cardiology, 18(4), 421-429. Retrieved from [Link]
-
Haid, M., et al. (2018). Long-Term Stability of Human Plasma Metabolites During Storage at -80 °C. Journal of Proteome Research, 17(1), 203-211. Retrieved from [Link]
-
Verplaetse, R., et al. (2013). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction. Analytical and Bioanalytical Chemistry, 405(23), 7467–7477. Retrieved from [Link]
-
Haid, M., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Biology Open, 10(2), bio057579. Retrieved from [Link]
-
Lepage, N., et al. (2005). Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization. Clinica Chimica Acta, 358(1-2), 103–111. Retrieved from [Link]
-
Stability Studies in Bioanalysis for BA/BE: Regulatory Expectations and Methodologies. (2025, August 10). Pharma Education Center. Retrieved from [Link]
-
Acylcarnitine hydrolase. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Fingerhut, R., et al. (2009). Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency. Analytical Chemistry, 81(9), 3571–3575. Retrieved from [Link]
-
Designing Stable Isotope Labeled Internal Standards. (2022, January 11). Acanthus Research. Retrieved from [Link]
-
Adams, S. H., et al. (2009). Plasma Acylcarnitine Profiles Suggest Incomplete Long-Chain Fatty Acid β-Oxidation and Altered Tricarboxylic Acid Cycle Activity in Type 2 Diabetic African-American Women. The Journal of Nutrition, 139(6), 1073–1081. Retrieved from [Link]
-
Wagner-Golbs, A., et al. (2019). Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome. Metabolites, 9(5), 99. Retrieved from [Link]
-
Liu, P., et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Rapid Communications in Mass Spectrometry, 22(21), 3434–3442. Retrieved from [Link]
-
Dessein, A. F., et al. (2009). Deuterated palmitate-driven acylcarnitine formation by whole-blood samples for a rapid diagnostic exploration of mitochondrial fatty acid oxidation disorders. Clinica Chimica Acta, 406(1-2), 86–91. Retrieved from [Link]
-
Lowes, S., et al. (2011). White PaPer - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioana lysis. Bioanalysis, 3(8), 833–848. Retrieved from [Link]
-
Stability Testing Strategies for Working Standards. (n.d.). BioPharma Consulting Group. Retrieved from [Link]
-
Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. (2022, November 7). ResearchGate. Retrieved from [Link]
-
Isherwood, C. M., et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 12(11), 1098. Retrieved from [Link]
-
Mills, S. E., Foster, D. W., & McGarry, J. D. (1983). Effects of pH on the interaction of substrates and malonyl-CoA with mitochondrial carnitine palmitoyltransferase I. Biochemical Journal, 214(3), 859–866. Retrieved from [Link]
-
Viswanathan, C. T., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 473–483. Retrieved from [Link]
-
Zabłocka, B., et al. (2008). Palmitoylcarnitine affects localization of growth associated protein GAP-43 in plasma membrane subdomains and its interaction with Gα(o) in neuroblastoma NB-2a cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1781(11), 659–667. Retrieved from [Link]
-
Kaur, S., & Goyal, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4). Retrieved from [Link]
-
Kaur, S., & Goyal, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4). Retrieved from [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. (2023, May 20). BMC Chemistry. Retrieved from [Link]
-
Regulatory Considerations for Deuterated Products. (n.d.). Salamandra. Retrieved from [Link]
-
Johnson, D. W. (2005). Acidified acetonitrile and methanol extractions for quantitative analysis of acylcarnitines in plasma by stable isotope dilution tandem mass spectrometry. Journal of Chromatography B, 827(2), 193–198. Retrieved from [Link]
-
Palmitoylcarnitine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Measurement and Correlation of the Solubility of L-Carnitine in Different Pure Solvents and Ethanol-Acetone Solvent Mixture. (2017, March). ResearchGate. Retrieved from [Link]
-
Rethinking Human Energy Metabolism. (2024, January 18). Preprints.org. Retrieved from [Link]
-
The stability of pH, and calculated [HCO3] of urine samples collected under oil. (2019, August 13). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Impact of pH on the phytochemical profile of pasteurized peach purée during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pH on malonyl-CoA inhibition of carnitine palmitoyltransferase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction and analysis of carnitine and acylcarnitines by electrospray ionization tandem mass spectrometry directly from dried blood and plasma spots using a novel autosampler. | Sigma-Aldrich [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. salamandra.net [salamandra.net]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Acylcarnitine Quantification Methods
This guide provides an in-depth comparison of methodologies for the quantification of acylcarnitines, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuances of analytical techniques, the importance of standardization through proficiency testing, and provide actionable protocols to ensure data integrity and comparability across laboratories.
The Critical Role of Acylcarnitine Profiling and the Need for Harmonization
Acylcarnitines, esters of carnitine and fatty acids, are pivotal intermediates in mitochondrial fatty acid β-oxidation and the metabolism of branched-chain amino acids. The analysis of acylcarnitine profiles in biological matrices such as plasma, serum, and dried blood spots (DBS) is a cornerstone in the diagnosis and monitoring of inherited metabolic disorders.[1][2] Furthermore, shifts in acylcarnitine profiles are increasingly recognized as biomarkers in complex diseases, including cardiovascular conditions and insulin resistance, and are gaining traction in pharmaceutical development for assessing mitochondrial toxicity.[3]
Given the critical clinical and research decisions based on these measurements, ensuring the accuracy, precision, and comparability of acylcarnitine quantification across different laboratories is paramount. Inter-laboratory variation can arise from differences in analytical methods, sample preparation, calibration strategies, and data analysis. This guide will explore these variables and provide a framework for robust and reproducible acylcarnitine analysis.
Core Methodologies: A Comparative Overview
The quantification of acylcarnitines is predominantly performed using mass spectrometry-based methods. The two most common approaches are flow-injection analysis tandem mass spectrometry (FIA-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Flow-Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS)
FIA-MS/MS is a high-throughput technique that has been the workhorse of newborn screening programs for decades.[4] Its primary advantage is speed, allowing for the rapid analysis of a large number of samples. The method involves the direct infusion of a sample extract into the mass spectrometer without prior chromatographic separation.
Causality Behind the Choice: The selection of FIA-MS/MS is driven by the need for high-throughput screening where the primary goal is to identify significant deviations from normal acylcarnitine profiles rather than precise quantification of every analyte. For newborn screening, where hundreds to thousands of samples are processed daily, the speed of FIA-MS/MS is a critical factor.
However, a significant limitation of FIA-MS/MS is its inability to distinguish between isomeric and isobaric acylcarnitines.[3][5][6] For instance, isovalerylcarnitine (C5), a marker for isovaleric acidemia, is isobaric with 2-methylbutyrylcarnitine and pivaloylcarnitine.[5][6] This can lead to false-positive results, necessitating second-tier testing.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS addresses the major limitation of FIA-MS/MS by incorporating a chromatographic separation step before mass spectrometric analysis. This allows for the separation of isomeric and isobaric acylcarnitines, providing a more accurate and specific quantification.[3][7][8]
Causality Behind the Choice: LC-MS/MS is the preferred method when specificity is critical, such as in the differential diagnosis of metabolic disorders, clinical research, and drug development studies where precise quantification of individual acylcarnitine species is required. The ability to resolve isomers is crucial for accurate biomarker identification and mechanistic studies. While the analysis time per sample is longer than FIA-MS/MS, the richness and accuracy of the data often justify the trade-off.
The Great Debate: Derivatization vs. Underivatized Analysis
A key decision in acylcarnitine analysis is whether to derivatize the analytes prior to MS analysis. The most common derivatization method is butyl esterification of the carboxylic acid group.
Derivatization (Butyl Esterification): This process converts the zwitterionic acylcarnitines into positively charged butyl esters. This esterification enhances ionization efficiency in positive ion mode electrospray ionization (ESI), particularly for dicarboxylic acylcarnitines, leading to improved sensitivity.[9][10] The majority of established protocols, especially for newborn screening, utilize this approach.[9][10]
Underivatized Analysis: This approach analyzes acylcarnitines in their native form. The primary advantage is a simplified and faster sample preparation workflow. However, underivatized dicarboxylic acylcarnitines may exhibit lower ionization efficiency compared to their derivatized counterparts.[9][10] Despite this, modern, sensitive mass spectrometers can often achieve the required limits of quantification without derivatization.[11]
The Verdict: The choice between derivatized and underivatized methods depends on the specific application and the instrumentation available. For high-throughput screening where well-established protocols and historical data are based on derivatization, it remains a robust choice. For research applications or clinical labs with modern, highly sensitive LC-MS/MS systems, the simplicity and speed of underivatized methods are attractive. It is crucial for laboratories to validate their chosen method thoroughly and participate in proficiency testing to ensure their results are comparable to those of other labs. A study by the CDC showed that while minor quantitative differences (<15%) were observed for most analytes between the two methods, the mass spectrometric response for underivatized dicarboxylic acylcarnitines was less intense.[9][10]
Ensuring Data Integrity: The Role of Proficiency Testing Programs
To promote standardization and ensure the quality of acylcarnitine analysis, several organizations offer proficiency testing (PT) programs. These programs provide participating laboratories with external quality control samples for blind analysis, allowing them to assess their performance against their peers. The two most prominent programs are:
-
The Centers for Disease Control and Prevention (CDC) Newborn Screening Quality Assurance Program (NSQAP): NSQAP provides comprehensive PT for newborn screening laboratories, including a panel of acylcarnitines in dried blood spots.[12][13][14][15]
-
The European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM): ERNDIM offers a range of quantitative and qualitative EQA schemes, including acylcarnitines in serum and dried blood spots.[16][17][18][19]
Participation in these programs is a critical component of a laboratory's quality management system. The feedback from PT reports helps laboratories identify and rectify methodological biases, ensuring the reliability of their patient results.
Comparative Overview of Acylcarnitines in Proficiency Testing Programs
The following table provides a comparative list of acylcarnitines included in the CDC NSQAP and ERNDIM proficiency testing programs. This list is not exhaustive and may be subject to change.
| Acylcarnitine | Common Abbreviation | CDC NSQAP PT Panel[12][15] | ERNDIM Serum Scheme[16] |
| Free Carnitine | C0 | ✓ | ✓ |
| Acetylcarnitine | C2 | ✓ | ✓ |
| Propionylcarnitine | C3 | ✓ | ✓ |
| Malonylcarnitine | C3DC | ✓ (derivatized) | ✓ |
| Butyrylcarnitine | C4 | ✓ | ✓ |
| Hydroxybutyrylcarnitine | C4OH | ✓ (derivatized) | ✓ |
| Isovalerylcarnitine | C5 | ✓ | ✓ |
| Tiglylcarnitine | C5:1 | ✓ | |
| Glutarylcarnitine | C5DC | ✓ | ✓ |
| Hydroxyisovalerylcarnitine | C5OH | ✓ | ✓ |
| Hexanoylcarnitine | C6 | ✓ | ✓ |
| Octanoylcarnitine | C8 | ✓ | ✓ |
| Decanoylcarnitine | C10 | ✓ | ✓ |
| Decenoylcarnitine | C10:1 | ✓ | |
| Decadienoylcarnitine | C10:2 | ✓ | |
| Dodecanoylcarnitine | C12 | ✓ | |
| Myristoylcarnitine | C14 | ✓ | ✓ |
| Tetradecenoylcarnitine | C14:1 | ✓ | |
| Palmitoylcarnitine | C16 | ✓ | ✓ |
| Hydroxypalmitoylcarnitine | C16OH | ✓ | ✓ |
| Stearoylcarnitine | C18 | ✓ | ✓ |
| Oleoylcarnitine | C18:1 | ✓ | ✓ |
| Hydroxystearoylcarnitine | C18OH | ✓ |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the two primary analytical approaches. These protocols are intended as a starting point and should be thoroughly validated within each laboratory.
Protocol 1: Flow-Injection Tandem Mass Spectrometry (FIA-MS/MS) with Butyl-Ester Derivatization
This protocol is a widely adopted method for high-throughput acylcarnitine analysis, particularly in newborn screening.[20]
1. Sample Preparation (Dried Blood Spot): a. Punch a 3.2 mm disc from the dried blood spot into a 96-well microplate. b. Add 100 µL of methanol containing a mixture of stable isotope-labeled internal standards for each acylcarnitine. c. Agitate the plate for 30 minutes at room temperature to extract the acylcarnitines. d. Transfer the methanol extract to a new 96-well plate. e. Evaporate the extract to dryness under a stream of nitrogen at 45-50°C.
2. Derivatization: a. Add 50 µL of 3 M HCl in n-butanol to each well. b. Seal the plate and incubate at 65°C for 15-20 minutes. c. Evaporate the butanolic HCl to dryness under a stream of nitrogen at 45-50°C.
3. Reconstitution and Analysis: a. Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid). b. Inject a small volume (e.g., 10 µL) into the FIA-MS/MS system.
4. Mass Spectrometry Parameters: a. Ionization Mode: Positive Electrospray Ionization (ESI+). b. Scan Type: Precursor ion scan for the common fragment ion of acylcarnitine butyl esters at m/z 85. c. Collision Energy: Optimize for the fragmentation of the precursor ions.
Protocol 2: LC-MS/MS for the Separation of Isomeric Acylcarnitines (Underivatized)
This protocol is designed for applications requiring the separation and quantification of isomeric acylcarnitines.[3]
1. Sample Preparation (Plasma/Serum): a. To 50 µL of plasma or serum in a microcentrifuge tube, add 200 µL of cold acetonitrile containing a mixture of stable isotope-labeled internal standards. b. Vortex vigorously for 30 seconds to precipitate proteins. c. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. d. Transfer the supernatant to a new tube or a 96-well plate. e. Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
2. Reconstitution and Analysis: a. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). b. Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
3. Liquid Chromatography Parameters: a. Column: A C18 reversed-phase column is commonly used. For improved separation of polar short-chain acylcarnitines, a HILIC column can also be employed. b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over 10-15 minutes is typical to elute acylcarnitines of increasing chain length. e. Flow Rate: Typically 0.3-0.5 mL/min. f. Column Temperature: Maintain at a constant temperature, e.g., 40°C.
4. Mass Spectrometry Parameters: a. Ionization Mode: Positive Electrospray Ionization (ESI+). b. Scan Type: Multiple Reaction Monitoring (MRM) for each acylcarnitine and its corresponding internal standard. The transition is from the precursor ion [M+H]+ to the product ion at m/z 85. c. Collision Energy and other MS parameters: Optimize for each specific acylcarnitine transition.
Visualizing the Workflow and Logic
To further clarify the experimental workflows and the decision-making process, the following diagrams are provided.
Caption: Overview of the acylcarnitine analysis workflow.
Caption: Decision tree for selecting an acylcarnitine quantification method.
Conclusion and Future Perspectives
The accurate and precise quantification of acylcarnitines is indispensable for the diagnosis of inherited metabolic diseases and is an increasingly valuable tool in clinical research and drug development. While FIA-MS/MS remains a powerful technique for high-throughput screening, the superior specificity of LC-MS/MS in resolving isomeric species makes it the gold standard for diagnostic confirmation and in-depth research. The choice between derivatized and underivatized approaches should be guided by the required sensitivity and desired workflow efficiency, with rigorous in-house validation being essential.
Participation in inter-laboratory proficiency testing programs, such as those offered by the CDC and ERNDIM, is not merely a quality control exercise but a commitment to the harmonization of results and the ultimate well-being of patients. As mass spectrometry technology continues to evolve, with advancements in high-resolution instrumentation and ion mobility, we can anticipate further improvements in the speed, sensitivity, and specificity of acylcarnitine analysis, leading to a deeper understanding of metabolic pathways in health and disease.
References
-
Acylcarnitine analysis by tandem mass spectrometry. (2010). Current Protocols in Human Genetics. [Link]
-
Acylcarnitines, including in vitro loading tests. (2008). Mayo Clinic. [Link]
-
Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry. (2010). Familias GA. [Link]
-
Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry. (2010). PubMed. [Link]
-
Identification of C5-Acylcarnitines Using Flow Injection Analysis-Tandem Mass Spectrometry. (n.d.). Shimadzu. [Link]
-
An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. (2015). National Institutes of Health. [Link]
-
ERNDIM Quantitative Schemes Acylcarnitines in Serum ANNUAL REPORT 2022. (2022). ERNDIM. [Link]
-
A Simple Flow Injection Analysis-Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions. (2022). PubMed. [Link]
-
The Use of DMS-MS for the Quantitative Analysis of Acylcarnitines. (n.d.). JOVE. [Link]
-
Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. (2016). National Institutes of Health. [Link]
-
(PDF) An LC-MS/MS method to quantify acylcarnitine species including isomeric. (2015). ResearchGate. [Link]
-
Comparison of Derivatized and Non-Derivatized Tandem Mass Spectrometry Methods for the Detection of Metabolic Disorders in Newborns. (n.d.). APHL. [Link]
-
2022 Participant Survey Report. (2022). ERNDIM. [Link]
-
(PDF) A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. (2014). ResearchGate. [Link]
-
ERNDIM Acylcarnitines in DBS London ANNUAL REPORT 2020. (2021). ERNDIM. [Link]
-
Acylcarnitines in Dried Blood Spots Centre: London - United Kingdom Final Report 2022. (2024). ERNDIM. [Link]
-
Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry. (2014). National Institutes of Health. [Link]
-
Acylcarnitines in dried blood spots Rome: Italy Final Report 2021. (2022). ERNDIM. [Link]
-
Newborn Screening Quality Assurance Program Web-based Proficiency Testing Program Report 2020 Quarter 4 Report. (2020). NSQAP. [Link]
-
Separation and identification of underivatized plasma acylcarnitine isomers using liquid chromatography-tandem mass spectrometry for the differential diagnosis of organic acidemias and fatty acid oxidation defects. (2013). ResearchGate. [Link]
-
Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). (2020). IU Indianapolis ScholarWorks. [Link]
-
Harmonizing Newborn Screening Laboratory Proficiency Test Results Using the CDC NSQAP Reference Materials. (2020). ResearchGate. [Link]
-
Harmonizing Newborn Screening Laboratory Proficiency Test Results Using the CDC NSQAP Reference Materials. (2020). National Institutes of Health. [Link]
-
NSQAP Biochemical PT Report Quarter 1 2025. (2025). NSQAP. [Link]
-
Newborn Screening Quality Assurance Program Biochemical Proficiency Testing Program Report 2023 Quarter 1 Report. (2023). NSQAP. [Link]
-
Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization. (2005). PubMed. [Link]
-
Age-Related Variations in Acylcarnitine and Free Carnitine Concentrations Measured by Tandem Mass Spectrometry. (2001). ResearchGate. [Link]
-
Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders. (2022). PubMed. [Link]
-
Acylcarnitine analysis by tandem mass spectrometry. (2010). PubMed. [Link]
-
Acylcarnitines, Quantitative, Plasma. (n.d.). Mayo Clinic Laboratories. [Link]
Sources
- 1. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Identification of C5-Acylcarnitines Using Flow Injection Analysis-Tandem Mass Spectrometry : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. A Simple Flow Injection Analysis-Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. familiasga.com [familiasga.com]
- 9. Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbs.dynamics365portals.us [nbs.dynamics365portals.us]
- 12. Harmonizing Newborn Screening Laboratory Proficiency Test Results Using the CDC NSQAP Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbs.dynamics365portals.us [nbs.dynamics365portals.us]
- 14. nbs.dynamics365portals.us [nbs.dynamics365portals.us]
- 15. erndimqa.nl [erndimqa.nl]
- 16. erndimqa.nl [erndimqa.nl]
- 17. erndim.org [erndim.org]
- 18. erndim.org [erndim.org]
- 19. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Method Validation for Acylcarnitine Analysis in Dried Blood Spots
This guide provides an in-depth comparison of methodologies for the validation of acylcarnitine analysis in dried blood spots (DBS), tailored for researchers, scientists, and drug development professionals. Drawing from extensive field experience and authoritative guidelines, this document elucidates the critical steps and considerations for establishing a robust, reliable, and scientifically sound analytical method.
The Critical Role of Acylcarnitine Profiling from Dried Blood Spots
Acylcarnitine profiling from dried blood spots is a cornerstone of newborn screening programs worldwide, enabling the early detection of numerous inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidurias.[1][2][3] The minimally invasive nature, ease of collection, and stability of analytes in DBS make it an invaluable sample matrix.[4] Beyond newborn screening, the analysis of acylcarnitines in DBS is increasingly utilized in clinical research and drug development to monitor metabolic pathways and assess potential toxicities.
The transition from qualitative screening to precise quantification necessitates a rigorously validated analytical method. This guide will walk you through the essential validation parameters, offering a comparative look at different approaches and providing the rationale behind key experimental choices, grounded in regulatory expectations and scientific first principles.
Navigating the Regulatory Landscape: FDA, EMA, and CLSI Guidelines
A thorough understanding of the regulatory framework is paramount before embarking on method validation. The primary guidance documents that inform best practices are issued by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7] While these guidelines provide a comprehensive framework for bioanalytical method validation, the Clinical and Laboratory Standards Institute (CLSI) offers specific recommendations for newborn screening applications using tandem mass spectrometry, which are highly relevant to acylcarnitine analysis.[8][9][10]
The core principle of these guidelines is to ensure that the analytical method is reliable, reproducible, and fit for its intended purpose. This is achieved by systematically evaluating a set of validation parameters, which we will explore in detail.
The Method Validation Workflow: A Step-by-Step Approach
A successful method validation follows a structured workflow, ensuring all critical parameters are assessed. The following diagram illustrates a typical validation process for the analysis of acylcarnitines in DBS.
Caption: A typical workflow for the validation of an LC-MS/MS method for acylcarnitine analysis in DBS.
Core Validation Parameters: A Comparative Discussion
Selectivity and Specificity
Why it's critical: The analytical method must be able to differentiate and quantify the analytes of interest from other endogenous components in the matrix, such as isomers. Acylcarnitine profiling is particularly challenging due to the presence of numerous isobaric and isomeric species.[11][12][13]
Experimental Approach:
-
Analyze blank DBS samples from at least six different sources to assess for interfering peaks at the retention times of the analytes and internal standards.
-
Compare the chromatography of standards to that of extracted DBS samples to ensure consistent peak shapes and retention times.
Comparative Insight: While flow injection analysis-tandem mass spectrometry (FIA-MS/MS) is a high-throughput method used in many newborn screening labs, it lacks chromatographic separation, making it susceptible to interferences from isomeric compounds.[11] The use of Ultra-Performance Liquid Chromatography (UPLC)-MS/MS provides the necessary chromatographic resolution to separate critical isomers, such as isovalerylcarnitine (C5) and pivaloylcarnitine, which is crucial for accurate diagnosis.[12]
Linearity and Range
Why it's critical: To ensure a proportional relationship between the instrument response and the concentration of the analyte over a defined range. This is fundamental for accurate quantification.
Experimental Protocol: Establishing Linearity
-
Prepare a stock solution of the acylcarnitine standards.
-
Create a series of calibration standards by spiking known concentrations of the stock solution into a surrogate matrix (e.g., stripped serum or whole blood). A minimum of six non-zero concentration levels is recommended.
-
Spot the calibration standards onto filter paper to create DBS calibrators.
-
Process and analyze the DBS calibrators in the same manner as the study samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (r²). The acceptance criterion is typically r² ≥ 0.99.[11]
Comparative Data:
| Method Reference | Linearity Range (µM) | Correlation Coefficient (r²) |
| La Marca et al. (2012)[11] | 0.004 - 0.357 (LOQ) | 0.990 - 0.999 |
| Turgeon et al. (2013)[14] | Varies by analyte | > 0.95 (generally > 0.99) |
| Miller et al. (2021)[13] | Analyte dependent | Not specified, but validated |
Accuracy and Precision
Why it's critical: Accuracy measures the closeness of the determined value to the true value, while precision reflects the reproducibility of the measurements. Together, they define the reliability of the method.
Experimental Protocol: Assessing Accuracy and Precision
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high. These should be prepared independently from the calibration standards.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration. The acceptance criteria are typically within ±15% (±20% at the LLOQ).
-
Calculate the precision as the coefficient of variation (CV%) for the replicate measurements. The acceptance criteria are typically ≤15% (≤20% at the LLOQ).
Comparative Performance:
| Method Reference | Accuracy (% Deviation) | Precision (CV%) |
| La Marca et al. (2012)[11] | Mean recovery of 103% | 0.8 - 8.8% |
| Turgeon et al. (2013)[14] | Bias < 20% | 0.8 - 18% |
| Rashed et al. (2022)[15] | Not explicitly stated | Not explicitly stated |
Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD)
Why it's critical: The LLOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. The LOD is the lowest concentration that can be reliably detected. These parameters define the sensitivity of the method.
Experimental Approach:
-
The LLOQ is established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy (within 20% of nominal) and precision (CV ≤ 20%).
-
The LOD is typically determined by analyzing progressively lower concentrations and is often defined as a signal-to-noise ratio of at least 3.
Comparative Sensitivities:
| Method Reference | LLOQ (µM) | LOD (µM) |
| La Marca et al. (2012)[11] | 0.004 - 0.357 | 0.002 - 0.063 |
| Turgeon et al. (2013)[14] | 0.004 - 0.357 | 0.002 - 0.063 |
Matrix Effect
Why it's critical: The components of the blood matrix can suppress or enhance the ionization of the analytes, leading to inaccurate results.[4] Evaluating the matrix effect is crucial for methods employing electrospray ionization.
Experimental Protocol: Evaluating Matrix Effects
-
Extract blank DBS samples from at least six different sources.
-
Spike the extracted blank matrix with the analyte and internal standard at low and high concentrations.
-
Compare the peak areas of the analytes in the post-extraction spiked samples to the peak areas of the analytes in a neat solution at the same concentration.
-
The matrix factor is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix. A value close to 1 indicates a minimal matrix effect.
Stability
Why it's critical: Acylcarnitines can be susceptible to degradation during sample collection, storage, and processing.[16][17] A thorough stability assessment is essential to ensure the integrity of the results.
Key Stability Experiments:
-
Short-term stability: Evaluate the stability of analytes in the DBS at room temperature for a period that reflects the potential sample handling time.
-
Long-term stability: Assess the stability of analytes in DBS stored at various temperatures (e.g., -20°C, -80°C) for an extended duration.[18][19]
-
Freeze-thaw stability: Determine if repeated freezing and thawing cycles affect the analyte concentrations.
-
Autosampler stability: Evaluate the stability of the processed samples in the autosampler over the expected run time.
Causality in Stability: The hydrolysis of acylcarnitines to free carnitine is a known degradation pathway, particularly at room temperature.[18] This underscores the importance of controlled storage conditions and the validation of stability under those conditions.
The Role of Internal Standards
The use of stable isotope-labeled internal standards (SIL-IS) is a non-negotiable aspect of a robust LC-MS/MS method for acylcarnitine analysis.[20][21]
Why SIL-IS are the Gold Standard:
-
Correction for Matrix Effects: SIL-IS co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate correction.
-
Correction for Extraction Variability: SIL-IS are added early in the sample preparation process and can account for variations in extraction efficiency.
-
Improved Precision and Accuracy: By normalizing the analyte response to the IS response, the overall precision and accuracy of the method are significantly improved.
The following diagram illustrates the relationship between the analyte, internal standard, and the correction for variability.
Caption: The role of an internal standard in correcting for variability during sample processing and analysis.
Conclusion: Best Practices for Robust Method Validation
A well-validated method for the analysis of acylcarnitines in dried blood spots is the foundation for reliable clinical and research data. By adhering to the principles outlined in this guide and drawing upon the collective experience documented in the scientific literature and regulatory guidelines, researchers can develop and implement methods that are not only scientifically sound but also fit for their intended purpose.
The key to a successful validation lies in a systematic and thorough evaluation of all relevant parameters, a deep understanding of the potential pitfalls such as matrix effects and analyte instability, and the judicious use of tools like stable isotope-labeled internal standards. This rigorous approach ensures the generation of high-quality data that can be trusted to make critical decisions in newborn screening, clinical diagnostics, and drug development.
References
-
Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism. (2020). MDPI. [Link]
-
Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency. (2009). PubMed. [Link]
-
Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). FDA. [Link]
-
Matrix effects influence biochemical signatures and metabolite quantification in dried blood spots. (2025). bioRxiv. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2025). FDA. [Link]
-
Long-Term Stability of Amino Acids and Acylcarnitines in Dried Blood Spots. (n.d.). ProQuest. [Link]
-
Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism. (2020). PubMed. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. [Link]
-
Guideline Bioanalytical method validation. (2011). European Medicines Agency. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). SlideShare. [Link]
-
Now published: A consensus guideline for newborn screening by mass spectrometry. (2017). ARCHIMEDlife. [Link]
-
Long-term stability of amino acids and acylcarnitines in dried blood spots. (n.d.). PubMed. [Link]
-
M10 Bioanalytical Method Validation. (2022). FDA. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). FDA. [Link]
-
European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. (n.d.). Ovid. [Link]
-
Bioanalytical method validation emea. (n.d.). SlideShare. [Link]
-
New and Updated Newborn Screening Laboratory Documents CLSI NBS04 and NBS07. (2017). CLSI. [Link]
-
NBS04 | Newborn Screening by Tandem Mass Spectrometry. (2017). CLSI. [Link]
-
A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. (2012). PubMed. [Link]
-
MCAD and Other Fatty Acid Oxidation Disorders. (n.d.). Illinois Department of Public Health. [Link]
-
Newborn Screening by Tandem Mass Spectrometry. (n.d.). ANSI Webstore. [Link]
-
CLSI NBS04-A - Newborn Screening by Tandem Mass Spectrometry; Approved Guideline. (n.d.). ANSI Webstore. [Link]
-
Simultaneous Analysis of Amino Acids and Acylcarnitines in Dried Blood Spots. (2010). Agilent. [Link]
-
UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots. (2013). PubMed. [Link]
-
A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. (2025). ResearchGate. [Link]
-
Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry. (2012). PubMed Central. [Link]
-
Increased acylcarnitine ratio indices in newborn screening for carnitine-acylcarnitine translocase deficiency shows increased sensitivity and reduced false-positivity. (2023). PubMed Central. [Link]
-
Newborn screening for fatty acid oxidation disorders: epidemiological and genetic findings in Southeastern China. (n.d.). ResearchGate. [Link]
-
Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism. (2020). PubMed Central. [Link]
-
Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. (n.d.). PubMed Central. [Link]
-
An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. (n.d.). NIH. [Link]
-
Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry. (n.d.). NIH. [Link]
-
Newborn screening for fatty acid oxidation disorders: epidemiological and genetic findings in Southeastern China. (2025). PubMed Central. [Link]
-
Newborn Screening for Mitochondrial Carnitine-Acylcarnitine Cycle Disorders in Zhejiang Province, China. (2022). Frontiers. [Link]
-
Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. (2025). ResearchGate. [Link]
-
Quantification of Acylcarnitines and Amino Acids in Dried Blood Spots Using MS/MS (43 Diseases). (2013). Canada's Drug Agency. [Link]
-
Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry. (n.d.). PubMed. [Link]
-
Stability of amino acids, free and acyl‐carnitine in stored dried blood spots. (2022). PubMed Central. [Link]
-
Establishment and Validation of Reference Values for Amino Acids and Acylcarnitines in Dried Blood Spots for Omani Newborns Using Tandem Mass Spectrometry. (2022). PubMed. [Link]
-
Rapid Analysis of Acylcarnitines in Dried Blood Spots Using Fast Chromatography with Ion Mobility High Resolution Mass Spectrometry. (n.d.). Bruker. [Link]
-
A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry. (2021). PubMed. [Link]
Sources
- 1. Newborn Screening Program - MCAD and Other Fatty Acid Oxidation Disorders [idph.state.il.us]
- 2. Newborn screening for fatty acid oxidation disorders: epidemiological and genetic findings in Southeastern China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Newborn Screening for Mitochondrial Carnitine-Acylcarnitine Cycle Disorders in Zhejiang Province, China [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Now published: A consensus guideline for newborn screening by mass spectrometry - ARCHIMEDlife [archimedlife.com]
- 9. CLSI NBS04 and NBS07 - Updated Newborn Screening Docs | News | CLSI [clsi.org]
- 10. NBS04 | Newborn Screening by Tandem Mass Spectrometry [clsi.org]
- 11. A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cda-amc.ca [cda-amc.ca]
- 15. Establishment and Validation of Reference Values for Amino Acids and Acylcarnitines in Dried Blood Spots for Omani Newborns Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Long-Term Stability of Amino Acids and Acylcarnitines in Dried Blood Spots - ProQuest [proquest.com]
- 20. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. isotope.com [isotope.com]
The Analyst's Compass: A Guide to Internal Standard Concentration and its Impact on Bioanalytical Data Integrity
In the landscape of bioanalysis, particularly within the realms of chromatography and mass spectrometry, the pursuit of accurate and precise quantification is paramount. Navigating the complexities of biological matrices, which are rife with components that can interfere with analytical signals, requires a robust methodology.[1][2] The internal standard (IS) serves as our steadfast guide, a crucial element in correcting for the inevitable variability that arises during sample preparation and analysis.[3][4][5][6][7] However, the mere presence of an internal standard is not a panacea; its concentration is a critical parameter that can significantly influence the accuracy and reliability of quantitative results.
This guide provides an in-depth exploration of the impact of internal standard concentration on quantification accuracy. Moving beyond a simple recitation of protocols, we will delve into the underlying principles, present comparative experimental data, and offer field-proven insights to empower researchers, scientists, and drug development professionals in making informed decisions for their bioanalytical assays.
The Foundational Role of the Internal Standard
An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all calibration standards, quality control (QC) samples, and study samples.[8][9] Its primary function is to normalize the analytical signal of the analyte, thereby compensating for variations that can occur at multiple stages of the analytical workflow.[3][5][7][10] These variations can stem from:
-
Sample Preparation: Inconsistencies in extraction efficiency, sample loss during transfer steps, and volumetric pipetting errors.[3][6]
-
Instrumental Analysis: Fluctuations in injection volume, detector response, and ionization efficiency in mass spectrometry.[4][7][11]
-
Matrix Effects: The co-eluting components from the biological matrix can either suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[1][2][12] A well-chosen internal standard, particularly a stable isotope-labeled (SIL) version of the analyte, will experience similar matrix effects, allowing for effective normalization.[1][12][13][14]
The quantification is based on the ratio of the analyte's response to the internal standard's response, which should remain constant despite these variations.[4]
The Crucial Question: How Much Internal Standard is Optimal?
While the concept of using an internal standard is straightforward, the selection of its concentration is a nuanced decision. An inappropriate concentration can introduce bias and imprecision, undermining the very purpose of its inclusion. To illustrate this, let's consider a comparative study.
Experimental Design: A Comparative Analysis
Objective: To assess the impact of varying internal standard concentrations on the accuracy and precision of quantifying a model analyte in human plasma.
Model Analyte: A hypothetical small molecule drug, "Analyte X."
Internal Standard: A stable isotope-labeled version of Analyte X (Analyte X-d4). SIL internal standards are considered the "gold standard" as their chemical and physical properties are nearly identical to the analyte, ensuring they behave similarly throughout the analytical process.[9][13][14]
Methodology: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of Analyte X in human plasma.
Experimental Groups: Three sets of quality control (QC) samples (Low, Medium, and High concentrations of Analyte X) were prepared, each with one of three different concentrations of the internal standard:
-
Low IS Concentration: IS concentration set to 50% of the Analyte X concentration in the Medium QC (MQC).
-
Medium IS Concentration: IS concentration equal to the Analyte X concentration in the MQC. This is a commonly adopted starting point.
-
High IS Concentration: IS concentration set to 500% of the Analyte X concentration in the MQC.
Acceptance Criteria: As per the International Council for Harmonisation (ICH) M10 guideline, the mean concentration should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%.[9]
Results and Discussion
The experimental data, summarized in the table below, reveal a clear trend in how the internal standard concentration affects the quantification of Analyte X.
| QC Level | IS Concentration | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| Low QC | Low IS | 5 | 4.85 | -3.0% | 4.5% |
| Medium IS | 5 | 4.95 | -1.0% | 3.2% | |
| High IS | 5 | 5.65 | +13.0% | 8.9% | |
| Medium QC | Low IS | 50 | 49.2 | -1.6% | 2.8% |
| Medium IS | 50 | 50.3 | +0.6% | 1.9% | |
| High IS | 50 | 51.5 | +3.0% | 4.1% | |
| High QC | Low IS | 200 | 188.6 | -5.7% | 6.2% |
| Medium IS | 200 | 198.2 | -0.9% | 2.5% | |
| High IS | 200 | 203.4 | +1.7% | 3.8% |
Analysis of the Results:
-
Medium IS Concentration (The Optimal Choice): Across all QC levels, the use of a medium internal standard concentration yielded the best performance. The accuracy was consistently within ±1% of the nominal values, and the precision was excellent, with RSDs well below 5%. This demonstrates that when the internal standard concentration is in a similar range as the analyte concentrations being measured, it provides the most effective normalization.
-
Low IS Concentration: While the results with a low IS concentration were generally acceptable, there was a noticeable decrease in precision, particularly for the high QC samples. A lower IS signal is more susceptible to background noise and minor fluctuations in the instrument's performance, which can lead to greater variability in the peak area ratio.
-
High IS Concentration (The Problematic Choice): The use of a high internal standard concentration introduced a significant positive bias, especially at the low QC level. This phenomenon can be attributed to several factors. A very high concentration of the internal standard can lead to detector saturation or non-linear responses, which are not adequately corrected for by the standard calibration model.[15] Furthermore, an excessively high IS concentration can, in some cases, cause ion suppression of the analyte, leading to inaccurate quantification.
Best Practices for Internal Standard Concentration Selection
The experimental data underscore the importance of a thoughtful approach to selecting the internal standard concentration. Here are some field-proven best practices:
-
Aim for a Concentration within the Calibration Curve Range: A good starting point is to select an internal standard concentration that is close to the geometric mean or the mid-point of the calibration curve.[5] This ensures that the IS response is robust and falls within the linear range of the detector for the majority of the samples.
-
Evaluate IS Response Across the Analytical Run: During method validation, it is crucial to monitor the internal standard response in all samples, including calibration standards, QCs, and blank matrix samples.[16][17] Consistent IS response across the run indicates a stable and reliable analytical process. The ICH M10 guideline recommends evaluating selectivity for the IS to ensure that interfering components do not contribute more than 5% of the IS response in the lowest limit of quantification (LLOQ) sample.[18]
-
Consider the Analyte's Expected Concentration Range: The chosen IS concentration should be appropriate for the expected concentration range of the analyte in the study samples. If the analyte concentrations are expected to vary widely, it may be necessary to use multiple internal standards or to carefully select a single IS concentration that provides adequate performance across the entire range.
-
Avoid Extremes: As demonstrated in our comparative study, both excessively low and high internal standard concentrations can compromise data quality. A low concentration can lead to poor precision, while a high concentration can introduce bias.
Conclusion
The internal standard is an indispensable tool in modern bioanalysis, providing a critical correction for the inherent variability of the analytical process. However, its effectiveness is intrinsically linked to its concentration. As we have demonstrated through comparative data and discussed in the context of established best practices, an optimally chosen internal standard concentration is a cornerstone of accurate and precise quantification. By moving beyond a one-size-fits-all approach and engaging in a thoughtful, data-driven selection process, researchers can significantly enhance the integrity and reliability of their bioanalytical results, ultimately contributing to the advancement of science and the development of new therapeutics.
References
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace . SciSpace by Typeset. Available at: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed . PubMed. Available at: [Link]
-
Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers - National Institute of Standards and Technology . National Institute of Standards and Technology. Available at: [Link]
-
Internal Standards: How Does It Work? . Crawford Scientific. Available at: [Link]
-
Video: Internal Standards for Quantitative Analysis - JoVE . JoVE. Available at: [Link]
-
Internal standard - Wikipedia . Wikipedia. Available at: [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? . Greyhound Chromatography. Available at: [Link]
-
Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS | Analytical Chemistry - ACS Publications . ACS Publications. Available at: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis . Clinical Chemistry. Available at: [Link]
-
Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA - YouTube . YouTube. Available at: [Link]
-
Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography | LCGC International . LCGC International. Available at: [Link]
-
Internal Standards and LOD - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry - FDA . U.S. Food and Drug Administration. Available at: [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA . U.S. Food and Drug Administration. Available at: [Link]
-
Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method - RPubs . RPubs. Available at: [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? | myadlm.org . American Association for Clinical Chemistry. Available at: [Link]
-
Statistics in Analytical Chemistry: Part 19—Internal Standards | American Laboratory . American Laboratory. Available at: [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5 - European Medicines Agency . European Medicines Agency. Available at: [Link]
-
Liquid Chromatography | How to Use Internal Standards - Mason Technology . Mason Technology. Available at: [Link]
-
(PDF) Internal Standard—Friend or Foe? - ResearchGate . ResearchGate. Available at: [Link]
-
Internal standard calculations ensure improved determinations - Wiley Analytical Science . Wiley Analytical Science. Available at: [Link]
-
Bioanalytical Method Validation of ANDAs- What the Assessor Looks For - FDA . U.S. Food and Drug Administration. Available at: [Link]
-
10 Minutes to IMPROVE ANALYTICAL ACCURACY (Here's How) - YouTube . YouTube. Available at: [Link]
-
Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS | Analytical Chemistry - ACS Publications . ACS Publications. Available at: [Link]
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material . U.S. Food and Drug Administration. Available at: [Link]
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry - FDA . U.S. Food and Drug Administration. Available at: [Link]
-
Bioanalytical Method Validation . U.S. Food and Drug Administration. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency . European Medicines Agency. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. Internal standard - Wikipedia [en.wikipedia.org]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. scispace.com [scispace.com]
- 14. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. database.ich.org [database.ich.org]
- 17. fda.gov [fda.gov]
- 18. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Palmitoyl-L-carnitine-d3 Hydrochloride
This guide provides essential safety and logistical information for the proper handling and disposal of Palmitoyl-L-carnitine-d3 Hydrochloride (CAS No. 1334532-26-1). As a deuterated internal standard used in mass spectrometry, its integrity is crucial for research, and its proper disposal is paramount for laboratory safety and environmental protection. This document moves beyond a simple checklist, offering a procedural framework grounded in regulatory compliance and scientific best practices for researchers, scientists, and drug development professionals.
Hazard Assessment and Characterization: A Precautionary Approach
The first step in any disposal protocol is a thorough understanding of the material's hazards. Safety Data Sheets (SDS) for Palmitoyl-L-carnitine-d3 Hydrochloride and its analogs present some ambiguity. While some sources do not classify the compound as hazardous under the Globally Harmonized System (GHS), others advise treating it as potentially hazardous until more information is available, citing risks of irritation upon contact.[1][2]
Causality: In laboratory settings, the principle of precaution dictates that any chemical with incomplete or conflicting hazard data should be handled as if it were hazardous. This approach minimizes risk and ensures a higher standard of safety for all personnel. Therefore, this guide is based on the conservative assumption that the compound is a potential skin and eye irritant and requires handling within a formal hazardous waste stream.[2][3]
| Identifier | Information | Source |
| Chemical Name | Palmitoyl-L-carnitine-d3 Hydrochloride | [4] |
| Synonyms | L-Palmitoylcarnitine-d3, C16:0 Carnitine-d3 | [1][5] |
| CAS Number | 1334532-26-1 | [1][5] |
| Molecular Formula | C₂₃H₄₃D₃NO₄ • Cl | [1][5] |
| Primary Hazards | Potential for skin and eye irritation. Treat as hazardous until proven otherwise. | [1][2][3] |
The Regulatory Framework: Understanding Your Responsibilities
In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste—your laboratory—is responsible for its safe management from creation to final disposal.[8][9] Additionally, the Occupational Safety and Health Administration (OSHA) provides guidelines for worker safety when handling potentially hazardous chemicals.[10][11][12]
Compliance is not optional; improper disposal can lead to significant penalties and, more importantly, pose a threat to human health and the environment.[6]
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures a self-validating system for the safe and compliant disposal of Palmitoyl-L-carnitine-d3 Hydrochloride.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the compound or its waste, always wear appropriate PPE. This is your first and most critical line of defense.
-
Safety Goggles: Wear chemical safety goggles conforming to ANSI Z87.1 or European Standard EN166.[3][13]
-
Gloves: Use chemical-resistant gloves (e.g., nitrile). Inspect them before use and dispose of contaminated gloves in accordance with applicable laws.[13][14]
-
Laboratory Coat: A lab coat or chemical-resistant apron protects your skin and clothing from contamination.[13]
Step 2: Segregate and Collect Waste
Proper segregation is fundamental to safe and cost-effective waste management.
-
Designate as Hazardous Waste: All materials contaminated with Palmitoyl-L-carnitine-d3 Hydrochloride, including the pure compound, solutions, and consumables (e.g., pipette tips, contaminated gloves, absorbent paper), must be treated as hazardous chemical waste.[15]
-
Avoid Commingling: Do not mix this waste with non-hazardous trash or other chemical waste streams unless they are of a compatible hazard class.[15][16] Commingling can create dangerous reactions and complicates the disposal process.
Step 3: Select and Label the Waste Container
The container must be appropriate for the waste and clearly communicated to all personnel.
-
Container Selection: Use a chemically resistant, sealable container that will not react with the waste. For solid waste, a wide-mouth plastic or glass container with a screw-top lid is ideal.[13][15]
-
Mandatory Labeling: The EPA requires that all hazardous waste containers be clearly labeled with the words "Hazardous Waste." [17][18] The label must also identify the contents (e.g., "Palmitoyl-L-carnitine-d3 Hydrochloride Waste") and indicate the associated hazards (e.g., "Irritant").[18]
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
Labs are permitted to store hazardous waste at or near the point of generation in a designated SAA.[17][18]
-
Location: The SAA must be under the control of laboratory personnel.[18][19]
-
Container Management: Keep the waste container sealed at all times, except when adding waste.
-
Volume Limits: Do not exceed 55 gallons of hazardous waste in an SAA.[19]
Step 5: Arrange for Final Disposal
Final disposal is not a task for laboratory staff. It requires specialized expertise and licensing.
-
Professional Disposal Service: Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup by a licensed professional waste disposal service.[14][20]
-
Prohibited Actions: Do not dispose of Palmitoyl-L-carnitine-d3 Hydrochloride down the drain or in the regular trash.[21] This is a violation of RCRA regulations and can harm aquatic ecosystems.
-
Method of Disposal: The most common and appropriate disposal method for this type of organic chemical waste is high-temperature incineration by a permitted facility.
Emergency Protocol: Solid Spill Management
Accidents can happen. A clear, pre-defined spill response plan is a hallmark of a safe laboratory.
-
Alert Personnel: Immediately notify others in the area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Assess the Spill: For a small powder spill, proceed with cleanup only if you are trained and have the correct PPE. For large spills, evacuate and contact your EHS office.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Clean the Spill:
-
Gently cover the powder spill with a damp paper towel to avoid creating dust.
-
Carefully wipe the area from the outside in, placing all contaminated materials into a designated hazardous waste bag or container.
-
Perform a final decontamination of the surface with an appropriate solvent (e.g., 70% ethanol) and paper towels, disposing of them as hazardous waste.
-
-
Dispose of Cleanup Materials: All materials used for the cleanup must be placed in a sealed and properly labeled hazardous waste container for disposal.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
Visualization of the Disposal Workflow
This diagram illustrates the logical flow of the disposal process, from initial hazard assessment to final compliant disposal.
Caption: Workflow for the compliant disposal of Palmitoyl-L-carnitine-d3 HCl.
Conclusion
The proper disposal of Palmitoyl-L-carnitine-d3 Hydrochloride is a straightforward process when guided by the principles of safety, regulatory compliance, and scientific diligence. By treating this compound with appropriate caution, adhering to established protocols for waste segregation and labeling, and partnering with certified disposal professionals, researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to responsible chemical stewardship is integral to scientific integrity.
References
- Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGHtFtsjnlAvf2mWj4dwFkylYFT9Nc9jKyGWnmQ1EYHGLuwjMonuhMl-EMi61LdRV7XkwbYS8x4Ju-uZSqaxkAH7qiASsSuGDCUMAqijM4bBpzxy7F0NBFdHleLi9m_bASylBN7pfIvtgz3r0PwAFG9QJTrxym6Jel_grEw6rAS3Q0qQDCStTA5tqrmfcS6kz_gAQ3SvAwXTIg-S-B6q-_4rWicf51EQ==]
- OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDnn56yzQQIFOl6xBWsY_iaQihE1jA8wqR_uOLto4uH0nFjB-l4V8DHN5fF9IMdeoAWvx5lnqwcVFiw_cWvp8gGxIHvRnHQ0QNZA4y-DB1Z2LbUZQq4aKE6_2QU8SlPzLaWERXlpb7ZFVA74j16cSCfY74ChIb8yN9rZI=]
- Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [URL: https://www.epa.
- Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.
- Laboratory Waste Management: The New Regulations. MedicalLab Management. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2_Vfreyz6U3T9-z5KDVftq6b-aQxJxfbaU9SdBYLUBucLPbFejMJAeLQ_1BRzhRlTElVjLCWEdVCew-nL-Dln_-rku2sfGJDbIurlo6LU1afSivRC2veY5_Ku20NH2Q6k]
- OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3734001/]
- MSDS of Palmitoyl-L-carnitine-d3 Hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPECdEn7f5TVtsVsTZsYOThHuqoc9FE-OihF5f8GfUmBIHj37NXRNdcsCiSC48sN4g-IFeFBGVndvrWk_VQ5lH4oAJxjG0FB-mXnB56f53PiyalTIPXuSDMVCr0sdkjvRhLqWjCMFjiRZeN7KP7Y8ukb8=]
- Palmitoyl-D-carnitine (chloride) - Safety Data Sheet. Cayman Chemical. [URL: https://cdn.caymanchem.com/cdn/msds/26552m.pdf]
- Safety Data Sheet - TargetMol. TargetMol. [URL: https://www.targetmol.com/MSDS/TMIJ-0067.pdf]
- Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals. Benchchem. [URL: https://www.benchchem.com/pdf/B032688_Safety_Guide.pdf]
- SAFETY DATA SHEET - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager. [URL: https://www.labmanager.com/lab-health-and-safety/managing-hazardous-chemical-waste-in-the-lab-21159]
- Regulation of Laboratory Waste. American Chemical Society. [URL: https://www.acs.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/sds/23028.pdf]
- PRODUCT INFORMATION - Palmitoyl-L-carnitine-d3. Cayman Chemical. [URL: https://cdn.caymanchem.com/cdn/insert/26569.pdf]
- Safety Data Sheet - Oleoyl-L-carnitine-d3 HCl. C/D/N Isotopes. [URL: https://www.cdnisotopes.com/msds/D-6779.pdf]
- Safety Data Sheet - Octanoyl-L-carnitine-d3 HCl. C/D/N Isotopes. [URL: https://www.cdnisotopes.com/msds/D-6651.pdf]
- Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [URL: https://www.epa.
- Disposal of deuterium (D₂). Synergy Recycling. [URL: https://synergyrecycling.com/disposal-of-deuterium-d%E2%82%82/]
- Safety Data Sheet: L-Carnitine hydrochloride. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-2H9H-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTA0ODZ8YXBwbGljYXRpb24vcGRmfGg1Ny9oZWEvMTAzMTg2MDc5NTgwMTQucGRmfDI1M2U5MDFhM2Q3MWYxNjQ3ZWEzYjM1ZWE4YjQ4ZDY3MGY4MjQzM2I0Y2FmNjY2YjM1YjM4MWY3ZTRkM2NiMGM]
- Palmitoyl-L-carnitine-d3 (chloride). Cayman Chemical. [URL: https://www.caymanchem.com/product/26569/palmitoyl-l-carnitine-d3-(chloride)]
- Resource Conservation and Recovery Act (RCRA) Overview. US EPA. [URL: https://www.epa.gov/rcra]
- Palmitoyl-DL-carnitine (chloride) (CAS 6865-14-1). Cayman Chemical. [URL: https://www.caymanchem.com/product/11095]
- PRODUCT INFORMATION - Palmitoyl-DL-carnitine. Cayman Chemical. [URL: https://cdn.caymanchem.com/cdn/insert/11095.pdf]
- RCRA Compliance. UGA Environmental Safety Division. [URL: https://esd.uga.edu/hazardous/rcra-compliance]
- Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.gov/hazardous-drugs/controlling-occex]
- SAFETY DATA SHEET - Palmitoyl-L-carnitine Hydrochloride. TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/assets/sds/P1945_US_EN.pdf]
- Safe handling of cytotoxics: guideline recommendations. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3431528/]
- Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources. [URL: https://dnr.mo.gov/waste-recycling/hazardous-waste]
- Palmitoyl-L-carnitine-d3 Hydrochloride. LGC Standards. [URL: https://www.lgcstandards.com/US/en/Palmitoyl-L-carnitine-d3-Hydrochloride/p/TRC-P097502]
- Palmitoyl-L-carnitine Hydrochloride. LGC Standards. [URL: https://www.lgcstandards.com/US/en/Palmitoyl-L-carnitine-Hydrochloride/p/LGCFOR1319.03]
- Deuterium Labeled Compounds. ZEOCHEM. [URL: https://www.zeochem.com/specialty-products/deuterium-labeled-compounds/]
- 4 Hazardous Waste Characteristics Under RCRA. YouTube. [URL: https://www.youtube.
- Palmitoyl-L-carnitine-d3 Hydrochloride | CAS 1334532-26-1. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/palmitoyl-l-carnitine-d3-hydrochloride-1334532-26-1]
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [URL: https://www.gaiaca.com/how-to-dispose-of-chemical-waste-in-a-lab-correctly/]
- Carnitines Reference Materials. LGC Standards. [URL: https://www.lgcstandards.
- In-Laboratory Treatment of Chemical Waste. Safety & Risk Services, University of British Columbia. [URL: https://srs.ubc.
- SC-471435 - Linoleoyl-L-carnitine chloride - SAFETY DATA SHEET. Santa Cruz Biotechnology.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 3. fishersci.com [fishersci.com]
- 4. Palmitoyl-L-carnitine-d3 Hydrochloride | LGC Standards [lgcstandards.com]
- 5. caymanchem.com [caymanchem.com]
- 6. needle.tube [needle.tube]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. dnr.mo.gov [dnr.mo.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. targetmol.com [targetmol.com]
- 14. cdnisotopes.com [cdnisotopes.com]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 17. MedicalLab Management Magazine [medlabmag.com]
- 18. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 19. epa.gov [epa.gov]
- 20. cdnisotopes.com [cdnisotopes.com]
- 21. carlroth.com [carlroth.com]
A Comprehensive Guide to the Safe Handling of Palmitoyl-L-carnitine-d3 Hydrochloride
Welcome to your essential guide for the safe handling, use, and disposal of Palmitoyl-L-carnitine-d3 Hydrochloride. This document is designed for the discerning researcher, scientist, and drug development professional. Beyond mere procedural steps, this guide delves into the rationale behind each recommendation, empowering you to work with confidence and uncompromising safety. Our commitment is to provide you with value that extends beyond the product itself, fostering a laboratory environment grounded in scientific integrity and best practices.
Understanding the Compound: Hazard Identification and Risk Assessment
Palmitoyl-L-carnitine-d3 Hydrochloride is a deuterated form of Palmitoyl-L-carnitine, a long-chain acylcarnitine. While specific toxicity data for this deuterated compound is limited, the available Safety Data Sheets (SDS) for the parent compound and similar carnitine derivatives indicate that it should be handled as a hazardous substance.[1][2]
Primary Hazards:
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[1][2][3]
-
Potential Harm: May be harmful if swallowed or absorbed through the skin.[1][2][3]
Given its physical state as a solid, the primary route of exposure is through the inhalation of dust particles and accidental contact with skin or eyes.[1] Therefore, all handling procedures should be designed to minimize the generation of dust and prevent direct contact.
Your Personal Protective Armor: Essential PPE for Safe Handling
A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment (PPE). The following table outlines the recommended PPE for handling Palmitoyl-L-carnitine-d3 Hydrochloride.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles.[3][4] | To prevent eye irritation from airborne particles or splashes.[1][2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[4] | To prevent skin irritation and absorption upon contact.[1][2][3] Gloves should be inspected before use and changed immediately if contaminated.[5] |
| Body Protection | Laboratory coat.[4][6][7] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary.[6][7] | To prevent respiratory tract irritation from inhaling fine particles.[1][2][3] |
The Operational Blueprint: From Receipt to Disposal
A systematic workflow is paramount to ensuring safety and maintaining the integrity of your research. The following diagram and procedural steps outline the lifecycle of Palmitoyl-L-carnitine-d3 Hydrochloride in your laboratory.
Caption: Workflow for the safe handling of Palmitoyl-L-carnitine-d3 Hydrochloride.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Refrigerated storage is often recommended to maintain stability.[1][3]
-
Crucially for deuterated compounds, protect from moisture to prevent isotopic dilution. [8][9]
-
-
Preparation and Handling:
-
All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][6]
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
When weighing, do so within the fume hood. Handle the solid gently to prevent the generation of airborne dust.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
After handling, wash your hands thoroughly with soap and water.[3][6]
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.[6]
-
Ensure the area is well-ventilated.
-
For solid spills, carefully sweep or scoop the material, avoiding the creation of dust.[1][6] Place the collected material into a suitable, closed container for disposal.[1]
-
Do not let the chemical enter drains.
-
-
Disposal:
-
All waste material containing Palmitoyl-L-carnitine-d3 Hydrochloride must be collected in a clearly labeled, sealed container.
-
Disposal should be carried out in accordance with all applicable local, state, and federal regulations for hazardous waste.[3] Do not discharge into sewers or waterways.[10]
-
First Aid: Immediate Response Protocol
In the event of accidental exposure, prompt and correct first aid is critical.
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[1]
-
Skin Contact: Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[4] Remove contaminated clothing and wash it before reuse.
-
Inhalation: Move the person to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Consult a physician.
-
Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Always show the Safety Data Sheet to the attending physician.[1]
Conclusion: Fostering a Culture of Safety
The responsible use of Palmitoyl-L-carnitine-d3 Hydrochloride is a cornerstone of sound scientific practice. By understanding the inherent hazards, diligently using appropriate personal protective equipment, and adhering to a structured handling and disposal plan, you contribute to a safer laboratory environment for yourself and your colleagues. This guide serves as a living document; always consult your institution's specific safety protocols and the most current Safety Data Sheet before commencing work.
References
-
Safety Data Sheet - LKT Laboratories, Inc. Available at: [Link]
-
SAFETY DATA SHEET - Fisher Scientific (UK). Available at: [Link]
Sources
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. fishersci.com [fishersci.com]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. fishersci.ie [fishersci.ie]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ehs.ucsf.edu [ehs.ucsf.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ukisotope.com [ukisotope.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
